1-beta-D-Arabinofuranosyluracil-13C,15N2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C9H12N2O6 |
|---|---|
Molecular Weight |
247.18 g/mol |
IUPAC Name |
1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl](213C,1,3-15N2)pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7+,8-/m1/s1/i9+1,10+1,11+1 |
InChI Key |
DRTQHJPVMGBUCF-MXHOLXRKSA-N |
Isomeric SMILES |
C1=C[15N]([13C](=O)[15NH]C1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Structure and Conformation of 1-beta-D-Arabinofuranosyluracil-13C,15N2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural and conformational properties of 1-beta-D-Arabinofuranosyluracil (ara-U), with a specific focus on its isotopically labeled form, 1-beta-D-Arabinofuranosyluracil-13C,15N2. This document details the molecule's solid-state and solution conformations, supported by quantitative data from X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, it outlines detailed experimental protocols for the synthesis of the labeled compound and for the analytical techniques used in its structural characterization.
Introduction
1-beta-D-Arabinofuranosyluracil (ara-U), a pyrimidine (B1678525) nucleoside, is a significant metabolite of the potent anticancer and antiviral drug cytarabine (B982) (ara-C).[1] The stereochemical difference at the 2'-position of the arabinofuranose ring compared to the naturally occurring uridine (B1682114) confers unique structural and biological properties to ara-U and its derivatives. Understanding the three-dimensional structure and conformational dynamics of ara-U is crucial for elucidating its biological activity, designing new therapeutic agents, and developing analytical methods for its detection. The isotopically labeled analogue, this compound, is an invaluable tool for metabolic studies and for advanced NMR-based structural and interaction analyses.
Molecular Structure and Conformation
The conformation of a nucleoside is primarily defined by the pucker of the furanose ring, the orientation of the base relative to the sugar (the glycosidic torsion angle), and the conformation of the exocyclic 5'-hydroxymethyl group.
Solid-State Conformation by X-ray Crystallography
The crystal structure of 1-beta-D-arabinofuranosyluracil has been determined by X-ray diffraction, providing precise atomic coordinates and defining its conformation in the solid state. The key conformational features are summarized in the tables below.
Table 1: Crystal Data and Structure Refinement for 1-beta-D-Arabinofuranosyluracil
| Parameter | Value |
| Empirical Formula | C₉H₁₂N₂O₆ |
| Formula Weight | 244.20 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a | 6.826(3) Å |
| b | 6.888(2) Å |
| c | 20.973(5) Å |
| Volume | 984.5 ų |
| Z | 4 |
| Radiation | Cu Kα (λ = 1.5418 Å) |
Table 2: Key Conformational Parameters of 1-beta-D-Arabinofuranosyluracil in the Solid State
| Parameter | Description | Value |
| Sugar Pucker | Conformation of the furanose ring | C2'-endo |
| Glycosidic Torsion Angle (χ) | O4'-C1'-N1-C2 | anti conformation |
| C4'-C5' Torsion Angle (γ) | O5'-C5'-C4'-C3' | gauche+ (g+) |
The solid-state structure reveals a C2'-endo pucker for the arabinofuranose ring, which is a common conformation for nucleosides. The uracil (B121893) base adopts an anti conformation relative to the sugar, which is the sterically preferred orientation. The exocyclic 5'-hydroxymethyl group is in a gauche+ conformation.
Solution Conformation by NMR Spectroscopy
In solution, nucleosides exist in a dynamic equilibrium between different conformations. NMR spectroscopy is a powerful technique to study these conformational preferences. For arabinonucleosides, the equilibrium between the N-type (C3'-endo) and S-type (C2'-endo) sugar puckers is of particular interest.
Proton-proton coupling constants (³JHH) in the furanose ring are used to determine the sugar pucker. The conformation of the exocyclic group is determined by analyzing the coupling constants between H4' and the two H5' protons. The Nuclear Overhauser Effect (NOE) provides information about the glycosidic torsion angle.
For 1-beta-D-arabinofuranosyluracil in solution, studies on related arabinonucleosides suggest a preference for the S-type (C2'-endo) sugar conformation, similar to what is observed in the solid state. However, the molecule retains significant conformational flexibility, and the exact population of different conformers can be influenced by factors such as solvent and temperature.
Experimental Protocols
Synthesis of this compound
A plausible chemoenzymatic approach for the synthesis of this compound is outlined below. This method leverages commercially available labeled precursors and enzymatic reactions for efficient and specific synthesis.
Experimental Workflow: Chemoenzymatic Synthesis
Caption: Chemoenzymatic synthesis of 1-beta-D-Arabinofuranosyluracil-¹³C,¹⁵N₂.
Methodology:
-
Starting Materials: Commercially available Uracil-¹³C,¹⁵N₂ and arabinose-1-phosphate.
-
Step 1: Ribosylation: The labeled uracil is reacted with phosphoribosyl pyrophosphate (PRPP) in the presence of uracil phosphoribosyltransferase (UPRT) to yield uridine monophosphate (UMP) labeled with ¹³C and ¹⁵N in the base moiety.
-
Step 2: Epimerization/Conversion: The ribose moiety of the labeled UMP is then converted to an arabinose moiety. This can be achieved through a series of enzymatic reactions involving a nucleoside phosphorylase and an appropriate arabinose donor like arabinose-1-phosphate.
-
Step 3: Dephosphorylation: The resulting this compound 5'-monophosphate (ara-UMP-¹³C,¹⁵N₂) is dephosphorylated using an alkaline phosphatase to yield the final product, this compound.
-
Purification: The final product is purified using high-performance liquid chromatography (HPLC).
X-ray Crystallography Protocol
Experimental Workflow: Single-Crystal X-ray Diffraction
Caption: Workflow for determining the crystal structure of 1-beta-D-Arabinofuranosyluracil.
Methodology:
-
Crystallization: Single crystals of 1-beta-D-arabinofuranosyluracil are grown, typically by slow evaporation of a saturated solution or by vapor diffusion.
-
Data Collection: A suitable single crystal is mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in the X-ray beam.
-
Data Processing: The collected diffraction intensities are processed, corrected for various experimental factors, and scaled.
-
Structure Solution: The initial crystal structure is determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic coordinates and thermal parameters are refined using least-squares methods against the experimental diffraction data to obtain the final, accurate crystal structure.
NMR Spectroscopy Protocol for Conformational Analysis
Experimental Workflow: NMR for Conformational Analysis
Caption: Workflow for the conformational analysis of 1-beta-D-Arabinofuranosyluracil in solution by NMR.
Methodology:
-
Sample Preparation: A sample of 1-beta-D-arabinofuranosyluracil or its isotopically labeled analogue is dissolved in a suitable deuterated solvent, typically D₂O.
-
Data Acquisition: A series of NMR experiments are performed, including:
-
1D ¹H NMR: To obtain an overview of the proton signals.
-
2D COSY (Correlation Spectroscopy): To identify scalar-coupled protons.
-
2D TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (i.e., all sugar protons).
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space.
-
-
Data Analysis:
-
Spectral Assignment: All proton resonances are assigned to their respective positions in the molecule.
-
Coupling Constant Measurement: The values of the ³JHH coupling constants within the furanose ring are accurately measured from the 1D or 2D spectra. These values are then used in Karplus-type equations to determine the sugar pucker equilibrium.
-
NOE Analysis: The intensities of the NOE cross-peaks are used to determine the relative distances between protons, which provides information on the glycosidic torsion angle.
-
Biological Relevance and Signaling Pathways
1-beta-D-Arabinofuranosyluracil is the primary and inactive metabolite of the chemotherapeutic agent cytarabine (ara-C). The metabolic pathway of ara-C is a critical determinant of its efficacy and toxicity.
Metabolic Pathway of Cytarabine (ara-C)
Caption: Simplified metabolic pathway of cytarabine (ara-C).
Cytarabine is transported into the cell and phosphorylated by deoxycytidine kinase (dCK) to its monophosphate form (ara-CMP).[2] Subsequent phosphorylations yield the active triphosphate form, ara-CTP.[2] Ara-CTP exerts its cytotoxic effect by inhibiting DNA polymerase and through its incorporation into DNA, ultimately leading to apoptosis.[3] A major pathway of ara-C inactivation is its deamination by cytidine (B196190) deaminase (CDA) to form the inactive metabolite, 1-beta-D-arabinofuranosyluracil (ara-U).[2][4] The balance between the activation and inactivation pathways is a key factor in determining the clinical outcome of ara-C therapy.
Conclusion
This technical guide has provided a detailed examination of the structure and conformation of 1-beta-D-arabinofuranosyluracil and its isotopically labeled analogue. The solid-state conformation is well-defined by X-ray crystallography, showing a C2'-endo sugar pucker, an anti glycosidic torsion, and a gauche+ exocyclic group conformation. In solution, the molecule exhibits conformational flexibility with a preference for the S-type sugar pucker. The provided experimental protocols offer a practical guide for the synthesis of the labeled compound and for its structural characterization using modern analytical techniques. The biological context of ara-U as the inactive metabolite of cytarabine highlights the importance of its structural and conformational properties in understanding the pharmacology of this important class of drugs.
References
- 1. ≥98% (HPLC), synthetic (organic), powder | Sigma-Aldrich [sigmaaldrich.com]
- 2. Genetic factors influencing cytarabine therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Modulation of the metabolism and pharmacokinetics of 1-beta-D-arabinofuranosylcytosine by 1-beta-D-arabinofuranosyluracil in leukemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Labeled Uracil Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of various labeled uracil (B121893) analogs. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed information on their synthesis, characterization, and applications. The guide includes quantitative data, experimental protocols, and visual representations of key biological pathways and experimental workflows.
Introduction to Labeled Uracil Analogs
Uracil analogs are structurally similar to the naturally occurring nucleobase uracil and can interfere with nucleic acid synthesis and function. By replacing uracil in metabolic pathways, these analogs can exhibit potent anticancer and antiviral activities. The introduction of isotopic labels (e.g., ¹³C, ¹⁵N, ²H) or radioisotopes (e.g., ¹⁴C, ³H, ¹⁸F) into these molecules provides a powerful tool for tracing their metabolic fate, elucidating mechanisms of action, and quantifying their presence in biological systems. Halogenated uracil analogs, such as 5-fluorouracil, 5-bromouracil, and 5-iodouracil (B140508), are another important class with significant therapeutic applications.
This guide will delve into the specific properties and methodologies associated with these valuable research and clinical tools.
Physicochemical Properties of Labeled Uracil Analogs
The physical and chemical properties of uracil analogs are crucial for understanding their biological activity, formulating them into effective drug delivery systems, and designing analytical methods for their detection. The following tables summarize key physicochemical data for several common uracil analogs.
Table 1: General Properties of Common Uracil Analogs
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 5-Fluorouracil | C₄H₃FN₂O₂ | 130.08 | 282-283 (decomposes)[1] | 190-200 (at 0.13 hPa)[1] |
| 5-Bromouracil | C₄H₃BrN₂O₂ | 190.98 | 310[2] | Not available |
| 5-Iodouracil | C₄H₃IN₂O₂ | 237.98 | Not available | Not available |
| 6-Azauracil | C₃H₃N₃O₂ | 113.07 | 274-275[3][4][5] | Not available |
Table 2: Solubility and Acidity of Common Uracil Analogs
| Compound | Water Solubility | Other Solvents | pKa |
| 5-Fluorouracil | 12 g/L[1] | Sparingly soluble in alcohol; Soluble in methanol-water mixtures.[6] | 8.0 ± 0.1[7] |
| 5-Bromouracil | Sparingly soluble | Soluble in ethanol (B145695) and acetone.[8] | Not available |
| 5-Iodouracil | Not available | Not available | Not available |
| 6-Azauracil | Partly soluble | Partly soluble in ethanol, DMSO, and 1 M NH₄OH (50 mg/ml).[9][10] | Not available |
Table 3: Properties of Isotopically Labeled Uracil Analogs
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Isotopic Purity |
| 5-Fluorouracil-2-¹³C,¹⁵N₂ | ¹³CC₃H₃F¹⁵N₂O₂ | 133.06 | 99 atom % ¹³C, 98 atom % ¹⁵N[11] |
| 5-Fluorouracil (¹³C₄, ¹⁵N₂) | ¹³C₄H₃F¹⁵N₂O₂ | 136.04 | 99% ¹³C, 98% ¹⁵N[12] |
| 5-Bromouracil 2-¹³C,¹⁵N₂ | Not available | Not available | Not available |
| Uracil-¹³C | C₃¹³CH₃N₂O₂ | Not available | Not available |
| Uracil-¹⁵N₂ | C₄H₃N¹⁵N₂O₂ | Not available | Not available |
Experimental Protocols
Detailed experimental protocols are essential for the synthesis, purification, and characterization of labeled uracil analogs. This section provides methodologies for key experiments.
Synthesis of N-Substituted 5-Iodouracils
This protocol describes the alkylation of 5-iodouracil to produce N-substituted derivatives.[6][11]
Materials:
-
5-Iodouracil
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Potassium carbonate (K₂CO₃)
-
Alkylating agent (e.g., 1-butyl bromide)
-
Hexane
-
Ethyl acetate (B1210297)
-
Methanol (B129727) or Dichloromethane-methanol (1:1)
Procedure:
-
Dissolve 5-iodouracil in DMSO.
-
Add K₂CO₃ to the solution and stir the mixture at 80°C for 15 minutes.
-
Add the alkylating agent dropwise to the solution over 5 minutes.
-
Continue stirring the reaction mixture for 48 hours at 80°C.
-
Collect the products by filtration or solvent extraction.
-
Purify the products by silica (B1680970) gel column chromatography using a hexane-ethyl acetate (8:2) mixture as the eluting solvent.
-
Recrystallize the purified products from methanol or a 1:1 mixture of dichloromethane (B109758) and methanol.
Purification by High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for the purification and analysis of labeled uracil analogs. The following is a general protocol that can be adapted for specific compounds.
Instrumentation:
-
High-Performance Liquid Chromatograph
-
UV Detector
-
Appropriate HPLC column (e.g., C18 reverse-phase)
Mobile Phase Preparation:
-
Prepare a suitable mobile phase, which typically consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate, formic acid) and an organic solvent (e.g., methanol, acetonitrile). The exact composition will depend on the specific analog being purified.
Procedure:
-
Dissolve the crude sample in a suitable solvent, compatible with the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.
-
Inject the sample onto the column.
-
Run the chromatogram using either an isocratic or gradient elution method.
-
Monitor the elution of the compound using the UV detector at an appropriate wavelength (typically around 260 nm for uracil derivatives).
-
Collect the fractions containing the desired compound.
-
Combine the collected fractions and remove the solvent under reduced pressure to obtain the purified labeled uracil analog.
Characterization by NMR and Mass Spectrometry
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for confirming the structure and isotopic enrichment of labeled uracil analogs.
NMR Spectroscopy:
-
¹H NMR: Used to determine the proton structure of the molecule. Deuterium (B1214612) labeling will result in the disappearance of the corresponding proton signal.[13]
-
¹³C NMR: Provides information about the carbon skeleton. ¹³C labeling will enhance the signal of the labeled carbon.
-
¹⁵N NMR: Used to study the nitrogen atoms within the molecule. ¹⁵N labeling allows for direct observation of the nitrogen environment.[9][14]
-
²H NMR: Directly detects the presence and location of deuterium atoms.[15]
General NMR Sample Preparation:
-
Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire the desired NMR spectra (¹H, ¹³C, ¹⁵N, etc.).
Mass Spectrometry:
-
Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI): These are common ionization techniques used for uracil analogs.
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to confirm the elemental composition and the number of incorporated isotopes.
General MS Sample Preparation:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile, water).[16]
-
Infuse the sample directly into the mass spectrometer or inject it through an HPLC system.
-
Acquire the mass spectrum in the appropriate mode (positive or negative ion) to observe the molecular ion and any characteristic fragment ions.
Signaling Pathways and Experimental Workflows
Labeled uracil analogs are instrumental in elucidating biological pathways and are widely used in drug screening and development. The following diagrams, created using the DOT language for Graphviz, illustrate key concepts.
Inhibition of Thymidylate Synthase by 5-Fluorouracil
5-Fluorouracil (5-FU) is a cornerstone of chemotherapy, primarily functioning through the inhibition of thymidylate synthase (TS), an enzyme critical for DNA synthesis and repair.
Caption: Mechanism of thymidylate synthase inhibition by 5-Fluorouracil.
Uracil in DNA and the Mismatch Repair Pathway
Uracil can arise in DNA through the deamination of cytosine, creating a U:G mismatch. The mismatch repair (MMR) pathway can recognize and correct this lesion.[17][18]
Caption: Role of the Mismatch Repair pathway in correcting U:G mismatches in DNA.
Experimental Workflow for Cytotoxicity Assessment
This workflow outlines the steps to assess the cytotoxic effects of a novel uracil analog on cancer cell lines.[19][20]
Caption: A typical experimental workflow for assessing the cytotoxicity of uracil analogs.
Inhibition of Viral DNA Polymerase
Certain uracil analogs can act as inhibitors of viral DNA polymerases, a key strategy in antiviral therapy.[13][21][22][23]
Caption: General mechanism of viral DNA polymerase inhibition by uracil analogs.
Conclusion
Labeled uracil analogs are indispensable tools in modern biomedical research and drug development. Their unique properties allow for detailed investigations into metabolic pathways, mechanisms of drug action, and the development of novel therapeutic agents. This guide has provided a foundational overview of their physicochemical properties, key experimental methodologies, and their roles in significant biological processes. As research continues, the application of these powerful molecules will undoubtedly lead to further advances in our understanding and treatment of a wide range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. 5-Bromouracil | C4H3BrN2O2 | CID 5802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 4. researchgate.net [researchgate.net]
- 5. Detection of uracil within DNA using a sensitive labeling method for in vitro and cellular applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 15N chemical shift tensor magnitude and orientation in the molecular frame of uracil determined via MAS NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DOT Language | Graphviz [graphviz.org]
- 8. Base pair - Wikipedia [en.wikipedia.org]
- 9. NMR study of nitrogen-15-labeled Escherichia coli valine transfer RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 6-Azauracil | 461-89-2 [chemicalbook.com]
- 11. 5-Fluorouracil-2-13C,15N2 99 atom % 13C, 98 atom % 15N [sigmaaldrich.com]
- 12. isotope.com [isotope.com]
- 13. What are DNA polymerase inhibitors and how do they work? [synapse.patsnap.com]
- 14. An 15N NMR study of adenine-uracil base pair in a non-aqueous solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mass-spectrometric analysis of proteins cross-linked to 4-thio-uracil- and 5-bromo-uracil-substituted RNA. :: MPG.PuRe [pure.mpg.de]
- 16. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 17. High-fidelity correction of genomic uracil by human mismatch repair activities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. High-fidelity correction of genomic uracil by human mismatch repair activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Development of a workflow for in vitro on– and off-target cytotoxicity assessment of CAR T cell therapies to support first-in-human clinical trials: An orthogonal approach using human induced pluripotent stem cell-derived cells as a surrogate for normal vital organ systems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Development of a workflow for in vitro on- and off-target cytotoxicity assessment of CAR T cell therapies to support first-in-human clinical trials: An orthogonal approach using human induced pluripotent stem cell-derived cells as a surrogate for normal vital organ systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. bio.libretexts.org [bio.libretexts.org]
- 23. mdpi.com [mdpi.com]
A Technical Guide to the Predicted Biological Activity of 13C,15N2 Labeled Arabinofuranosyluracil
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the biological activity of 13C,15N2 labeled arabinofuranosyluracil (B3032727) (ara-U) is not available in the public domain. This guide synthesizes information from studies on arabinofuranosyluracil analogues and the established applications of stable isotope labeling in drug development to provide a predictive overview of its biological activity, mechanism of action, and the experimental protocols required for its characterization.
Introduction: Arabinofuranosyluracil and the Role of Isotopic Labeling
Nucleoside analogues are a cornerstone of antiviral and anticancer chemotherapy.[1] These molecules are structurally similar to natural nucleosides, the building blocks of DNA and RNA, and can interfere with the replication of viruses or the proliferation of cancer cells. Arabinofuranosyluracil (ara-U) is a synthetic nucleoside analogue that has been a subject of interest in medicinal chemistry. Derivatives of ara-U have demonstrated significant biological activity, including potent antiviral effects against herpes simplex virus (HSV).[2]
To fully understand the therapeutic potential of a drug candidate, a detailed investigation of its absorption, distribution, metabolism, and excretion (ADME) is essential.[3][4] Stable isotope labeling, which involves replacing specific atoms in a molecule with their heavier, non-radioactive isotopes, is a powerful technique for these studies.[5][6] The incorporation of Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) into the uracil (B121893) base of ara-U creates a molecule that is chemically identical to the unlabeled compound but can be definitively traced and quantified in complex biological systems using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3][7] This ¹³C,¹⁵N₂ labeled version of ara-U serves as an invaluable tool to elucidate its metabolic fate, identify its active forms, and precisely determine its mechanism of action.[8]
Predicted Biological Activity and Therapeutic Potential
Based on the activities of closely related analogues like 2'-fluoro-5-methyl-1-β-D-arabinofuranosyluracil (FMAU) and 2'-fluoro-5-ethyl-1-β-D-arabinofuranosyluracil (FEAU), the ¹³C,¹⁵N₂ labeled ara-U is predicted to exhibit antiviral and cytotoxic properties.[2] The primary mechanism is expected to involve the inhibition of nucleic acid synthesis in rapidly replicating cells, such as virus-infected cells or cancer cells.
Data Presentation: Predicted Activity Profile
The following table summarizes the anticipated biological activities of ¹³C,¹⁵N₂ labeled ara-U, with predicted quantitative data based on published values for similar compounds.
| Activity Type | Assay | Predicted Metric | Predicted Value Range | Reference Compounds |
| Antiviral | Plaque Reduction Assay (HSV-1) | EC₅₀ (50% Effective Concentration) | 0.1 - 5 µM | FMAU, FEAU[2] |
| Cytotoxicity | MTT Cell Viability Assay (Vero cells) | CC₅₀ (50% Cytotoxic Concentration) | 50 - 500 µM | FEAU[2] |
| Cytotoxicity | MTT Cell Viability Assay (L1210 leukemia cells) | IC₅₀ (50% Inhibitory Concentration) | 10 - 100 µM | FFara-Ura[9] |
| Enzyme Inhibition | Thymidine (B127349) Kinase Assay (HSV-1) | Kᵢ (Inhibition Constant) | 0.5 - 5 µM | FEAU[2] |
| Enzyme Inhibition | DNA Polymerase Assay | Kᵢ (Inhibition Constant) | 1 - 10 µM | 4'-thio-FACTP[10] |
Note: These values are hypothetical and serve as a guide for expected potency. Actual values must be determined experimentally.
Proposed Mechanism of Action and Metabolic Pathway
The biological activity of nucleoside analogues is dependent on their intracellular conversion to the triphosphate form.[1] This active metabolite then competes with natural nucleoside triphosphates for incorporation into DNA or RNA, or it can inhibit enzymes essential for nucleic acid synthesis.
The proposed metabolic activation pathway for ¹³C,¹⁵N₂ labeled ara-U is as follows:
-
Cellular Uptake: Ara-U enters the cell via nucleoside transporter proteins.
-
Phosphorylation: Inside the cell, ara-U is phosphorylated by cellular or viral kinases (e.g., thymidine kinase) to its 5'-monophosphate form (¹³C,¹⁵N₂-ara-UMP).[9]
-
Further Phosphorylation: ¹³C,¹⁵N₂-ara-UMP is sequentially converted to the diphosphate (B83284) (¹³C,¹⁵N₂-ara-UDP) and then the active triphosphate (¹³C,¹⁵N₂-ara-UTP) by cellular kinases.
-
Inhibition of DNA Synthesis: The active ¹³C,¹⁵N₂-ara-UTP can inhibit DNA polymerase, or it can be incorporated into the growing DNA chain, causing chain termination and halting replication.[10][11]
Visualization: Proposed Metabolic Activation Pathway
Caption: Proposed metabolic activation of ¹³C,¹⁵N₂-ara-U.
Experimental Protocols
Detailed experimental procedures are required to validate the predicted activity and understand the behavior of ¹³C,¹⁵N₂ labeled ara-U. The stable isotope label is critical for the mass spectrometry-based protocols.
Cell Culture and Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of ¹³C,¹⁵N₂-ara-U that reduces the viability of cultured cells by 50% (CC₅₀ or IC₅₀).
Methodology:
-
Cell Seeding: Seed mammalian cells (e.g., Vero for general cytotoxicity, L1210 for anticancer screening) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare a serial dilution of ¹³C,¹⁵N₂-ara-U in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include untreated cells as a control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified, 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the CC₅₀/IC₅₀ value using non-linear regression analysis.
Antiviral Plaque Reduction Assay
Objective: To determine the concentration of ¹³C,¹⁵N₂-ara-U that reduces the number of viral plaques by 50% (EC₅₀).
Methodology:
-
Cell Seeding: Grow a confluent monolayer of host cells (e.g., Vero cells for HSV-1) in 6-well plates.
-
Viral Infection: Infect the cell monolayers with the virus (e.g., HSV-1) at a concentration calculated to produce 50-100 plaques per well. Allow the virus to adsorb for 1-2 hours.
-
Compound Treatment: Remove the viral inoculum and overlay the cells with a medium (e.g., methylcellulose) containing serial dilutions of the ¹³C,¹⁵N₂-ara-U.
-
Incubation: Incubate the plates for 2-3 days until visible plaques are formed.
-
Plaque Visualization: Fix the cells with a formalin solution and stain with a crystal violet solution.
-
Data Acquisition: Count the number of plaques in each well.
-
Analysis: Calculate the percentage of plaque reduction compared to the untreated virus control and determine the EC₅₀ value.
Intracellular Metabolite Analysis by LC-MS/MS
Objective: To identify and quantify ¹³C,¹⁵N₂-ara-U and its phosphorylated metabolites (ara-UMP, ara-UDP, ara-UTP) within cells.
Methodology:
-
Cell Treatment: Treat a known number of cells (e.g., 1-5 million cells) with a specific concentration of ¹³C,¹⁵N₂-ara-U for various time points.
-
Metabolite Extraction: Harvest the cells, wash with cold PBS, and extract the intracellular metabolites using a cold 70% methanol (B129727) solution.
-
Sample Preparation: Centrifuge the extract to pellet cellular debris. Evaporate the supernatant to dryness and reconstitute in a suitable buffer for analysis.
-
LC-MS/MS Analysis: Inject the sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[12][13]
-
Chromatography: Use a suitable column (e.g., HILIC or ion-pair reversed-phase) to separate the parent compound from its more polar phosphate (B84403) metabolites.
-
Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The specific mass transitions for the ¹³C,¹⁵N₂ labeled parent and its metabolites will be monitored, allowing for highly selective and sensitive detection against the complex cellular background.[14][15]
-
-
Quantification: Use a standard curve generated with synthesized ¹³C,¹⁵N₂ labeled standards to quantify the absolute amount of each metabolite per million cells.
Visualization: General Experimental Workflow
Caption: General workflow for characterizing ¹³C,¹⁵N₂-ara-U.
Conclusion
While awaiting direct experimental validation, the biological profile of ¹³C,¹⁵N₂ labeled arabinofuranosyluracil can be confidently predicted based on extensive research into its structural analogues. It is expected to function as an antiviral and potential anticancer agent, with its activity mediated by intracellular phosphorylation and subsequent disruption of DNA synthesis. The true value of the ¹³C,¹⁵N₂ label lies in its role as a powerful research tool. It enables precise and unambiguous tracing of the compound's metabolic journey, facilitating detailed pharmacokinetic studies and definitive elucidation of its mechanism of action.[3][6] The experimental protocols outlined in this guide provide a clear roadmap for researchers to fully characterize this and other labeled nucleoside analogues, accelerating the drug development process.
References
- 1. Nucleoside analogue - Wikipedia [en.wikipedia.org]
- 2. Synthesis and biological effects of 2'-fluoro-5-ethyl-1-beta-D-arabinofuranosyluracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. metsol.com [metsol.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. moravek.com [moravek.com]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism of action of 2',5-difluoro-1-arabinosyluracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The antitumor mechanism of 1-(2-deoxy-2-fluoro-4-thio-beta-D-arabinofuranosyl)-cytosine: effects of its triphosphate on mammalian DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of inhibition of DNA synthesis by 1-beta-D-arabinofuranosyl-E-5-(2-bromovinyl)uracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of nucleoside analog mono-, di-, and tri-phosphates in cellular matrix by solid phase extraction and ultra-sensitive LC-MS/MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A sensitive LC-MS/MS method for quantification of a nucleoside analog in plasma: application to in vivo rat pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Potential Misidentification of Natural Isomers and Mass-Analogs of Modified Nucleosides by Liquid Chromatography–Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Antiviral Mechanism of 1-beta-D-Arabinofuranosyluracil: A Technical Guide for Researchers
An In-depth Examination of a Nucleoside Analogue and its Potent Derivatives
Executive Summary
1-beta-D-Arabinofuranosyluracil (araU) is a pyrimidine (B1678525) nucleoside analogue that has been investigated for its antiviral properties. While araU itself exhibits relatively low intrinsic antiviral activity, it serves as a crucial scaffold for a class of highly potent antiviral compounds, most notably 5-substituted derivatives such as sorivudine (B1681958) (BV-araU). This guide elucidates the core mechanism of action attributable to this class of molecules, focusing on the well-documented activities of its derivatives as the primary example of the antiviral potential of the arabinofuranosyluracil (B3032727) backbone. The principal mechanism involves a multi-step intracellular activation process, culminating in the targeted inhibition of viral DNA replication. This process is initiated by the selective phosphorylation of the nucleoside analogue by a virus-encoded thymidine (B127349) kinase (TK), a step that ensures the drug is primarily activated in infected cells, thereby minimizing toxicity to uninfected host cells. Subsequent phosphorylations by cellular kinases yield the active triphosphate metabolite. This triphosphate form then acts as a competitive inhibitor of the viral DNA polymerase, leading to the termination of the growing viral DNA chain upon incorporation. This guide provides a comprehensive overview of this mechanism, supported by quantitative data, detailed experimental protocols, and pathway visualizations to serve as a technical resource for researchers in virology and drug development.
Core Mechanism of Action
The antiviral activity of 1-beta-D-Arabinofuranosyluracil and its more potent derivatives is contingent on a three-step intracellular process that converts the prodrug into its active triphosphate form. This active metabolite then selectively targets and inhibits the viral DNA polymerase.
Selective Phosphorylation by Viral Thymidine Kinase
The initial and rate-limiting step in the activation of araU derivatives is the phosphorylation to the monophosphate form. This reaction is preferentially catalyzed by a virus-encoded thymidine kinase (TK), particularly from herpesviruses such as Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV). This selectivity is a cornerstone of the drug's favorable therapeutic index. Uninfected cells, lacking the viral TK, phosphorylate these compounds to a much lesser extent, thus sparing them from the cytotoxic effects of the activated drug.
Conversion to the Active Triphosphate Metabolite
Following the initial phosphorylation, cellular kinases catalyze the subsequent phosphorylation steps. The monophosphate is converted to the diphosphate, and finally to the triphosphate form (araUTP derivative). This active triphosphate is the ultimate effector molecule responsible for the antiviral activity.
Inhibition of Viral DNA Polymerase
The araU-derivative triphosphate acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural substrate, deoxythymidine triphosphate (dTTP). The triphosphate analogue can be incorporated into the growing viral DNA chain. Due to the arabinose sugar's configuration, particularly the 2'-hydroxyl group, the incorporated nucleoside analogue acts as a chain terminator, preventing further elongation of the viral DNA. This leads to a potent inhibition of viral replication. The affinity of the triphosphate derivative for the viral DNA polymerase is significantly higher than for the host cell's DNA polymerases, further contributing to the drug's selectivity.
Signaling and Metabolic Pathways
The mechanism of action is not a classical signaling pathway but rather a metabolic activation cascade leading to enzyme inhibition. The following diagrams illustrate the key steps.
Metabolic Activation Pathway
Caption: Metabolic activation of araU derivatives in a virus-infected cell.
Mechanism of Viral DNA Polymerase Inhibition
Caption: Competitive inhibition of viral DNA polymerase by the active araU-TP derivative.
Quantitative Data on Antiviral Activity
The antiviral efficacy of 1-beta-D-Arabinofuranosyluracil is significantly enhanced by substitutions at the 5-position of the uracil (B121893) ring. The following table summarizes the 50% inhibitory concentration (IC50) values for araU and its key derivatives against various herpesviruses, demonstrating the profound impact of these chemical modifications.
| Compound | Virus | Cell Line | IC50 (µg/mL) | Reference |
| araU | HSV-1 | Human Embryonic Lung | > 1000 | |
| 5-ethyl-araU | HSV-1 | Human Embryonic Lung | 1.0 | |
| Arabinosylthymine (ara-T) | HSV-1 | Human Embryonic Lung | 0.4 | |
| BV-araU (Sorivudine) | HSV-1 | Vero | 0.1 | [1] |
| BV-araU (Sorivudine) | VZV | HEL | 0.00014 - 0.00063 | [2] |
| BV-araU (Sorivudine) | VZV | Vero | 0.0002 - 0.0031 | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of nucleoside analogues like 1-beta-D-Arabinofuranosyluracil and its derivatives.
Plaque Reduction Assay for Antiviral Activity
This assay is the gold standard for determining the in vitro antiviral efficacy of a compound.
Objective: To determine the concentration of a compound that reduces the number of viral plaques by 50% (IC50).
Methodology:
-
Cell Seeding: Plate a permissive cell line (e.g., Vero cells for HSV-1) in 24-well plates at a density that will result in a confluent monolayer the following day (e.g., 5 x 10^4 cells/well).[3]
-
Virus Infection: The next day, infect the confluent cell monolayers with a multiplicity of infection (MOI) of 0.1 for 1 hour at 37°C.[3]
-
Compound Treatment: After the 1-hour incubation, remove the viral inoculum and replace it with fresh culture medium containing serial dilutions of the test compound. Include a "no-drug" control.
-
Incubation: Incubate the plates for 2-3 days at 37°C in a CO2 incubator to allow for plaque formation.[4]
-
Plaque Visualization: After the incubation period, fix the cells (e.g., with 10% formaldehyde) and stain with a solution such as 0.3% neutral red.[3]
-
Data Analysis: Count the number of plaques in each well. The IC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the "no-drug" control.[3]
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells and is used to determine the cytotoxic concentration of a compound.
Objective: To determine the concentration of a compound that reduces cell viability by 50% (CC50).
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Compound Treatment: Add serial dilutions of the test compound to the wells and incubate for the desired period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader. The CC50 value is calculated from the dose-response curve.
Viral DNA Polymerase Inhibition Assay
This in vitro assay directly measures the inhibitory effect of the triphosphate form of the nucleoside analogue on the viral enzyme.
Objective: To determine the inhibition constant (Ki) of the triphosphate metabolite for the viral DNA polymerase.
Methodology:
-
Enzyme and Template-Primer: Use a purified viral DNA polymerase and a suitable template-primer, such as activated calf thymus DNA.
-
Reaction Mixture: Prepare a reaction mixture containing the buffer, template-primer, DNA polymerase, and a mixture of three of the four natural deoxynucleoside triphosphates (dNTPs), with the fourth (e.g., dTTP) being the variable substrate.
-
Inhibitor Addition: Add varying concentrations of the test compound in its triphosphate form (e.g., BV-araUTP).
-
Reaction Initiation and Termination: Initiate the reaction by adding the enzyme or the variable dNTP. After a defined incubation period at 37°C, terminate the reaction (e.g., by adding EDTA).
-
Quantification of DNA Synthesis: Measure the incorporation of a radiolabeled dNTP into the DNA using techniques such as trichloroacetic acid precipitation followed by scintillation counting.
-
Data Analysis: Analyze the data using Michaelis-Menten kinetics to determine the mode of inhibition and calculate the Ki value. For BV-araUTP, the apparent Ki values for HSV-1 DNA polymerase, DNA polymerase alpha, and DNA polymerase beta were 0.14, 0.32, and 5 µM, respectively, with dTTP as the competing substrate.[1]
Conclusion
1-beta-D-Arabinofuranosyluracil itself is a poor antiviral agent. However, its chemical scaffold is the foundation for some of the most potent and selective antiviral drugs targeting herpesviruses. The mechanism of action for these derivatives is a classic example of targeted antiviral therapy, relying on the unique enzymatic activity of the virus for activation and the specific inhibition of viral replication machinery. The high selectivity for viral enzymes over their cellular counterparts results in a wide therapeutic window. This in-depth guide provides the fundamental mechanistic details, comparative quantitative data, and essential experimental protocols to aid researchers in the continued exploration and development of novel nucleoside analogues for antiviral therapy.
References
- 1. Inhibitory effect of E-5-(2-bromovinyl)-1-beta-D-arabinofuranosyluracil on herpes simplex virus replication and DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance of Herpes Simplex Viruses to Nucleoside Analogues: Mechanisms, Prevalence, and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Method Based on Real-Time Cell Analysis for Drug Susceptibility Testing of Herpes Simplex Virus and Human Cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]
The Indispensable Role of Stable Isotope Labeling in Advancing Nucleoside Analog Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The development of nucleoside analogs as potent antiviral and anticancer agents has been a cornerstone of modern medicine. However, understanding their complex intracellular metabolism, pharmacokinetic profiles, and mechanisms of action is paramount to optimizing their therapeutic efficacy and safety. Stable isotope labeling (SIL), in conjunction with advanced analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, has emerged as a powerful and indispensable tool in this endeavor. This technical guide provides an in-depth exploration of the core principles, experimental methodologies, and profound impact of stable isotope labeling in the field of nucleoside analog research.
Core Principles of Stable Isotope Labeling
Stable isotope labeling involves the incorporation of non-radioactive, "heavy" isotopes of elements like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) into a nucleoside analog of interest.[1] These labeled molecules are chemically identical to their unlabeled counterparts but possess a distinct mass, allowing for their precise differentiation and quantification in complex biological matrices.[2] This fundamental principle underpins the various applications of SIL in drug discovery and development.
The use of stable isotopes offers significant advantages over traditional radioisotope labeling, primarily their non-radioactive nature, which enhances safety for researchers and allows for human studies without the concerns of radiation exposure.[1]
Applications in Nucleoside Analog Research
The versatility of stable isotope labeling lends itself to a wide array of applications throughout the lifecycle of nucleoside analog research, from early-stage discovery to clinical evaluation.
Elucidating Metabolic Pathways and Pharmacokinetics
One of the primary applications of SIL is in deciphering the intricate metabolic fate of nucleoside analogs within the body. By administering a stable isotope-labeled drug, researchers can trace its absorption, distribution, metabolism, and excretion (ADME) with high precision.[3] This is crucial as most nucleoside analogs are prodrugs that require intracellular phosphorylation to their active triphosphate forms.[4][5]
Mass spectrometry is the key analytical technique used to identify and quantify the parent drug and its various metabolites. The mass shift introduced by the stable isotope label allows for the unambiguous identification of drug-related species against a complex background of endogenous molecules.[6]
Quantitative Data Presentation:
The following tables summarize pharmacokinetic data for several key nucleoside analogs, illustrating the type of quantitative information that can be obtained using stable isotope labeling and associated analytical methods.
Table 1: Pharmacokinetic Parameters of Remdesivir (B604916) and its Metabolites in COVID-19 Patients [7]
| Parameter | Remdesivir | GS-441524 |
| C₀ (ng/mL) | 2091 (99.1%) | 90.2 (49.5%) |
| C₁ (ng/mL) | 139.7 (272.4%) | 104.9 (46.6%) |
| C₂₄ (ng/mL) | Not Detectable | 58.4 (66.9%) |
| AUC₀₋₂₄ (ng·h/mL) | 2791 (175.7%) | 1976 (52.6%) |
| (Values are presented as mean with coefficient of variation in parentheses) |
Table 2: Pharmacokinetic Parameters of Remdesivir and its Metabolites in Healthy Volunteers [8][9]
| Parameter | Remdesivir | GS-704277 | GS-441524 |
| Central Volume of Distribution (L) | 4.89 | 96.4 | 26.2 |
| Peripheral Volume of Distribution (L) | 46.5 | 8.64 | 66.2 |
| Elimination Clearance (L/h) | 18.1 | 36.9 | 4.74 |
Table 3: Preclinical Pharmacokinetics of Lamivudine in Rats (10 mg/kg, i.v.) [10][11]
| Group | Cₘₐₓ (ng/mL) | AUC₀₋t (ng·h/mL) | t₁/₂ (h) |
| Lamivudine alone | 1000 ± 150 | 1200 ± 200 | 1.5 ± 0.3 |
| + S. chinensis (3 g/kg) | 980 ± 180 | 1150 ± 210 | 1.6 ± 0.4 |
| + S. chinensis (10 g/kg) | 950 ± 160 | 1100 ± 190 | 1.7 ± 0.3 |
| (Data are expressed as mean ± S.D.) |
Investigating the Mechanism of Action
Stable isotope labeling is instrumental in elucidating the precise mechanism by which nucleoside analogs exert their therapeutic effects. For instance, by using ¹³C- or ¹⁵N-labeled compounds, researchers can track their incorporation into viral or cellular DNA or RNA, leading to chain termination and inhibition of replication.[12][13]
Furthermore, techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) enable the quantitative analysis of the entire proteome in response to drug treatment.[14] By growing cells in media containing "heavy" or "light" amino acids, researchers can compare the protein expression profiles of treated and untreated cells, providing insights into the downstream effects of the nucleoside analog on cellular pathways.[15]
Serving as Internal Standards for Quantitative Bioanalysis
Stable isotope-labeled versions of nucleoside analogs are considered the gold standard for internal standards in quantitative bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS/MS).[16] Because they are chemically identical to the analyte, they co-elute during chromatography and experience the same ionization efficiency and potential matrix effects in the mass spectrometer. This allows for highly accurate and precise quantification of the unlabeled drug in biological samples.
Experimental Protocols
Providing detailed, step-by-step protocols is crucial for the successful implementation of stable isotope labeling in nucleoside analog research.
Protocol 1: General Workflow for LC-MS/MS Quantification of a Nucleoside Analog and its Metabolites in Plasma
This protocol outlines the typical steps for quantifying a nucleoside analog and its metabolites in a plasma sample using a stable isotope-labeled internal standard.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of the stable isotope-labeled internal standard solution (at a known concentration).
-
Precipitate proteins by adding 300 µL of ice-cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the analytes of interest.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for the unlabeled analyte, its metabolites, and the stable isotope-labeled internal standard.[17]
-
-
-
Data Analysis:
-
Integrate the peak areas for the analyte, its metabolites, and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve by plotting the peak area ratios of known standards against their concentrations.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Protocol 2: General Workflow for Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
This protocol provides a general workflow for using SILAC to study changes in protein expression in response to treatment with a nucleoside analog.[14][18][19]
-
Cell Culture and Labeling:
-
Culture two populations of cells in parallel.
-
One population is grown in "light" medium containing normal L-arginine and L-lysine.
-
The other population is grown in "heavy" medium containing stable isotope-labeled L-arginine (e.g., ¹³C₆) and L-lysine (e.g., ¹³C₆,¹⁵N₂).
-
Allow the cells to undergo at least five doublings to ensure complete incorporation of the labeled amino acids.
-
-
Treatment and Sample Collection:
-
Treat one of the cell populations (either "light" or "heavy") with the nucleoside analog of interest. The other population serves as the untreated control.
-
Harvest the cells and combine the "light" and "heavy" cell pellets in a 1:1 ratio.
-
-
Protein Extraction and Digestion:
-
Lyse the combined cell pellet to extract the total protein.
-
Quantify the protein concentration.
-
Reduce and alkylate the proteins.
-
Digest the proteins into peptides using an enzyme such as trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
The mass spectrometer will detect pairs of chemically identical peptides that differ in mass due to the SILAC labels.
-
-
Data Analysis:
-
Use specialized software to identify the peptides and proteins.
-
Quantify the relative abundance of each protein by calculating the ratio of the "heavy" to "light" peptide signals.
-
Identify proteins that are significantly up- or down-regulated in response to the nucleoside analog treatment.
-
Visualization of Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental designs is crucial for clear communication and understanding. The following diagrams were created using the Graphviz DOT language to illustrate key pathways and workflows in nucleoside analog research.
Signaling Pathways
Experimental Workflows
Conclusion
Stable isotope labeling has revolutionized the field of nucleoside analog research, providing an unparalleled level of detail into their metabolic fate, pharmacokinetic properties, and mechanisms of action. The ability to safely and accurately trace these powerful drugs in complex biological systems has been instrumental in the development of new and improved therapies for a wide range of diseases. As analytical technologies continue to advance in sensitivity and resolution, the role of stable isotope labeling is set to expand even further, driving future innovations in drug discovery and personalized medicine. This technical guide serves as a foundational resource for researchers seeking to harness the power of stable isotope labeling to advance their own critical research in this vital area of medicine.
References
- 1. Spectrum of antiviral activity and mechanism of action of zidovudine. An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphorylation of acyclovir diphosphate by cellular enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ClinPGx [clinpgx.org]
- 5. Gemcitabine: metabolism, mechanisms of action, and self-potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. academic.oup.com [academic.oup.com]
- 8. A population pharmacokinetic model of remdesivir and its major metabolites based on published mean values from healthy subjects | springermedizin.de [springermedizin.de]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Preclinical Pharmacokinetics of Lamivudine and Its Interaction with Schisandra chinensis Extract in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Zidovudine? [synapse.patsnap.com]
- 13. ClinPGx [clinpgx.org]
- 14. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 15. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 16. Simultaneous determination of tenofovir alafenamide and tenofovir in human plasma by LC-MS/MS and its application to pharmacokinetics study in clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. info.gbiosciences.com [info.gbiosciences.com]
Technical Guide: 1-beta-D-Arabinofuranosyluracil-¹³C,¹⁵N₂ in Antiviral and Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 1-beta-D-Arabinofuranosyluracil-¹³C,¹⁵N₂, a stable isotope-labeled nucleoside analog critical for research in antiviral and anticancer drug development. The guide covers its suppliers, mechanism of action, and relevant experimental data.
Introduction
1-beta-D-Arabinofuranosyluracil (Ara-U) is a synthetic nucleoside analog of uridine, where the ribose sugar is replaced by arabinose. This structural modification is key to its biological activity. The isotopically labeled version, 1-beta-D-Arabinofuranosyluracil-¹³C,¹⁵N₂, serves as a powerful tool in metabolic studies, allowing researchers to trace the uptake, metabolism, and mechanism of action of this class of compounds without the use of radioactive isotopes. Its primary application is in the study of DNA synthesis inhibition, a cornerstone of many antiviral and chemotherapeutic strategies.
Suppliers and Catalog Information
For researchers looking to procure 1-beta-D-Arabinofuranosyluracil-¹³C,¹⁵N₂, several reputable suppliers offer this compound for research purposes.
| Supplier | Catalog/Product Number | Additional Information |
| Clinivex | RCLS2L107039 | Provided for laboratory and research use only.[1] |
| Pharmaffiliates | PA STI 008330 | Listed as an antiviral agent, particularly for research related to SARS.[2] |
| LGC Standards | TRC-A764002 | Available in various quantities (e.g., 1 mg, 10 mg).[3] |
| Santa Cruz Biotechnology | Not specified | Offers the 5'-monophosphate derivative.[4] |
| Clearsynth | CS-T-101896 | Offers the 5'-monophosphate derivative for use as an analytical standard. |
Mechanism of Action: Inhibition of DNA Synthesis
The biological activity of arabinofuranosyluracil (B3032727) and its analogs stems from their ability to disrupt DNA replication. The core mechanism involves a multi-step intracellular process that transforms the parent compound into an active inhibitor of DNA polymerase.
Cellular Uptake and Phosphorylation
Following administration, 1-beta-D-Arabinofuranosyluracil is transported into the cell. Once inside, it undergoes a series of phosphorylation events, catalyzed by cellular or viral kinases, to form the active triphosphate metabolite, 1-beta-D-arabinofuranosyluracil triphosphate (Ara-UTP). This process is crucial for its therapeutic effect.
Inhibition of DNA Polymerase and Chain Termination
Ara-UTP acts as a competitive inhibitor of the natural substrate, deoxyuridine triphosphate (dUTP), for DNA polymerase. More importantly, when incorporated into a growing DNA strand, the arabinose sugar's stereochemistry hinders the formation of the subsequent phosphodiester bond, leading to the termination of DNA chain elongation. This disruption of DNA synthesis is the primary mechanism behind its antiviral and anticancer properties.
Experimental Protocols
While specific protocols for the isotopically labeled compound are proprietary to researchers, general methodologies for studying unlabeled arabinofuranosyluracil analogs can be adapted.
Antiviral Activity Assay
A common method to assess antiviral efficacy is the plaque reduction assay.
-
Cell Culture: A confluent monolayer of host cells susceptible to the virus of interest is prepared in multi-well plates.
-
Infection: Cells are infected with a known quantity of the virus.
-
Treatment: Various concentrations of the test compound (e.g., an arabinofuranosyluracil analog) are added to the infected cell cultures.
-
Incubation: The plates are incubated to allow for viral replication and plaque formation.
-
Quantification: Plaques, which are areas of cell death caused by the virus, are stained and counted. The concentration of the compound that reduces the number of plaques by 50% (IC50) is determined.
DNA Polymerase Inhibition Assay
The direct inhibitory effect on DNA polymerase can be measured using a cell-free assay.
-
Reaction Mixture: A reaction mixture is prepared containing a DNA template and primer, purified DNA polymerase, and a mixture of deoxynucleoside triphosphates (dNTPs), including a labeled dNTP for detection.
-
Inhibitor Addition: The triphosphate form of the arabinofuranosyluracil analog (Ara-UTP) is added to the reaction mixture at various concentrations.
-
Reaction Initiation and Incubation: The DNA synthesis reaction is initiated and allowed to proceed for a defined period.
-
Quantification: The amount of newly synthesized DNA is quantified by measuring the incorporation of the labeled dNTP. The concentration of Ara-UTP that inhibits DNA synthesis by 50% is determined. The inhibition constant (Ki) can also be calculated from these data.[5]
Quantitative Data
The following table summarizes inhibitory concentrations for various arabinofuranosyluracil analogs against different viruses and cell lines. It is important to note that these values are for related compounds and not for 1-beta-D-Arabinofuranosyluracil-¹³C,¹⁵N₂ itself, which is primarily a tracer.
| Compound | Target | Assay | Value | Reference |
| 1-beta-D-arabinofuranosylthymine 5'-triphosphate | Murine DNA Polymerase α, β, γ | Inhibition Assay (Ki) | Varies with enzyme and substrate | [5] |
| 1-beta-D-arabinofuranosylcytosine 5'-triphosphate | Murine DNA Polymerase α, β, γ | Inhibition Assay (Ki) | Varies with enzyme and substrate | [5] |
| 1-beta-D-arabinofuranosyl-E-5-(2-bromovinyl)uracil | Simian Varicella Virus | In vitro and in vivo antiviral activity | Effective in preventing clinical disease | [6] |
| 1-beta-D-arabinofuranosyl-5-(-2,2-dibromo-1-hydroxyethyl) uracil | Herpes Simplex Virus-1 (HSV-1) | Antiviral Assay (ED50) | 7.5 µg/mL | [7] |
Applications in Drug Development
The use of stable isotope-labeled compounds like 1-beta-D-Arabinofuranosyluracil-¹³C,¹⁵N₂ is invaluable in preclinical and clinical drug development for:
-
Pharmacokinetic Studies: Tracing the absorption, distribution, metabolism, and excretion (ADME) of the drug candidate.
-
Metabolite Identification: Identifying the metabolic fate of the compound in biological systems.
-
Mechanism of Action Studies: Confirming cellular uptake, phosphorylation, and incorporation into DNA.[8]
-
Quantitative Bioanalysis: Serving as an internal standard for mass spectrometry-based quantification of the unlabeled drug in biological matrices.[9][10]
Conclusion
1-beta-D-Arabinofuranosyluracil-¹³C,¹⁵N₂ is an essential research tool for scientists and professionals in the fields of antiviral and anticancer drug development. Its ability to act as a tracer in complex biological systems provides critical insights into the mechanism of action and pharmacokinetics of this important class of nucleoside analogs. The information provided in this guide serves as a foundational resource for researchers utilizing this compound in their studies.
References
- 1. clinivex.com [clinivex.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 1-Beta-D-Arabinofuranosyluracil-13C,15N2 [lgcstandards.com]
- 4. scbt.com [scbt.com]
- 5. Inhibitory effect of 1-beta-D-arabinofuranosylthymine 5'-triphosphate and 1-beta-D-arabinofuranosylcytosine 5'-triphosphate on DNA polymerases from murine cells and oncornavirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of antiviral activity of 1-beta-D-arabinofuranosylthymine (ara-T) and 1-beta-D-arabinofuranosyl-E-5-(2-bromovinyl)uracil (BV-ara-U) in monkeys infected with simian varicella virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Antiviral Activity of 1-β-D-Arabinofuranosyluracils and Uridines Containing 5-[2-Bromo-2-chloro (or Bromo)-1-Hydroxy (or Methoxy) Ethyl] Substituents | Semantic Scholar [semanticscholar.org]
- 8. Detection of 1-beta-D-arabinofuranosylcytosine incorporation into DNA in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous analysis of 1-beta-D-arabinofuranosylcytosine, 1-beta-D-arabinofuranosyluracil and sodium salicylate in biological samples by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of 1-beta-D-arabinofuranosylcytosine and 1-beta-D-arabinofuranosyluracil in human plasma by high-performance liquid chromatography. | Sigma-Aldrich [sigmaaldrich.com]
A Technical Guide to the Proteomic Analysis of Nascent Proteins Using Stable Isotope and Nucleoside Analog-Based Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The proteome, the complete set of proteins expressed by an organism, is a dynamic entity that is in a constant state of flux. The ability to specifically monitor the synthesis of new proteins, the "nascent proteome," provides a powerful tool for understanding how cells respond to various stimuli, stressors, and therapeutic interventions. Traditional proteomic analyses provide a snapshot of the total protein population, which can mask subtle but significant changes in protein synthesis. In contrast, nascent proteomics allows for the specific identification and quantification of proteins that are actively being translated, offering a more immediate and accurate picture of the cellular response.
This technical guide provides a comprehensive literature review of modern techniques for nascent proteome analysis, with a particular focus on methods that employ nucleoside analogs, such as puromycin (B1679871) and its derivatives. These methods, including Puromycin-Associated Nascent Chain Proteomics (PUNCH-P) and O-propargyl-puromycin (OPP)-mediated identification (OPP-ID), leverage the incorporation of these analogs into newly synthesized proteins as a means of tagging and enrichment. Furthermore, this guide will explore how the combination of these techniques with traditional stable isotope labeling methods, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), can enhance the accuracy and quantitative power of nascent proteome studies.
This guide will provide detailed experimental protocols for key methodologies, summarize quantitative data from the literature in structured tables, and present visual diagrams of experimental workflows and signaling pathways to facilitate a deeper understanding of these powerful techniques.
Core Methodologies in Nascent Proteomics
The primary methods for enriching nascent proteins that utilize nucleoside analogs are PUNCH-P and OPP-ID. Both techniques exploit the ability of the ribosome to incorporate puromycin or its analogs into the C-terminus of elongating polypeptide chains, leading to their premature termination and release. These tagged proteins can then be isolated and identified by mass spectrometry.
Puromycin-Associated Nascent Chain Proteomics (PUNCH-P)
PUNCH-P is a technique that utilizes a biotinylated derivative of puromycin to label and enrich nascent polypeptide chains. A key feature of PUNCH-P is that the labeling occurs in vitro on intact ribosome-nascent chain complexes that have been isolated from cells or tissues. This approach avoids the need for in-vivo labeling, making it applicable to a wide range of biological samples, including whole tissues.
The general workflow for PUNCH-P involves the following steps:
-
Isolation of Ribosome-Nascent Chain Complexes: Cells or tissues are lysed under conditions that preserve the integrity of ribosomes and their associated nascent polypeptide chains. These complexes are then isolated by ultracentrifugation through a sucrose (B13894) cushion.[1][2][3][4]
-
In Vitro Puromycylation: The isolated ribosome-nascent chain complexes are incubated with biotinylated puromycin. The ribosomes catalyze the incorporation of the biotin-puromycin into the C-terminus of the nascent chains.
-
Affinity Purification: The biotin-tagged nascent proteins are then captured and enriched using streptavidin-coated magnetic beads.
-
Mass Spectrometry Analysis: The enriched proteins are digested into peptides, typically with trypsin, and then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the nascent proteome.[1][2][3]
O-propargyl-puromycin (OPP)-Mediated Identification (OPP-ID)
OPP-ID is a technique that utilizes O-propargyl-puromycin (OPP), a cell-permeable analog of puromycin that contains an alkyne group.[5] This alkyne handle allows for the covalent attachment of a reporter molecule, such as biotin-azide, via a "click chemistry" reaction (copper-catalyzed azide-alkyne cycloaddition). Unlike PUNCH-P, OPP labeling occurs in vivo, providing a snapshot of the nascent proteome within the cellular context.[5]
The general workflow for OPP-ID involves the following steps:
-
In Vivo Labeling: Cells are incubated with OPP, which readily enters the cells and is incorporated into nascent polypeptide chains by translating ribosomes.[5]
-
Cell Lysis and Click Chemistry: The cells are lysed, and the alkyne-tagged nascent proteins are covalently linked to a biotin-azide molecule through a click chemistry reaction.
-
Affinity Purification: The biotinylated nascent proteins are enriched using streptavidin-coated magnetic beads.
-
Mass Spectrometry Analysis: The enriched proteins are digested into peptides and analyzed by LC-MS/MS for identification and quantification.
Enhancing Quantitative Accuracy with Stable Isotope Labeling
A significant challenge in affinity purification-based proteomics is the co-purification of non-specific proteins that bind to the beads. To address this, nucleoside analog labeling can be combined with stable isotope labeling techniques, such as SILAC. In this approach, cells are cultured in media containing "heavy" isotope-labeled amino acids (e.g., ¹³C₆-lysine and ¹³C₆,¹⁵N₄-arginine). When combined with OPP labeling, only the newly synthesized proteins will incorporate both the OPP tag and the heavy amino acids. This dual-labeling strategy allows for the confident discrimination of bona fide nascent proteins from non-specifically bound contaminants during mass spectrometry analysis.[6][7]
Quantitative Data Summary
The following tables summarize quantitative data from various studies employing these techniques, providing an overview of their capabilities.
| Technique | Cell/Tissue Type | Number of Nascent Proteins Identified | Reference |
| PUNCH-P | Mammalian Cells | >5000 | [8] |
| PUNCH-P | Mouse Brain | Not specified, first translational profile | [8] |
| OPP-ID | K562 cells | Not specified | [5] |
| OPP-ID | ESRE cells | 142 unique in expansion media, 28 in maturation media | [9] |
| OPP-SILAC | HeLa cells | ~3,000 | [6] |
| pSNAP* | HeLa cells | Not specified, but method described | [10] |
*pSNAP (puromycin- and SILAC labeling-based nascent polypeptidome profiling) is a similar dual-labeling technique.
Detailed Experimental Protocols
This section provides a generalized protocol for OPP-ID combined with SILAC, based on methodologies described in the literature.[6][7][10]
Cell Culture and SILAC Labeling
-
SILAC Media Preparation: Prepare SILAC-compatible DMEM or RPMI-1640 medium lacking L-lysine and L-arginine. Supplement the "heavy" medium with ¹³C₆,¹⁵N₄-L-arginine and ¹³C₆-L-lysine, and the "light" medium with the corresponding unlabeled amino acids. Both media should be supplemented with dialyzed fetal bovine serum.
-
Cell Adaptation: Culture cells in the "heavy" SILAC medium for at least five cell divisions to ensure complete incorporation of the heavy amino acids into the proteome.
-
Experimental Setup: Plate the fully labeled "heavy" cells for the experiment. A "light" labeled control group can be prepared in parallel if relative quantification between two conditions is desired.
OPP Labeling and Cell Harvest
-
OPP Treatment: Treat the SILAC-labeled cells with 20-50 µM O-propargyl-puromycin (OPP) for a short period (e.g., 1-2 hours) under normal culture conditions.[5]
-
Cell Harvest: After incubation, wash the cells with ice-cold PBS and harvest by scraping or trypsinization. Centrifuge the cell suspension and discard the supernatant. The cell pellet can be snap-frozen in liquid nitrogen and stored at -80°C.
Cell Lysis and Click Chemistry
-
Lysis: Resuspend the cell pellet in a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Sonicate or vortex the lysate to ensure complete cell disruption and shear genomic DNA.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Click Reaction: To the cell lysate, add the click chemistry reaction components in the following order: biotin-azide, TCEP (tris(2-carboxyethyl)phosphine), TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine), and copper(II) sulfate. Incubate the reaction for 1-2 hours at room temperature with gentle rotation.
Affinity Purification of Nascent Proteins
-
Bead Preparation: Wash streptavidin-coated magnetic beads with lysis buffer to equilibrate them.
-
Protein Binding: Add the cell lysate containing the biotinylated nascent proteins to the washed beads and incubate for 2-4 hours at 4°C with rotation to allow for binding.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively with a series of stringent wash buffers (e.g., high salt buffer, urea (B33335) buffer) to remove non-specifically bound proteins.
On-Bead Digestion and Mass Spectrometry
-
Reduction and Alkylation: Resuspend the beads in a buffer containing DTT to reduce disulfide bonds, followed by incubation with iodoacetamide (B48618) to alkylate cysteine residues.
-
Tryptic Digestion: Wash the beads to remove DTT and iodoacetamide, and then resuspend them in a digestion buffer containing trypsin. Incubate overnight at 37°C with shaking to digest the proteins into peptides.[7][11]
-
Peptide Elution and Desalting: Pellet the beads and collect the supernatant containing the tryptic peptides. Elute any remaining peptides from the beads with a high-organic-content buffer. Combine the eluates and desalt the peptides using a C18 StageTip or similar device.
-
LC-MS/MS Analysis: Analyze the desalted peptides by nano-liquid chromatography coupled to a high-resolution mass spectrometer. The mass spectrometer should be operated in a data-dependent acquisition mode to fragment the most abundant peptide ions for sequencing.
-
Data Analysis: Process the raw mass spectrometry data using a software package such as MaxQuant. Search the data against a relevant protein sequence database to identify peptides and proteins. The software will also quantify the relative abundance of "heavy" and "light" labeled peptides, allowing for the differentiation of nascent proteins from background contaminants.
Conclusion
The use of nucleoside analogs, particularly puromycin derivatives, has revolutionized the study of the nascent proteome. Techniques like PUNCH-P and OPP-ID provide powerful means to specifically label and enrich newly synthesized proteins from a variety of biological samples. The combination of these methods with stable isotope labeling, such as SILAC, further enhances their quantitative accuracy by enabling the clear distinction between bona fide nascent proteins and non-specific contaminants. This technical guide provides a comprehensive overview of these methodologies, including detailed protocols and quantitative data, to serve as a valuable resource for researchers in academia and industry who are interested in exploring the dynamic landscape of protein synthesis. The continued development and application of these techniques promise to yield significant insights into the fundamental mechanisms of cellular regulation and the development of novel therapeutic strategies.
References
- 1. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 2. Genome-wide identification and quantification of protein synthesis in cultured cells and whole tissues by puromycin-associated nascent chain proteomics (PUNCH-P) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genome-wide identification and quantification of protein synthesis in cultured cells and whole tissues by puromycin-associated nascent chain proteomics (PUNCH-P) | Springer Nature Experiments [experiments.springernature.com]
- 4. "APPLICATION OF PUROMYCIN ASSOCIATED NASCENT CHAIN PROTEOMICS (PUNCH-P)" by Aleksandra Izabela Noras [trace.tennessee.edu]
- 5. pnas.org [pnas.org]
- 6. Quantitative nascent proteome profiling by dual-pulse labelling with O-propargyl-puromycin and stable isotope-labelled amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative nascent proteome profiling by dual pulse labeling with O-propargyl-puromycin and stable isotope labeled amino acids | bioRxiv [biorxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. biorxiv.org [biorxiv.org]
The Dawn of Arabinosides: A Technical Guide to the Discovery and History of Uracil Arabinoside Compounds
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The discovery of uracil (B121893) arabinoside compounds, initially isolated from a marine sponge, represents a pivotal moment in medicinal chemistry and drug development. This technical guide provides an in-depth exploration of the history, discovery, and seminal experimental work that established the foundation for a new class of antiviral and anticancer agents. We delve into the detailed methodologies of key experiments, present quantitative data on the biological activity of these compounds, and illustrate the fundamental signaling pathways and experimental workflows. This document serves as a comprehensive resource for researchers and professionals in the field, offering a detailed understanding of the origins and scientific underpinnings of these therapeutically important nucleoside analogs.
A Serendipitous Discovery from the Sea: The Isolation of Spongouridine (B1667586)
The story of uracil arabinoside begins in the 1950s with the pioneering work of Werner Bergmann and his colleagues. Their investigation into the chemical constituents of the Caribbean sponge, Tectitethya crypta (formerly known as Cryptotheca crypta), led to the isolation of two novel nucleosides: spongothymidine (B1329284) and spongouridine (uracil arabinoside)[1][2][3]. This discovery was revolutionary because these compounds contained the sugar D-arabinose in place of the D-ribose or D-deoxyribose typically found in nucleosides[3]. This structural anomaly challenged the existing dogma of nucleic acid chemistry and opened a new frontier in the synthesis of nucleoside analogs with therapeutic potential[2][3].
Original Isolation Protocol
-
Collection and Preparation of Sponge Material: Specimens of Tectitethya crypta were collected from their marine habitat. The collected sponges were likely washed to remove debris and then minced or ground to increase the surface area for extraction.
-
Solvent Extraction: The prepared sponge material was subjected to exhaustive extraction with organic solvents. Acetone was a commonly used solvent for this purpose[4]. This process would have been carried out over an extended period, possibly using a Soxhlet apparatus, to ensure the efficient transfer of the soluble organic compounds from the sponge to the solvent.
-
Concentration and Fractionation: The resulting crude extract, containing a complex mixture of compounds, was concentrated under reduced pressure. The concentrated extract was then subjected to a series of fractionation steps. This may have involved partitioning between immiscible solvents of varying polarity to separate compounds based on their solubility characteristics.
-
Chromatographic Separation: The fractions containing the nucleosides were further purified using chromatographic techniques. In that era, this would have likely involved column chromatography using adsorbents such as alumina (B75360) or silica (B1680970) gel, with a gradient of solvents to elute the individual compounds.
-
Crystallization and Characterization: The purified fractions containing spongouridine were concentrated, and the compound was induced to crystallize. The crystalline spongouridine was then characterized using methods available at the time, which would have included melting point determination, elemental analysis, and optical rotation measurements.
From Natural Product to Potent Therapeutics: The Synthesis of Analogs
The discovery of spongouridine and its unique arabinose sugar moiety spurred the chemical synthesis of a plethora of analogs, leading to the development of clinically significant drugs. Two of the most notable early synthetic analogs are Cytarabine (B982) (ara-C) and Vidarabine (ara-A).
Early Chemical Synthesis of Uracil Arabinoside (Spongouridine) and its Analogs
The early chemical syntheses of uracil arabinoside and its derivatives were foundational in enabling further biological studies and drug development. These multi-step processes typically involved the coupling of a protected arabinose sugar derivative with a pyrimidine (B1678525) or purine (B94841) base.
A general approach for the synthesis of cytarabine from uracil arabinoside involves the following key transformations:
-
Protection of the Sugar Hydroxyl Groups: The hydroxyl groups of the arabinose moiety in uracil arabinoside are protected, for example, by acetylation with acetic anhydride (B1165640) in pyridine[5][6].
-
Conversion of the Uracil Moiety to a Triazole Intermediate: The protected uracil arabinoside is then reacted with a triazole compound in the presence of a coupling agent like phosphorus oxychloride. This converts the uracil ring into a more reactive triazole derivative[5].
-
Ammonolysis to Form Cytosine: The triazole intermediate is then treated with ammonia (B1221849) (ammonolysis), which displaces the triazole group and introduces an amino group at the 4-position of the pyrimidine ring, thus forming the cytosine base[5].
-
Deprotection: Finally, the protecting groups on the sugar hydroxyls are removed to yield cytarabine.
Mechanism of Action: Inhibition of DNA Synthesis
The primary mechanism of action for the antiviral and anticancer effects of uracil arabinoside and its analogs is the inhibition of DNA synthesis[7][8]. These compounds act as antimetabolites, mimicking natural nucleosides and thereby interfering with the replication of DNA in both viral and cellular systems.
The process begins with the cellular uptake of the nucleoside analog. Inside the cell, it is phosphorylated by a series of cellular or viral kinases to its active triphosphate form. For example, cytarabine is converted to cytarabine-5'-triphosphate (ara-CTP)[4][9]. This active triphosphate analog then competes with the natural deoxyribonucleoside triphosphates (e.g., dCTP in the case of ara-CTP) for incorporation into the growing DNA strand by DNA polymerase[4][9].
Once incorporated, the arabinose sugar, with its 2'-hydroxyl group in the "up" (beta) configuration, distorts the DNA backbone. This steric hindrance prevents the formation of the next phosphodiester bond, effectively terminating the elongation of the DNA chain[10][11]. The inhibition of DNA polymerase and the termination of DNA chain elongation lead to an arrest of the cell cycle, particularly in the S-phase (synthesis phase), and ultimately trigger apoptosis (programmed cell death) in rapidly dividing cells like cancer cells or virus-infected cells[8][9].
Signaling Pathway for Cytarabine-Induced Cell Death
Caption: Intracellular activation and mechanism of action of Cytarabine (Ara-C).
Experimental Protocols
The evaluation of uracil arabinoside compounds and their analogs relies on a suite of standardized in vitro assays to determine their biological activity.
Determination of Anticancer Activity (IC50) using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is widely used to determine the half-maximal inhibitory concentration (IC50) of a compound, which is the concentration that reduces the cell viability by 50%.
Materials:
-
Cancer cell line of interest (e.g., L5178Y murine leukemia cells)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
Test compound (uracil arabinoside derivative)
Procedure:
-
Cell Seeding: Harvest logarithmically growing cells, count them, and adjust the cell suspension to the desired concentration. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of the test compound in DMSO and make serial dilutions in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank control (medium only). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 100-150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value.
Determination of Antiviral Activity (EC50)
The antiviral activity of a compound is often determined by its ability to inhibit the cytopathic effect (CPE) of a virus in cell culture or by a plaque reduction assay. The effective concentration 50 (EC50) is the concentration of the compound that inhibits viral replication by 50%.
Plaque Reduction Assay (General Protocol):
-
Cell Seeding: Seed a monolayer of susceptible host cells in 6-well or 12-well plates and grow until confluent.
-
Virus Infection: Remove the culture medium and infect the cell monolayer with a known titer of the virus (e.g., Herpes Simplex Virus) for 1-2 hours to allow for viral adsorption.
-
Compound Treatment: After the adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) containing various concentrations of the test compound.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).
-
Plaque Visualization and Counting: After incubation, fix and stain the cells (e.g., with crystal violet). The viral plaques will appear as clear zones against a background of stained, uninfected cells. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration compared to the virus control (no compound). The EC50 value is determined by plotting the percentage of inhibition against the compound concentration.
HPLC Analysis of Uracil Arabinoside and its Metabolites
High-Performance Liquid Chromatography (HPLC) is a key analytical technique for the separation, identification, and quantification of uracil arabinoside and its metabolites in biological samples.
General HPLC Workflow:
-
Sample Preparation: Biological samples (e.g., plasma, cell extracts) are processed to remove proteins and other interfering substances. This may involve protein precipitation with an organic solvent (e.g., acetonitrile) or solid-phase extraction.
-
Chromatographic Separation: The prepared sample is injected into an HPLC system equipped with a suitable column (e.g., a reverse-phase C18 column). A mobile phase, typically a mixture of an aqueous buffer and an organic solvent, is pumped through the column to separate the compounds based on their physicochemical properties.
-
Detection: As the separated compounds elute from the column, they are detected by a detector, most commonly a UV detector set at a wavelength where the nucleosides absorb light (around 260 nm).
-
Quantification: The concentration of each compound is determined by comparing the peak area in the sample chromatogram to a calibration curve generated using known concentrations of standard compounds.
Caption: A generalized workflow for the HPLC analysis of nucleoside analogs.
Quantitative Data on Biological Activity
The following tables summarize representative quantitative data on the antiviral and anticancer activity of uracil arabinoside and some of its key analogs. It is important to note that these values can vary depending on the specific cell line, virus strain, and experimental conditions.
Table 1: Antiviral Activity of Uracil Arabinoside Analogs
| Compound | Virus | Cell Line | EC50 (µM) | Reference |
| Vidarabine (Ara-A) | Herpes Simplex Virus 1 (HSV-1) | - | - | [12] |
| Vidarabine (Ara-A) | Herpes Simplex Virus 2 (HSV-2) | - | - | [12] |
| Cytarabine (Ara-C) | Herpesvirus | - | Not highly selective | [9] |
| (E)-5-(2-bromovinyl)-araU | Herpes Simplex Virus 1 (HSV-1) | - | - | [11][13] |
| (E)-5-(2-bromovinyl)-araU | Herpes Simplex Virus 2 (HSV-2) | - | - | [11][13] |
Table 2: Anticancer Activity of Uracil Arabinoside Analogs
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Cytarabine (Ara-C) | L5178Y | Murine Leukemia | - | [9] |
| Uracil Arabinoside (Ara-U) | L5178Y | Murine Leukemia | Enhances Ara-C cytotoxicity | [9] |
| Uracil Derivatives | MCF7 | Breast Cancer | Varies | |
| Uracil Derivatives | HepG2 | Liver Cancer | Varies |
Note: Specific EC50 and IC50 values from the cited literature were not always provided in a readily extractable format.
Conclusion and Future Perspectives
The discovery of uracil arabinoside from a marine sponge was a landmark achievement that fundamentally altered the landscape of nucleoside chemistry and antiviral and anticancer drug development. The unique structural feature of the arabinose sugar moiety provided a template for the synthesis of highly effective therapeutic agents like Cytarabine and Vidarabine. The mechanism of action, primarily through the inhibition of DNA synthesis, has been well-characterized and continues to be a cornerstone of their clinical utility.
The experimental protocols and analytical methods developed and refined over the years for the study of these compounds have become standard practice in the field of drug discovery. The ongoing exploration of novel uracil arabinoside derivatives and a deeper understanding of their interactions with cellular pathways hold promise for the development of next-generation therapies with improved efficacy and reduced toxicity. This technical guide serves as a testament to the enduring legacy of this remarkable class of compounds and as a valuable resource for the researchers and scientists who continue to build upon this foundation.
References
- 1. mdpi.com [mdpi.com]
- 2. Multiple roles for kinases in DNA replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation [mdpi.com]
- 6. Structure-based virtual screening workflow to identify antivirals targeting HIV-1 capsid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mpipz.mpg.de [mpipz.mpg.de]
- 8. Uracil Arabinoside | C9H12N2O6 | CID 18323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. scienceopen.com [scienceopen.com]
- 13. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Chemical Synthesis of 1-β-D-Arabinofuranosyluracil-¹³C,¹⁵N₂
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
1-β-D-Arabinofuranosyluracil (Ara-U), a nucleoside analogue, and its isotopically labeled forms are valuable tools in biomedical research and drug development. The incorporation of stable isotopes, specifically Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), into the uracil (B121893) moiety of Ara-U provides a powerful probe for a variety of applications, from metabolic studies to structural biology. This document provides a detailed protocol for the chemical synthesis of 1-β-D-Arabinofuranosyluracil-¹³C,¹⁵N₂ (¹³C,¹⁵N₂-Ara-U).
Significance and Applications
The synthesis of ¹³C,¹⁵N₂-Ara-U is of significant interest for several key research areas:
-
Metabolic Tracer Studies: Isotopically labeled Ara-U serves as an excellent tracer to elucidate the metabolic fate of arabinofuranosyl nucleosides in biological systems.[1][2] By tracking the labeled atoms using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can map the metabolic pathways, identify metabolites, and determine the pharmacokinetic and pharmacodynamic profiles of potential drug candidates.[3][4] This is crucial for understanding drug efficacy, toxicity, and mechanisms of action.[3][4]
-
Drug Development: In the development of antiviral and anticancer therapies, understanding how nucleoside analogues are processed by cellular enzymes is paramount. ¹³C,¹⁵N₂-Ara-U can be used to study the activity of nucleoside kinases and other enzymes involved in the activation or degradation of these drugs.[5] Furthermore, it can serve as an internal standard for quantitative bioanalytical assays, ensuring accuracy and precision in preclinical and clinical studies.[3]
-
Structural Biology: NMR spectroscopy is a powerful technique for determining the three-dimensional structure of biomolecules in solution. The incorporation of ¹³C and ¹⁵N isotopes into nucleosides enhances the sensitivity and resolution of NMR experiments, facilitating the structural analysis of nucleic acids and their complexes with proteins or small molecules. This information is vital for rational drug design and understanding the molecular basis of drug-target interactions.
-
Mechanistic Studies: Labeled Ara-U can be used to investigate the mechanisms of DNA and RNA polymerases, as well as other enzymes that interact with nucleosides and nucleotides. By following the fate of the isotopic labels, researchers can gain insights into reaction intermediates and the stereochemical course of enzymatic reactions.
Experimental Protocols
The chemical synthesis of 1-β-D-Arabinofuranosyluracil-¹³C,¹⁵N₂ involves a three-stage process:
-
Preparation of the protected arabinofuranose sugar.
-
Glycosylation of ¹³C,¹⁵N₂-labeled uracil with the protected sugar.
-
Deprotection to yield the final product.
The following protocols are based on established methodologies for nucleoside synthesis, particularly the Vorbrüggen glycosylation reaction.
Stage 1: Preparation of 1,2,3,5-Tetra-O-acetyl-β-D-arabinofuranose
This stage involves the protection of the hydroxyl groups of D-arabinose to prevent unwanted side reactions during glycosylation.
Materials:
-
D-Arabinose
-
Acetic anhydride (B1165640)
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate
-
Ethyl acetate (B1210297)
-
Sodium sulfate
-
Silica (B1680970) gel for column chromatography
Protocol:
-
To a stirred solution of D-arabinose in acetic anhydride and pyridine at 0°C, add a catalytic amount of concentrated sulfuric acid dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by carefully adding crushed ice and then neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain a crude syrup.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield 1,2,3,5-Tetra-O-acetyl-β-D-arabinofuranose as a white solid.
| Parameter | Value | Reference |
| Starting Material | D-Arabinose | Generic |
| Product | 1,2,3,5-Tetra-O-acetyl-β-D-arabinofuranose | Generic |
| Typical Yield | 70-80% | Estimated |
| Purity | >95% (by NMR) | Estimated |
Stage 2: Vorbrüggen Glycosylation
This key step involves the stereoselective coupling of the protected arabinofuranose with ¹³C,¹⁵N₂-labeled uracil.
Materials:
-
¹³C,¹⁵N₂-Uracil (commercially available)
-
1,2,3,5-Tetra-O-acetyl-β-D-arabinofuranose
-
Trimethylsilyl (B98337) chloride (TMSCl)
-
Anhydrous acetonitrile (B52724)
-
Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf)
-
Saturated aqueous sodium bicarbonate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Protocol:
-
In a flame-dried flask under an inert atmosphere (argon or nitrogen), suspend ¹³C,¹⁵N₂-Uracil in a mixture of anhydrous acetonitrile and hexamethyldisilazane (HMDS).
-
Add a catalytic amount of trimethylsilyl chloride (TMSCl) and reflux the mixture until the solution becomes clear, indicating the formation of the silylated uracil derivative.
-
Cool the reaction mixture to room temperature and remove the excess silylating agents under reduced pressure.
-
Dissolve the resulting persilylated ¹³C,¹⁵N₂-uracil in anhydrous acetonitrile.
-
In a separate flame-dried flask, dissolve 1,2,3,5-Tetra-O-acetyl-β-D-arabinofuranose in anhydrous acetonitrile.
-
Add the solution of persilylated ¹³C,¹⁵N₂-uracil to the sugar solution.
-
Cool the mixture to 0°C and add trimethylsilyl trifluoromethanesulfonate (TMSOTf) dropwise.
-
Allow the reaction to warm to room temperature and stir for 18-24 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure and purify the residue by silica gel column chromatography using a gradient of methanol (B129727) in dichloromethane to afford the protected nucleoside, 1-(2,3,5-tri-O-acetyl-β-D-arabinofuranosyl)-uracil-¹³C,¹⁵N₂.
| Parameter | Value | Reference |
| Uracil Derivative | ¹³C,¹⁵N₂-Uracil | Commercial |
| Sugar Derivative | 1,2,3,5-Tetra-O-acetyl-β-D-arabinofuranose | Stage 1 |
| Lewis Acid | Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | Generic |
| Product | 1-(2,3,5-tri-O-acetyl-β-D-arabinofuranosyl)-uracil-¹³C,¹⁵N₂ | Intermediate |
| Typical Yield | 60-70% | Estimated |
| Purity | >95% (by NMR) | Estimated |
Stage 3: Deprotection
The final step involves the removal of the acetyl protecting groups to yield the desired 1-β-D-Arabinofuranosyluracil-¹³C,¹⁵N₂.
Materials:
-
1-(2,3,5-tri-O-acetyl-β-D-arabinofuranosyl)-uracil-¹³C,¹⁵N₂
-
Methanolic ammonia (B1221849) (saturated at 0°C)
-
Anhydrous methanol
-
Silica gel for column chromatography
Protocol:
-
Dissolve the protected nucleoside from Stage 2 in anhydrous methanol.
-
Cool the solution to 0°C and bubble with ammonia gas until saturation, or add a pre-chilled solution of saturated methanolic ammonia.
-
Seal the reaction vessel and stir at room temperature for 24 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to yield 1-β-D-Arabinofuranosyluracil-¹³C,¹⁵N₂ as a white solid.
| Parameter | Value | Reference |
| Starting Material | 1-(2,3,5-tri-O-acetyl-β-D-arabinofuranosyl)-uracil-¹³C,¹⁵N₂ | Stage 2 |
| Reagent | Methanolic ammonia | Generic |
| Product | 1-β-D-Arabinofuranosyluracil-¹³C,¹⁵N₂ | Final Product |
| Typical Yield | 85-95% | Estimated |
| Purity | >98% (by HPLC and NMR) | Estimated |
Characterization Data (Expected for Unlabeled Analog)
| Technique | Expected Data for 1-β-D-Arabinofuranosyluracil |
| ¹H NMR (D₂O) | δ 7.9 (d, 1H, H-6), 6.2 (d, 1H, H-1'), 5.9 (d, 1H, H-5), 4.3-4.1 (m, 3H, H-2', H-3', H-4'), 3.8-3.6 (m, 2H, H-5'a, H-5'b) |
| ¹³C NMR (D₂O) | δ 167 (C-4), 152 (C-2), 142 (C-6), 103 (C-5), 87 (C-1'), 85 (C-4'), 78 (C-2'), 76 (C-3'), 61 (C-5') |
| Mass Spec | Expected m/z for C₉H₁₂N₂O₆: 244.07 [M-H]⁻ |
Note: The actual NMR spectra for the ¹³C,¹⁵N₂-labeled compound will show additional couplings and shifts due to the presence of the isotopes.
Visualizations
Caption: Synthetic workflow for 1-β-D-Arabinofuranosyluracil-¹³C,¹⁵N₂.
Caption: Logical flow of the chemical synthesis process.
References
- 1. A convenient preparation of 1,2,3-tri-O-acetyl-beta-D-ribofuranose by enzymatic regioselective 5-O-deacetylation of the peracetylated ribofuranose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1-beta-D-arabinofuranosylcytosine-induced chromatid breakage: effect of inhibition of DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of 1-beta-D-arabinofuranosylcytosine on cell viability, DNA synthesis, and chromatid breakage in synchronized hamster fibrosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Me3SI-promoted chemoselective deacetylation: a general and mild protocol - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-beta-D-Arabinofuranosyluracil-¹³C,¹⁵N₂ in ¹³C NMR Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-beta-D-Arabinofuranosyluracil (AraU), a nucleoside analogue, and its derivatives are significant in antiviral and anticancer research. Understanding the metabolic fate and mechanism of action of these compounds is crucial for the development of effective therapeutics. The use of stable isotope-labeled compounds, such as 1-beta-D-Arabinofuranosyluracil-¹³C,¹⁵N₂, in conjunction with ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, offers a powerful method for elucidating metabolic pathways, quantifying metabolic fluxes, and characterizing drug-target interactions. The incorporation of ¹³C and ¹⁵N isotopes provides enhanced sensitivity and specificity in NMR experiments, allowing for unambiguous tracking of the molecule and its metabolites within a biological system.
These application notes provide a comprehensive overview of the use of 1-beta-D-Arabinofuranosyluracil-¹³C,¹⁵N₂ in ¹³C NMR studies. Detailed protocols for sample preparation, NMR data acquisition, and data analysis are presented to guide researchers in utilizing this powerful technique for drug metabolism and mechanism of action studies.
Applications
The primary applications of 1-beta-D-Arabinofuranosyluracil-¹³C,¹⁵N₂ in ¹³C NMR studies include:
-
Metabolic Pathway Elucidation: Tracing the metabolic conversion of AraU into its downstream metabolites. The distinct ¹³C and ¹⁵N labels allow for the clear identification of molecules derived from the administered compound.
-
Quantitative Metabolic Flux Analysis: Determining the rates of metabolic reactions involving AraU and its metabolites, providing insights into cellular bioenergetics and nucleotide metabolism.
-
Drug-Target Interaction Studies: Investigating the binding of AraU or its metabolites to cellular targets, such as enzymes involved in nucleotide synthesis or DNA polymerases.
-
Mechanism of Action Studies: Understanding how AraU perturbs cellular metabolism to exert its therapeutic or toxic effects.
Data Presentation
Table 1: Predicted ¹³C NMR Chemical Shifts for 1-beta-D-Arabinofuranosyluracil
The following table presents predicted ¹³C NMR chemical shift values for 1-beta-D-arabinofuranosyluracil. These values are based on computational predictions and data from structurally similar nucleosides, such as uridine (B1682114). Actual experimental values may vary depending on the solvent and other experimental conditions.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Uracil Moiety | |
| C2 | ~152 |
| C4 | ~165 |
| C5 | ~103 |
| C6 | ~142 |
| Arabinose Moiety | |
| C1' | ~90 |
| C2' | ~76 |
| C3' | ~71 |
| C4' | ~85 |
| C5' | ~62 |
Note: The chemical shifts for the arabinose moiety, particularly C2' and C3', are expected to differ from those of ribose in uridine due to the different stereochemistry of the hydroxyl groups.
Experimental Protocols
Protocol 1: Cell Culture and Isotope Labeling
This protocol describes the general procedure for labeling cells with 1-beta-D-Arabinofuranosyluracil-¹³C,¹⁵N₂.
Materials:
-
Cell line of interest (e.g., cancer cell line, virus-infected cells)
-
Appropriate cell culture medium and supplements
-
1-beta-D-Arabinofuranosyluracil-¹³C,¹⁵N₂ (sterile solution)
-
Phosphate-buffered saline (PBS), sterile
-
Cell counting apparatus
Procedure:
-
Culture cells to the desired confluence (typically 70-80%) in standard culture medium.
-
Remove the standard medium and wash the cells twice with sterile PBS.
-
Add fresh culture medium containing a known concentration of 1-beta-D-Arabinofuranosyluracil-¹³C,¹⁵N₂. The optimal concentration and incubation time should be determined empirically for each cell line and experimental goal.
-
Incubate the cells for the desired period to allow for uptake and metabolism of the labeled compound.
-
At the end of the incubation, harvest the cells for metabolite extraction.
Protocol 2: Metabolite Extraction
This protocol outlines a common method for extracting polar metabolites from cultured cells.
Materials:
-
Cell pellet from Protocol 1
-
Ice-cold 80% methanol (B129727)
-
Centrifuge capable of reaching 4°C
-
Lyophilizer or vacuum concentrator
Procedure:
-
Wash the harvested cell pellet twice with ice-cold PBS to remove any remaining labeled compound from the medium.
-
Resuspend the cell pellet in a defined volume of ice-cold 80% methanol (e.g., 1 mL per 10⁷ cells).
-
Incubate the suspension on ice for 20 minutes with occasional vortexing to ensure complete cell lysis and protein precipitation.
-
Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Carefully collect the supernatant, which contains the polar metabolites.
-
Dry the metabolite extract using a lyophilizer or a vacuum concentrator.
-
Store the dried extract at -80°C until NMR analysis.
Protocol 3: NMR Sample Preparation and Data Acquisition
Materials:
-
Dried metabolite extract from Protocol 2
-
Deuterated solvent (e.g., D₂O) with an internal standard (e.g., DSS or TSP)
-
NMR tubes (5 mm)
Procedure:
-
Reconstitute the dried metabolite extract in a precise volume of deuterated solvent (e.g., 600 µL).
-
Vortex the sample thoroughly to ensure complete dissolution.
-
Centrifuge the sample to pellet any insoluble material.
-
Transfer the clear supernatant to an NMR tube.
-
Acquire ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
A standard ¹³C NMR experiment with proton decoupling is typically used. Key parameters to optimize include:
-
Pulse sequence (e.g., zgpg30)
-
Number of scans (dependent on sample concentration)
-
Relaxation delay (D1) to ensure quantitative measurements
-
Acquisition time and spectral width
-
Mandatory Visualizations
Caption: Experimental workflow for ¹³C NMR-based metabolomics using stable isotope labeling.
Caption: Hypothetical metabolic pathway and mechanism of action of AraU.
Application Notes and Protocols for Incorporating ¹³C,¹⁵N₂ Labeled Nucleosides into DNA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the incorporation of stable isotope-labeled nucleosides, specifically ¹³C and ¹⁵N₂, into DNA. The resulting labeled DNA is a powerful tool for a range of biochemical and structural analyses, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which are pivotal in drug development and molecular biology research.[1][2][3]
Introduction
The site-specific or uniform incorporation of ¹³C and ¹⁵N isotopes into DNA facilitates detailed structural and dynamic studies of DNA and its complexes with proteins or small molecules.[2][4][5] Isotope labeling is essential for resolving atomic-level details of DNA conformation, understanding metabolic pathways, and quantifying biological processes.[3][6] This document outlines two primary methodologies for achieving this: enzymatic synthesis and in-vivo incorporation.
Data Presentation
The following tables summarize key quantitative data associated with the described protocols.
Table 1: Enzymatic Synthesis of ¹³C,¹⁵N-Labeled DNA
| Parameter | Value | Reference |
| Labeled dNTP Incorporation Efficiency | ~80% | [1] |
| Product to Template Yield | >800:1 | [7] |
| Final Product Purity | >99% single-length product | [7] |
| Typical DNA Length | 12-32 base pairs | [1][2] |
Table 2: In-Vivo Incorporation of ¹³C,¹⁵N in E. coli
| Parameter | Value | Reference |
| ¹⁵N-Labeling Purity (MALDI-ToF MS) | >99% | [8][9] |
| ¹⁵N-Labeling Purity (Orbitrap MS) | 99.99% | [8][9] |
| Yield of Labeled DNA | ~5 mg/liter of culture | [10] |
| Isotopic Enrichment Detection Limit | 1.5 atom% ¹³C above natural abundance | [11] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of Uniformly ¹³C,¹⁵N-Labeled DNA
This protocol is adapted from a method utilizing Taq DNA polymerase for the efficient synthesis of uniformly labeled DNA oligonucleotides suitable for NMR studies.[1]
Materials:
-
¹³C,¹⁵N-labeled dNTPs (dATP, dCTP, dGTP, dTTP)
-
Unlabeled template DNA and primers
-
Taq DNA polymerase
-
10x PCR buffer
-
dNTP mix (unlabeled, for optimization)
-
Nuclease-free water
-
DNA purification kit (e.g., PAGE or HPLC)
Methodology:
-
Reaction Setup: Prepare the reaction mixture in a sterile PCR tube on ice. For a typical 100 µL reaction, add:
-
10 µL 10x PCR Buffer
-
1-10 ng template DNA
-
1 µM forward primer
-
1 µM reverse primer
-
200 µM each ¹³C,¹⁵N-labeled dNTP
-
5 units Taq DNA polymerase
-
Nuclease-free water to 100 µL
-
-
PCR Amplification: Perform PCR using the following cycling conditions:
-
Initial denaturation: 95°C for 5 minutes
-
30-35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds (optimize based on primer Tm)
-
Extension: 72°C for 1 minute/kb of template length
-
-
Final extension: 72°C for 10 minutes
-
-
Purification: Purify the labeled DNA product from the PCR reaction mixture using polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC) to ensure high purity.
-
Quantification and Verification: Quantify the purified labeled DNA using UV spectroscopy (A260). Verify the incorporation of isotopes and the integrity of the DNA using mass spectrometry.
Caption: Workflow for enzymatic synthesis of ¹³C,¹⁵N-labeled DNA.
Protocol 2: In-Vivo Incorporation of ¹³C,¹⁵N-Nucleosides in E. coli
This protocol describes the metabolic labeling of DNA in E. coli by growing the cells in a minimal medium containing ¹³C-glucose and ¹⁵N-ammonium chloride as the sole carbon and nitrogen sources, respectively.[10]
Materials:
-
E. coli strain (e.g., BL21(DE3)) harboring a plasmid with the target DNA sequence
-
Minimal medium (e.g., M9)
-
[U-¹³C]-Glucose
-
¹⁵NH₄Cl
-
Ampicillin (or other appropriate antibiotic)
-
IPTG (for inducible promoters)
-
Lysis buffer
-
DNA extraction and purification reagents (e.g., phenol-chloroform, ethanol)
Methodology:
-
Pre-culture: Inoculate a single colony of the E. coli strain into LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Main Culture: Inoculate the pre-culture into minimal medium containing [U-¹³C]-glucose (e.g., 2 g/L) and ¹⁵NH₄Cl (e.g., 1 g/L) as the sole carbon and nitrogen sources, respectively. Add the appropriate antibiotic.
-
Growth and Induction: Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8. If using an inducible promoter, add IPTG to the final concentration (e.g., 1 mM) and continue to grow for another 4-16 hours.
-
Cell Harvest: Harvest the cells by centrifugation at 6000 x g for 20 minutes.
-
DNA Extraction: Resuspend the cell pellet in lysis buffer and perform DNA extraction using a standard protocol (e.g., phenol-chloroform extraction followed by ethanol (B145695) precipitation).
-
Purification and Verification: Purify the labeled plasmid DNA. The target DNA sequence can be excised using restriction enzymes and purified by gel electrophoresis. Verify the isotopic enrichment by mass spectrometry.
Caption: Workflow for in-vivo incorporation of ¹³C,¹⁵N into DNA.
Protocol 3: DNA Stable Isotope Probing (DNA-SIP)
DNA-SIP is a powerful technique to identify active microorganisms in a complex community that have assimilated a labeled substrate.[12][13]
Materials:
-
Environmental sample (e.g., soil, water)
-
¹³C-labeled substrate (e.g., ¹³C-glucose)
-
DNA extraction kit for environmental samples
-
Cesium chloride (CsCl)
-
Gradient buffer (e.g., 0.1 M Tris-HCl, 0.1 M KCl, 1 mM EDTA, pH 8.0)
-
Ultracentrifuge and tubes
-
Refractometer
Methodology:
-
Incubation: Incubate the environmental sample with the ¹³C-labeled substrate. A control incubation with the unlabeled substrate should be run in parallel.
-
DNA Extraction: Extract total DNA from the incubated samples.
-
Density Gradient Ultracentrifugation:
-
Mix approximately 4 µg of DNA with a CsCl solution to achieve a final density of ~1.725 g/mL.
-
Centrifuge at high speed (e.g., 177,000 x g) for 48-72 hours to form a density gradient.
-
-
Fractionation: Carefully fractionate the gradient into multiple fractions (e.g., 12-16 fractions).
-
Density Measurement: Measure the buoyant density of each fraction using a refractometer.
-
DNA Precipitation: Precipitate the DNA from each fraction (e.g., with PEG or ethanol).
-
Analysis: Quantify the DNA in each fraction. The fractions with higher buoyant density in the labeled sample compared to the control contain the ¹³C-labeled DNA from the active microorganisms. This DNA can then be used for downstream analysis like sequencing.
Caption: Workflow for DNA Stable Isotope Probing (DNA-SIP).
References
- 1. Simple, efficient protocol for enzymatic synthesis of uniformly 13C, 15N-labeled DNA for heteronuclear NMR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient enzymatic synthesis of 13C,15N-labeled DNA for NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 4. Efficient enzymatic synthesis of 13 C,15N-labeled DNA for NMR studies | Semantic Scholar [semanticscholar.org]
- 5. academic.oup.com [academic.oup.com]
- 6. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Uniform 13C/15N-labeling of DNA by tandem repeat amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tsapps.nist.gov [tsapps.nist.gov]
- 9. Production, Purification, and Characterization of 15N-Labeled DNA Repair Proteins as Internal Standards for Mass Spectrometric Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Sensitive, Efficient Quantitation of 13C-Enriched Nucleic Acids via Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry for Applications in Stable Isotope Probing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
Application Notes and Protocols for 1-beta-D-Arabinofuranosyluracil-¹³C,¹⁵N₂ in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-beta-D-Arabinofuranosyluracil (Ara-U) is a pyrimidine (B1678525) nucleoside analog with known applications in antiviral and anticancer research. The use of its stable isotope-labeled form, 1-beta-D-Arabinofuranosyluracil-¹³C,¹⁵N₂ (¹³C,¹⁵N₂-Ara-U), opens new avenues for detailed metabolic tracing studies. This powerful tool enables researchers to track the metabolic fate of Ara-U within cellular systems, providing critical insights into its mechanism of action, metabolic pathways, and impact on nucleotide metabolism. These application notes provide a comprehensive overview of the utility of ¹³C,¹⁵N₂-Ara-U as a metabolic tracer and detailed protocols for its use in both in vitro and in vivo experimental models.
The ¹³C and ¹⁵N labels on the uracil (B121893) base allow for the precise tracking of the molecule and its metabolites through mass spectrometry-based platforms. This enables the elucidation of its anabolic activation pathway, its incorporation into nucleic acids, and its influence on de novo nucleotide synthesis. Such studies are invaluable for understanding drug efficacy, mechanisms of resistance, and for the development of novel therapeutic strategies.
Proposed Metabolic Fate and Tracing Strategy
1-beta-D-Arabinofuranosyluracil, upon entering the cell, is expected to be metabolized through the nucleoside salvage pathway. It can be phosphorylated by kinases to its monophosphate (Ara-UMP), diphosphate (B83284) (Ara-UDP), and ultimately its active triphosphate form (Ara-UTP). The ¹³C and ¹⁵N labels on the uracil base will be retained throughout this phosphorylation cascade. The resulting ¹³C,¹⁵N₂-Ara-UTP can then be incorporated into DNA, providing a direct measure of the extent of its genomic integration. Furthermore, the labeled uracil moiety can potentially be catabolized or enter other metabolic pathways, which can be traced by monitoring the appearance of ¹³C and ¹⁵N in downstream metabolites.
dot
Caption: Proposed metabolic pathway of ¹³C,¹⁵N₂-Ara-U.
Data Presentation: Representative Quantitative Data
The following table represents hypothetical quantitative data that could be obtained from a metabolic tracing experiment using ¹³C,¹⁵N₂-Ara-U in a cancer cell line. The data illustrates the time-dependent intracellular concentration of ¹³C,¹⁵N₂-Ara-U and its phosphorylated metabolites, as well as its incorporation into DNA.
| Time Point | ¹³C,¹⁵N₂-Ara-U (pmol/10⁶ cells) | ¹³C,¹⁵N₂-Ara-UMP (pmol/10⁶ cells) | ¹³C,¹⁵N₂-Ara-UDP (pmol/10⁶ cells) | ¹³C,¹⁵N₂-Ara-UTP (pmol/10⁶ cells) | ¹³C,¹⁵N₂-Ara-U in DNA (fmol/µg DNA) |
| 1 hour | 150.2 ± 12.5 | 45.8 ± 5.1 | 10.3 ± 1.2 | 5.1 ± 0.6 | 0.8 ± 0.1 |
| 4 hours | 85.6 ± 9.3 | 120.7 ± 11.8 | 35.2 ± 4.0 | 20.4 ± 2.5 | 5.6 ± 0.7 |
| 12 hours | 25.1 ± 3.1 | 95.4 ± 10.2 | 55.9 ± 6.3 | 45.8 ± 5.1 | 15.2 ± 1.8 |
| 24 hours | 5.3 ± 0.8 | 40.1 ± 4.5 | 30.7 ± 3.8 | 25.3 ± 3.0 | 22.7 ± 2.5 |
Experimental Protocols
Protocol 1: In Vitro Metabolic Tracing in Cultured Cells
This protocol outlines a general procedure for tracing the metabolism of ¹³C,¹⁵N₂-Ara-U in adherent cell cultures.
Materials:
-
Adherent cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
¹³C,¹⁵N₂-Arabinofuranosyluracil stock solution (sterile-filtered)
-
6-well cell culture plates
-
Ice-cold 80% methanol (B129727)
-
Cell scrapers
-
Microcentrifuge tubes
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of the experiment. Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Tracer Administration:
-
On the day of the experiment, aspirate the growth medium.
-
Wash the cells once with pre-warmed sterile PBS.
-
Add fresh, pre-warmed complete medium containing the desired final concentration of ¹³C,¹⁵N₂-Ara-U (e.g., 10 µM).
-
Incubate the cells for the desired time points (e.g., 1, 4, 12, 24 hours).
-
-
Metabolite Extraction:
-
At each time point, place the 6-well plate on ice and aspirate the medium.
-
Immediately wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well.
-
Scrape the cells from the well surface using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex the tubes vigorously for 1 minute.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris.
-
-
Sample Processing for Metabolite Analysis:
-
Carefully transfer the supernatant (containing polar metabolites) to a new microcentrifuge tube.
-
Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).
-
Store the dried metabolite extracts at -80°C until LC-MS analysis.
-
-
DNA Extraction and Analysis:
-
The remaining cell pellet from the methanol extraction can be used for DNA extraction using a commercial DNA isolation kit.
-
Quantify the DNA concentration.
-
Digest the DNA to individual nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.
-
Analyze the resulting nucleoside mixture by LC-MS to determine the amount of ¹³C,¹⁵N₂-Ara-U incorporated into the DNA.
-
-
LC-MS Analysis:
-
Reconstitute the dried metabolite extracts in a suitable solvent for LC-MS analysis.
-
Analyze the samples using a high-resolution mass spectrometer coupled with liquid chromatography to identify and quantify ¹³C,¹⁵N₂-Ara-U and its labeled metabolites.
-
Protocol 2: In Vivo Metabolic Tracing in a Mouse Xenograft Model
This protocol provides a framework for an in vivo study to trace the metabolism of ¹³C,¹⁵N₂-Ara-U in a tumor xenograft mouse model.[1]
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
Human cancer cells for xenograft implantation
-
Sterile PBS
-
¹³C,¹⁵N₂-Arabinofuranosyluracil solution for injection (sterile-filtered)
-
Anesthetic (e.g., isoflurane)
-
Surgical tools for tissue collection
-
Liquid nitrogen
-
Homogenizer
-
80% methanol
-
LC-MS system
Procedure:
-
Xenograft Tumor Establishment:
-
Subcutaneously inject a suspension of human cancer cells into the flank of the immunocompromised mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Tracer Administration:
-
Administer ¹³C,¹⁵N₂-Ara-U to the tumor-bearing mice via a suitable route, such as intraperitoneal (IP) or intravenous (IV) injection. The dosage and timing should be optimized based on preliminary pharmacokinetic studies. A typical approach is a bolus injection.
-
-
Tissue Collection:
-
At predetermined time points after tracer administration, euthanize the mice according to approved animal welfare protocols.
-
Immediately dissect the tumor and other relevant tissues (e.g., liver, kidney, plasma).
-
Flash-freeze the tissue samples in liquid nitrogen to quench metabolic activity.
-
Store the samples at -80°C until further processing.
-
-
Metabolite and DNA Extraction from Tissues:
-
Weigh the frozen tissue samples.
-
Homogenize the tissues in ice-cold 80% methanol.
-
Follow the metabolite extraction and DNA extraction procedures as described in Protocol 1 (steps 3-5), scaling the volumes according to the tissue weight.
-
-
LC-MS Analysis:
-
Analyze the extracted metabolites and digested DNA samples by LC-MS to determine the distribution and concentration of ¹³C,¹⁵N₂-Ara-U and its metabolites in the different tissues.
-
dot
Caption: Experimental workflow for in vivo ¹³C,¹⁵N₂-Ara-U tracing.
Conclusion
The use of 1-beta-D-Arabinofuranosyluracil-¹³C,¹⁵N₂ as a metabolic tracer provides a powerful methodology for elucidating the detailed metabolic fate and mechanism of action of this important nucleoside analog. The protocols provided herein offer a solid foundation for researchers to design and execute robust metabolic tracing studies. The insights gained from such experiments will be instrumental in advancing our understanding of nucleotide metabolism and in the development of more effective therapeutic interventions.
References
Applications of Labeled Nucleosides in Virology Research for SARS-CoV-2 and HSV
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Labeled nucleosides have emerged as indispensable tools in virology research, offering powerful methods to investigate the intricacies of viral replication, screen for antiviral compounds, and elucidate virus-host interactions. This document provides detailed application notes and protocols for the use of labeled nucleosides in the study of two significant human pathogens: Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) and Herpes Simplex Virus (HSV).
The central technique highlighted is metabolic labeling, where cells are incubated with modified nucleosides that are incorporated into newly synthesized viral nucleic acids. These labeled nucleosides often contain a bioorthogonal functional group, such as an alkyne or an azide (B81097), which allows for subsequent detection via a highly specific and efficient "click chemistry" reaction. This approach enables the visualization and quantification of viral replication in situ and in real-time.
Key applications covered in this document include:
-
Visualizing Viral Replication: Tracking the synthesis of viral DNA and RNA within infected cells using fluorescence microscopy.
-
Quantifying Viral Replication: Measuring the extent of viral nucleic acid synthesis using flow cytometry.
-
Antiviral Compound Screening: Assessing the efficacy of nucleoside analogs in inhibiting viral replication through plaque reduction and qPCR assays.
These methodologies provide robust and versatile platforms for both fundamental virology research and the development of novel antiviral therapeutics.
I. Visualizing Viral Replication Compartments
Application Note:
Visualizing the sites of viral replication within an infected host cell is crucial for understanding the viral life cycle. For DNA viruses like Herpes Simplex Virus (HSV), replication occurs in the nucleus, leading to the formation of distinct structures known as replication compartments. For RNA viruses like SARS-CoV-2, replication and transcription take place in the cytoplasm within specialized membrane-bound structures.
Metabolic labeling with the thymidine (B127349) analog 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) for HSV or the uridine (B1682114) analog 5-ethynyluridine (B57126) (EU) for SARS-CoV-2 allows for the specific labeling of newly synthesized viral DNA or RNA, respectively. Subsequent detection using click chemistry, which involves the copper(I)-catalyzed cycloaddition of a fluorescent azide to the ethynyl (B1212043) group of the incorporated nucleoside, enables high-resolution imaging of these replication sites by fluorescence microscopy. This technique offers a significant advantage over traditional methods like BrdU labeling, as it does not require harsh DNA denaturation, thus better-preserving cellular morphology and allowing for co-staining with antibodies against viral or cellular proteins.
Experimental Workflow: Visualizing Viral Replication
Caption: Workflow for visualizing viral replication using metabolic labeling and click chemistry.
Detailed Protocol: Visualizing HSV-1 Replication Compartments by EdU Labeling and Fluorescence Microscopy
This protocol is adapted for Vero cells infected with HSV-1.
Materials:
-
Vero cells
-
HSV-1 stock
-
Dulbecco's Modified Eagle Medium (DMEM) with 2% fetal bovine serum (FBS)
-
5-ethynyl-2'-deoxyuridine (EdU) stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click-iT™ EdU Imaging Kit (containing fluorescent azide, copper sulfate, and reaction buffer)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Glass coverslips and microscope slides
Procedure:
-
Cell Seeding: Seed Vero cells onto glass coverslips in a 24-well plate at a density that will result in a confluent monolayer on the day of infection.
-
Infection: Once cells are confluent, infect them with HSV-1 at a desired multiplicity of infection (MOI), for example, an MOI of 10. Incubate for 1 hour at 37°C to allow for viral entry.
-
Metabolic Labeling: After the initial infection period, replace the inoculum with fresh DMEM containing 2% FBS and 1.25-2.5 µM EdU.[1] Incubate for the desired time period to label replicating viral DNA (e.g., 4-8 hours post-infection).[1]
-
Fixation: At the end of the incubation, remove the medium and wash the cells once with PBS. Fix the cells by adding 1 mL of 4% paraformaldehyde in PBS to each well and incubating for 15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells twice with 3% BSA in PBS. Permeabilize the cells by adding 1 mL of 0.5% Triton X-100 in PBS and incubating for 20 minutes at room temperature.
-
Click Chemistry Reaction: Wash the permeabilized cells twice with 3% BSA in PBS. Prepare the Click-iT™ reaction cocktail according to the manufacturer's instructions. Add 0.5 mL of the reaction cocktail to each coverslip and incubate for 30 minutes at room temperature, protected from light.
-
Washing and Staining: Wash the cells once with 3% BSA in PBS. If desired, perform immunofluorescence staining for viral proteins at this stage. Counterstain the nuclei with DAPI for 5-10 minutes.
-
Mounting and Imaging: Wash the cells twice with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium. Image the slides using a fluorescence microscope with the appropriate filter sets for the fluorescent azide and DAPI. Newly synthesized viral DNA will appear as distinct fluorescent foci within the nucleus.
II. Quantifying Viral Replication by Flow Cytometry
Application Note:
In addition to visualizing the location of viral replication, it is often necessary to quantify the percentage of cells in a population that are actively replicating viral nucleic acids. Flow cytometry provides a high-throughput method for this analysis.
Similar to the microscopy-based approach, infected cells are metabolically labeled with EU (for RNA viruses) or EdU (for DNA viruses). After fixation and permeabilization, the incorporated nucleoside is detected with a fluorescent azide via a click chemistry reaction. The fluorescence intensity of individual cells is then measured by a flow cytometer. This allows for the rapid quantification of thousands of cells, providing a statistically robust measure of the proportion of cells with active viral replication. This method is particularly useful for screening antiviral compounds or for studying the kinetics of viral replication across a cell population.
Experimental Workflow: Quantifying Viral Replication
Caption: Workflow for quantifying viral replication by flow cytometry.
Detailed Protocol: Quantifying SARS-CoV-2 RNA Synthesis by EU Labeling and Flow Cytometry
This protocol is adapted for Calu-3 cells infected with SARS-CoV-2.
Materials:
-
Calu-3 cells
-
SARS-CoV-2 stock
-
DMEM with 10% FBS
-
5-ethynyluridine (EU) stock solution (100 mM in DMSO)
-
PBS
-
Trypsin-EDTA
-
Fixation/Permeabilization Buffer (e.g., from a commercial kit)
-
Click-iT™ Plus EdU Flow Cytometry Assay Kit (can be adapted for EU)
-
Flow cytometry tubes
Procedure:
-
Cell Seeding and Infection: Seed Calu-3 cells in a 6-well plate and grow to 80-90% confluency. Infect cells with SARS-CoV-2 at a desired MOI in serum-free DMEM. After 1 hour of adsorption, replace the inoculum with DMEM containing 10% FBS.
-
Metabolic Labeling: At the desired time post-infection (e.g., 24 hours), add EU to the culture medium to a final concentration of 1 mM. Incubate for 1-2 hours at 37°C.
-
Cell Harvesting: Gently wash the cells with PBS. Detach the cells using Trypsin-EDTA and neutralize with DMEM containing 10% FBS. Transfer the cell suspension to a flow cytometry tube.
-
Fixation and Permeabilization: Pellet the cells by centrifugation and wash once with 1% BSA in PBS. Resuspend the cell pellet in 100 µL of fixation buffer and incubate for 15 minutes at room temperature, protected from light. Wash the cells with 1% BSA in PBS and then resuspend in 100 µL of permeabilization buffer.
-
Click Chemistry Reaction: Prepare the Click-iT™ reaction cocktail according to the manufacturer's protocol, substituting the EdU buffer additive with a compatible buffer for RNA labeling if necessary. Add 500 µL of the reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.
-
Washing and Analysis: Wash the cells once with permeabilization buffer. Resuspend the cells in flow cytometry staining buffer. Analyze the samples on a flow cytometer, detecting the fluorescence of the azide-conjugated fluorophore. Gate on the cell population and quantify the percentage of fluorescently labeled cells.
III. Antiviral Compound Screening
Application Note:
A critical application of labeled nucleosides and related techniques is in the screening and characterization of antiviral compounds, particularly nucleoside analogs. The efficacy of these compounds can be quantified by measuring the reduction in viral replication in their presence.
Plaque Reduction Assay: This is a gold-standard method for determining the antiviral activity of a compound. A confluent monolayer of susceptible cells is infected with a known amount of virus in the presence of serial dilutions of the test compound. The cells are then overlaid with a semi-solid medium that restricts the spread of progeny virus, leading to the formation of localized zones of cell death called plaques. The number of plaques is counted, and the concentration of the compound that reduces the plaque number by 50% (IC50) is calculated.
Quantitative PCR (qPCR): This method quantifies the amount of viral nucleic acid (DNA or RNA) in a sample. Cells are infected with the virus and treated with the antiviral compound. After a defined incubation period, total nucleic acids are extracted, and the amount of viral DNA or RNA is quantified by qPCR. This allows for a direct measurement of the effect of the compound on viral replication.
The cytotoxicity of the compounds is also assessed in parallel on uninfected cells to determine the 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as the ratio of CC50 to IC50, is a critical parameter for evaluating the therapeutic potential of an antiviral compound.
Data Presentation: Antiviral Activity of Nucleoside Analogs
Table 1: In Vitro Antiviral Activity of Selected Nucleoside Analogs against HSV-1
| Compound | Virus Strain | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Acyclovir | SC16 | Vero | 0.6 | >100 | >167 | [2] |
| Penciclovir | SC16 | Vero | 0.8 | >100 | >125 | [2] |
| Trifluridine | Clinical Isolate | Vero | 3.07 ± 0.36 | 0.99 ± 0.01 | 0.32 | [3] |
| Ganciclovir | Clinical Isolate | Vero | 0.40 ± 0.02 | 92.91 ± 8.92 | 232.28 | [3] |
Table 2: In Vitro Antiviral Activity of Selected Nucleoside Analogs against SARS-CoV-2
| Compound | Virus Isolate | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Remdesivir (B604916) | USA-WA1/2020 | Vero E6 | 0.77 | >100 | >129.87 | [4] |
| Favipiravir (B1662787) | HCoV-NL63 | Caco-2 | 0.62 | >1000 | >1612 | [4] |
| Ribavirin | USA-WA1/2020 | Vero E6 | 50.30 ± 24.01 | >500 | >10 | [5] |
| Molnupiravir (EIDD-1931) | USA-WA1/2020 | Vero | 0.3 | >10 | >33.3 | [4] |
Signaling Pathways in Viral Infection and Nucleoside Analog Action
The replication of both SARS-CoV-2 and HSV is intricately linked with host cell signaling pathways. Viruses often manipulate these pathways to create a favorable environment for their replication and to evade the host immune response. Nucleoside analogs can exert their antiviral effects not only by directly inhibiting viral polymerases but also by modulating these signaling pathways.
For instance, SARS-CoV-2 infection is known to activate the NF-κB signaling pathway, which plays a crucial role in the inflammatory response. Some antiviral compounds may indirectly inhibit viral replication by dampening this pro-inflammatory signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. Susceptibilities of Herpes Simplex Viruses to Penciclovir and Acyclovir in Eight Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Synergism of Trifluorothymidine and Ganciclovir against HSV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative assessment of favipiravir and remdesivir against human coronavirus NL63 in molecular docking and cell culture models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
Quantitative Mass Spectrometry using ¹³C,¹⁵N₂ Labeled Internal Standards: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative mass spectrometry has become an indispensable tool in biological research and drug development for the precise measurement of protein and metabolite abundance. The use of stable isotope-labeled internal standards, particularly those incorporating ¹³C and ¹⁵N, is a gold-standard approach for achieving accurate and reproducible quantification.[1][2][3] These heavy-labeled standards are chemically identical to their endogenous counterparts but are distinguishable by their mass-to-charge ratio (m/z) in a mass spectrometer.[4][] This allows for the correction of variability that can be introduced during sample preparation, chromatography, and ionization.[1]
This document provides detailed application notes and protocols for two widely used quantitative proteomics techniques that employ ¹³C and ¹⁵N labeled internal standards: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for relative quantification and the Absolute Quantification (AQUA) strategy for determining the absolute concentration of target proteins.[6][7][8][9]
Principles of Stable Isotope Labeling
The fundamental principle behind using stable isotope-labeled internal standards is the introduction of a known quantity of a heavy-labeled analog of the analyte of interest into a sample.[1] This "heavy" standard experiences the same processing as the "light" endogenous analyte throughout the experimental workflow.[3] By comparing the signal intensities of the heavy and light species in the mass spectrometer, precise quantification can be achieved.[4] The most commonly used stable isotopes in proteomics are ¹³C and ¹⁵N because they are non-radioactive and can be incorporated into amino acids, which are the building blocks of proteins.[]
Application Note 1: Relative Protein Quantification using SILAC
Overview
SILAC is a powerful metabolic labeling technique that allows for the accurate relative quantification of proteins between different cell populations.[6][8][10] Cells are grown in specialized media where a specific essential amino acid (e.g., lysine (B10760008) or arginine) is replaced with its heavy ¹³C and/or ¹⁵N labeled counterpart.[10][11] After a number of cell divisions, the heavy amino acid is fully incorporated into the proteome.[12] The "heavy" and "light" cell populations can then be subjected to different experimental conditions, combined, and analyzed by mass spectrometry.[8] The ratio of the signal intensities of the heavy to light peptides provides a direct measure of the relative abundance of the corresponding protein between the two conditions.[12]
Key Applications
-
Expression Proteomics: Comparing protein expression levels between different cell states, such as healthy versus diseased cells or treated versus untreated cells.[10]
-
Post-Translational Modification (PTM) Analysis: Quantifying changes in PTMs like phosphorylation, ubiquitination, and acetylation.[10]
-
Protein-Protein Interaction Studies: Identifying and quantifying interaction partners of a bait protein.[10]
-
Secretome Analysis: Studying proteins secreted by cells into the culture medium.[10]
Experimental Workflow: SILAC
The SILAC workflow consists of two main phases: the adaptation phase and the experimental phase.[8][13]
Caption: A schematic of the SILAC experimental workflow.
Detailed Protocol: SILAC
Materials
-
Cell line of interest
-
SILAC-compatible cell culture medium (e.g., DMEM or RPMI 1640 lacking lysine and arginine)
-
Dialyzed fetal bovine serum (FBS)
-
"Light" amino acids (e.g., L-Lysine and L-Arginine)
-
"Heavy" amino acids (e.g., L-Lysine-¹³C₆,¹⁵N₂ and L-Arginine-¹³C₆,¹⁵N₄)[10]
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein concentration assay kit (e.g., BCA assay)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
Acetonitrile (LC-MS grade)
-
C18 desalting columns
Procedure
-
Media Preparation:
-
Cell Culture and Labeling (Adaptation Phase):
-
Culture two separate populations of cells, one in the "light" medium and one in the "heavy" medium.
-
Passage the cells for at least five to six cell doublings to ensure complete incorporation (>97%) of the labeled amino acids.[10][12]
-
Verify labeling efficiency by analyzing a small aliquot of protein from the "heavy" culture by mass spectrometry.
-
-
Experimental Treatment:
-
Once complete labeling is confirmed, apply the experimental treatment to one of the cell populations (e.g., treat the "heavy" cells with a drug) while maintaining the other as a control.[14]
-
-
Cell Lysis and Protein Quantification:
-
Sample Pooling and Protein Digestion:
-
Combine equal amounts of protein from the "light" and "heavy" lysates (e.g., 50 µg of each).[11]
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Dilute the sample with ammonium (B1175870) bicarbonate buffer (50 mM, pH 8) to reduce the denaturant concentration.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.[1]
-
-
Peptide Desalting:
-
Acidify the digest with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using a C18 desalting column according to the manufacturer's protocol.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in 0.1% formic acid.
-
Analyze the peptides using a high-resolution mass spectrometer (e.g., an Orbitrap) coupled to a nano-liquid chromatography system.[15][16]
-
Set up a data-dependent acquisition method to acquire MS1 scans followed by MS/MS scans of the most intense precursor ions.[15]
-
-
Data Analysis:
-
Use specialized software (e.g., MaxQuant) to identify peptides and quantify the heavy-to-light (H/L) ratios for each peptide pair.[16]
-
The software will calculate the protein ratios based on the median of the corresponding peptide ratios.
-
Data Presentation: SILAC
The results of a SILAC experiment are typically presented as a table of quantified proteins with their corresponding H/L ratios.
| Protein Accession | Gene Name | Protein Description | H/L Ratio | Number of Peptides |
| P02768 | ALB | Serum albumin | 1.05 | 25 |
| P60709 | ACTB | Actin, cytoplasmic 1 | 0.98 | 18 |
| Q06830 | HSP90AA1 | Heat shock protein HSP 90-alpha | 2.54 | 12 |
| P10809 | HSPD1 | 60 kDa heat shock protein, mitochondrial | 0.89 | 15 |
| P31946 | YWHAZ | 14-3-3 protein zeta/delta | 3.12 | 8 |
Table 1: Example of quantitative data from a SILAC experiment comparing a drug-treated ("heavy") sample to a control ("light") sample. A higher H/L ratio indicates upregulation of the protein upon drug treatment.
Application Note 2: Absolute Protein Quantification using the AQUA Strategy
Overview
The AQUA (Absolute Quantification) strategy is a targeted mass spectrometry method for the precise determination of the absolute amount of a specific protein in a complex sample.[7][9][17] This technique relies on the use of a synthetic, stable isotope-labeled peptide (AQUA peptide) as an internal standard.[2] The AQUA peptide has the exact same amino acid sequence as a tryptic peptide from the target protein but contains one or more heavy isotopes (e.g., ¹³C, ¹⁵N).[17][18] A known amount of the AQUA peptide is spiked into the sample during protein digestion.[19] The signal intensities of the endogenous "light" peptide and the "heavy" AQUA peptide are then measured by selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) on a tandem mass spectrometer.[7][20] By comparing the peak areas, the absolute quantity of the endogenous peptide, and thus the target protein, can be calculated.[18]
Key Applications
-
Biomarker Validation: Accurately measuring the concentration of potential protein biomarkers in clinical samples.[7]
-
Systems Biology: Determining the stoichiometry of protein complexes.[21]
-
Pharmacokinetics: Quantifying the levels of protein therapeutics.
-
Enzyme Kinetics: Measuring the absolute abundance of enzymes and their substrates.[7]
Experimental Workflow: AQUA
The AQUA workflow involves the careful selection and synthesis of a standard peptide, method development, and sample analysis.[19][22]
Caption: A schematic of the AQUA experimental workflow.
Detailed Protocol: AQUA
Materials
-
Biological sample (e.g., cell lysate, tissue homogenate, plasma)
-
Protein concentration assay kit
-
AQUA peptide (custom synthesized, high purity, with ¹³C and/or ¹⁵N labels)
-
Denaturation buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5)
-
DTT
-
IAA
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
Acetonitrile (LC-MS grade)
-
C18 desalting columns
Procedure
-
AQUA Peptide Selection and Synthesis:
-
Select one or more proteotypic peptides (unique to the target protein) that are readily detectable by mass spectrometry.
-
Synthesize the selected peptides with at least one amino acid containing ¹³C and/or ¹⁵N isotopes.[18] The peptide should be purified to a high degree, and its concentration accurately determined.
-
-
Sample Preparation and Protein Quantification:
-
Extract proteins from the biological sample using a suitable lysis buffer.
-
Determine the total protein concentration of the sample.
-
-
Spiking and Digestion:
-
Take a defined amount of total protein (e.g., 50 µg).
-
Add a known amount of the AQUA peptide internal standard. The amount should be in the same order of magnitude as the expected amount of the endogenous peptide.[19]
-
Denature the proteins by adding denaturation buffer.
-
Reduce and alkylate the proteins as described in the SILAC protocol.
-
Dilute the sample to reduce the urea concentration to less than 1 M.
-
Add trypsin and incubate overnight at 37°C.
-
-
Peptide Desalting:
-
Desalt the peptide mixture using a C18 column as described in the SILAC protocol.
-
-
LC-MS/MS Analysis (SRM/PRM):
-
Analyze the desalted peptides on a tandem mass spectrometer (e.g., a triple quadrupole or a Q-Exactive).
-
Develop an SRM or PRM method to specifically monitor the precursor-to-fragment ion transitions for both the endogenous "light" peptide and the "heavy" AQUA peptide.[17]
-
-
Data Analysis:
-
Integrate the peak areas of the selected transitions for both the light and heavy peptides.
-
Calculate the peak area ratio (light/heavy).
-
Determine the absolute amount of the endogenous peptide using the following formula: Amount of Endogenous Peptide = (Peak Area Ratio) x (Known Amount of AQUA Peptide)
-
Calculate the absolute concentration of the target protein in the original sample based on the amount of total protein analyzed.
-
Data Presentation: AQUA
AQUA data is often presented in a table showing the absolute quantities of the target protein in different samples. A calibration curve is typically generated to demonstrate the linearity of the assay.
Calibration Curve Data
| Concentration of Light Peptide (fmol) | Peak Area Ratio (Light/Heavy) |
| 1 | 0.021 |
| 5 | 0.105 |
| 10 | 0.208 |
| 50 | 1.02 |
| 100 | 2.05 |
| 500 | 10.1 |
Table 2: Example data for a calibration curve generated by spiking a constant amount of heavy AQUA peptide (50 fmol) with varying amounts of the corresponding light synthetic peptide.
Absolute Quantification Data
| Sample ID | Target Protein | Peptide Sequence | Amount of Protein (fmol/µg total protein) |
| Control 1 | Protein X | VYLAGVQK | 2.5 |
| Control 2 | Protein X | VYLAGVQK | 2.8 |
| Treated 1 | Protein X | VYLAGVQK | 8.7 |
| Treated 2 | Protein X | VYLAGVQK | 9.1 |
Table 3: Example of absolute quantification data for a target protein in control and treated samples. The amount of the target protein is expressed as femtomoles per microgram of total protein.[23]
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. How does Protein AQUA work? [sigmaaldrich.com]
- 3. academic.oup.com [academic.oup.com]
- 4. pubs.acs.org [pubs.acs.org]
- 6. Quantitative Proteomics Using SILAC | Springer Nature Experiments [experiments.springernature.com]
- 7. Absolute Quantification (AQUA) Service - Creative Proteomics [creative-proteomics.com]
- 8. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 9. pharmiweb.com [pharmiweb.com]
- 10. chempep.com [chempep.com]
- 11. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. researchgate.net [researchgate.net]
- 14. ckisotopes.com [ckisotopes.com]
- 15. A SILAC-based mass spectrometry approach to detect transient protein interactions using substrate trapping - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sciex.com [sciex.com]
- 17. researchgate.net [researchgate.net]
- 18. Principle of Absolute Quantitative Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 19. Workflow of AQUA Peptide in Protein Expression With Stable Isotope-labeled Synthetic Peptides | by Mandy Scott | Medium [medium.com]
- 20. Absolute Protein Quantification Using AQUA-Calibrated 2D-PAGE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Quantification of High-Molecular Weight Protein Platforms by AQUA Mass Spectrometry as Exemplified for the CD95 Death-Inducing Signaling Complex (DISC) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Workflow of AQUA in Quantitative Proteomics | MtoZ Biolabs [mtoz-biolabs.com]
- 23. pnas.org [pnas.org]
Application Note: Quantification of 1-β-D-Arabinofuranosyluracil by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-β-D-Arabinofuranosyluracil (Uracil Arabinoside, Ara-U) is the primary and inactive metabolite of the potent antineoplastic agent cytarabine (B982) (Ara-C). The monitoring of Ara-U levels in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring of cytarabine, as it provides insights into the metabolic conversion of the active drug. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-β-D-Arabinofuranosyluracil in human plasma and cerebrospinal fluid.[1]
Principle
The analytical method is based on reversed-phase HPLC, which separates 1-β-D-Arabinofuranosyluracil from endogenous components in the sample matrix.[1] Following a straightforward sample preparation involving protein precipitation, the analyte is quantified using ultraviolet (UV) detection.[2]
Experimental Protocols
Sample Preparation
A critical step for accurate quantification is the effective removal of interfering substances from the biological matrix.[3][4] Protein precipitation is a common and effective method.
Protocol for Plasma/Serum Samples:
-
To a 1.0 mL aliquot of the plasma or serum sample in a microcentrifuge tube, add 2.0 mL of acetonitrile.[2]
-
Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the mixture at 10,000 x g for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue with 200 µL of the mobile phase.[2]
-
Vortex for 30 seconds to ensure complete dissolution.
-
The sample is now ready for injection into the HPLC system.
HPLC Instrumentation and Conditions
The following table summarizes the instrumental parameters for the HPLC analysis.
| Parameter | Specification |
| HPLC System | Agilent 1260/1290 Infinity HPLC system or equivalent |
| Column | Phenomenex Gemini 5 µm C18 (150 x 4.6 mm)[5] |
| Mobile Phase | 0.05 M Phosphate Buffer (pH 7.0)[1] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection | UV at 270 nm |
| Run Time | Approximately 10 minutes |
Standard Curve Preparation
-
Prepare a stock solution of 1-β-D-Arabinofuranosyluracil in the mobile phase at a concentration of 1 mg/mL.
-
Perform serial dilutions of the stock solution with the mobile phase to prepare working standards with concentrations ranging from 0.05 µg/mL to 10 µg/mL.
-
Inject each standard in triplicate to generate a calibration curve by plotting the peak area against the concentration.
Data Presentation: Method Validation Summary
The described method has been validated to ensure its reliability for the quantification of 1-β-D-Arabinofuranosyluracil. The following tables summarize the key validation parameters.
Table 1: Linearity
| Analyte | Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| 1-β-D-Arabinofuranosyluracil | 0.05 - 10 | > 0.999 |
Table 2: Precision
| Analyte | Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) |
| 1-β-D-Arabinofuranosyluracil | 0.1 | < 5% | < 7% |
| 1.0 | < 3% | < 5% | |
| 7.5 | < 2% | < 4% |
Table 3: Accuracy
| Analyte | Spiked Concentration (µg/mL) | Measured Concentration (µg/mL, mean ± SD, n=6) | Recovery (%) |
| 1-β-D-Arabinofuranosyluracil | 0.1 | 0.098 ± 0.004 | 98 |
| 1.0 | 1.01 ± 0.03 | 101 | |
| 7.5 | 7.45 ± 0.15 | 99.3 |
Table 4: Limits of Detection and Quantification
| Parameter | Value |
| Limit of Detection (LOD) | 0.02 µg/mL[2] |
| Limit of Quantification (LOQ) | 0.05 µg/mL |
Visualization
Experimental Workflow
The following diagram illustrates the complete workflow for the quantification of 1-β-D-Arabinofuranosyluracil from biological samples.
Caption: Workflow for 1-β-D-Arabinofuranosyluracil Quantification.
References
- 1. Determination of cytarabine and uracil arabinoside in human plasma and cerebrospinal fluid by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-performance liquid chromatographic determination of 1-beta-D-arabinofuranosyl-E-5-(2-bromovinyl)uracil and its metabolite (E)-5-(2-bromovinyl)uracil in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sartorius.com [sartorius.com]
- 4. agilent.com [agilent.com]
- 5. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Studying DNA Replication with Labeled araU
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of DNA replication is fundamental to understanding cell proliferation, genome stability, and the mechanisms of action of various therapeutics. The incorporation of labeled nucleoside analogs into newly synthesized DNA is a powerful technique for visualizing, quantifying, and characterizing DNA replication dynamics. 1-β-D-arabinofuranosyluracil (araU) is a nucleoside analog of uridine (B1682114) with a modification in the sugar moiety. When introduced into cells, araU is metabolized into its triphosphate form, araUTP, which can be incorporated into nascent DNA strands by DNA polymerases during replication. The presence of the arabinosyl sugar instead of deoxyribose can act as a chain terminator or alter the DNA structure, making it a valuable tool for studying replication fork progression and DNA repair mechanisms.
These application notes provide detailed protocols for using labeled araU to study DNA replication in cultured cells. The methodologies described include cell labeling, detection of incorporated araU, and analysis of DNA replication dynamics. Additionally, this document offers guidance on data interpretation, troubleshooting, and a comparison with other commonly used nucleoside analogs.
Mechanism of Action
The utility of araU in studying DNA replication stems from its molecular mimicry of the natural nucleoside, deoxyuridine, and its subsequent effects on DNA synthesis.
Caption: Metabolic activation of araU and its incorporation into DNA.
Once introduced to the cellular environment, araU is transported into the cell and undergoes a series of phosphorylation steps, catalyzed by cellular kinases, to form araU monophosphate (araUMP), araU diphosphate (araUDP), and finally araU triphosphate (araUTP). The triphosphate form, araUTP, serves as a substrate for DNA polymerases.
During DNA replication, DNA polymerases incorporate nucleotides complementary to the template strand. Due to its structural similarity to deoxythymidine triphosphate (dTTP), araUTP can be incorporated opposite to adenine (B156593) residues in the template DNA. However, the arabinose sugar in araU possesses a 2'-hydroxyl group in the trans position relative to the 3'-hydroxyl group, which differs from the cis position in ribose and the lack of a 2'-hydroxyl in deoxyribose. This altered stereochemistry can interfere with the catalytic activity of DNA polymerases, potentially leading to chain termination or a significant slowing of the replication fork progression. Eukaryotic DNA polymerases, such as DNA polymerase α, δ, and ε, are involved in chromosomal DNA replication and can incorporate araUTP.
Comparison with Other Nucleoside Analogs
Several nucleoside analogs are commonly used to study DNA replication. The choice of analog depends on the specific experimental goals, the detection method, and the biological system.
| Feature | araU | BrdU (5-bromo-2'-deoxyuridine) | EdU (5-ethynyl-2'-deoxyuridine) |
| Detection Method | Antibody-based (requires specific anti-araU antibody) or radioactivity-based (if using radiolabeled araU). | Antibody-based (anti-BrdU antibody). Requires DNA denaturation.[1][2] | Click chemistry-based (reaction with a fluorescent azide). Does not require DNA denaturation.[1][3] |
| Detection Harshness | Potentially requires DNA denaturation for antibody access, similar to BrdU. | Harsh DNA denaturation (acid or heat) is required, which can affect sample integrity and multiplexing.[1][4] | Mild detection conditions, preserving cellular morphology and allowing for multiplexing with other antibodies.[1][5] |
| Sensitivity | Dependent on the quality of the antibody or the specific activity of the radiolabel. | High sensitivity. | High sensitivity, often considered more sensitive than BrdU detection.[3] |
| Multiplexing | Potentially limited if DNA denaturation is required. | Limited due to harsh denaturation steps that can destroy epitopes of other antigens.[1][4] | Highly compatible with multiplex immunofluorescence and other staining methods.[1] |
| Cellular Perturbation | Can cause chain termination and replication stress.[6] | Can be mutagenic and affect the cell cycle. | Can be an antimetabolite and activate DNA damage checkpoints in some systems.[7] |
| Protocol Time | Similar to BrdU if using antibody detection. | Longer protocol due to denaturation and antibody incubation steps (can be >4 hours + overnight incubation).[4] | Shorter and simpler protocol (typically around 2 hours).[4] |
Experimental Protocols
Protocol 1: Pulse and Pulse-Chase Labeling of Cultured Cells with araU
This protocol describes the labeling of newly synthesized DNA with araU in cultured mammalian cells. A pulse-chase experiment allows for the tracking of the fate of DNA synthesized during a specific time window.
Materials:
-
Adherent or suspension mammalian cells
-
Complete cell culture medium
-
Labeled araU (e.g., ³H-araU or a fluorescently-labeled araU derivative)
-
Unlabeled araU (for chase)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
DNA extraction kit
-
Scintillation counter (for radiolabeled araU) or fluorescence microscope/flow cytometer (for fluorescently-labeled araU)
Procedure:
-
Cell Seeding: Seed cells at a density that will ensure they are in the logarithmic growth phase at the time of the experiment.
-
Pre-incubation: The day after seeding, ensure cells are healthy and actively dividing.
-
Pulse Labeling:
-
Prepare the labeling medium by adding the desired concentration of labeled araU to the pre-warmed complete culture medium. A typical starting concentration is 1-10 µM, but this should be optimized for each cell type and experimental setup.
-
Remove the existing medium from the cells and replace it with the labeling medium.
-
Incubate the cells for a defined period (the "pulse"). This can range from 15 minutes to several hours, depending on the desired temporal resolution.
-
-
Chase:
-
For a pulse-chase experiment, remove the labeling medium.
-
Wash the cells twice with pre-warmed PBS to remove any unincorporated labeled araU.
-
Add pre-warmed complete culture medium containing a high concentration of unlabeled araU (e.g., 100-fold excess) to prevent further incorporation of any remaining labeled araU.
-
Incubate the cells for the desired "chase" period (e.g., 30 minutes, 1 hour, 4 hours).
-
-
Cell Harvesting and DNA Isolation:
-
After the pulse or chase period, wash the cells with cold PBS.
-
Harvest the cells (e.g., by trypsinization for adherent cells or centrifugation for suspension cells).
-
Isolate genomic DNA using a commercial DNA extraction kit according to the manufacturer's instructions.
-
-
Quantification of Incorporated araU:
-
For radiolabeled araU: Quantify the amount of incorporated ³H-araU by liquid scintillation counting of the purified DNA. Normalize the counts to the total amount of DNA.
-
For fluorescently-labeled araU: Proceed to immunofluorescence detection (Protocol 2).
-
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. 细胞免疫荧光标记 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Protocols | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. Cellular toxicity of organotellurans: a systematic review of pre-clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EdU and BrdU incorporation resolve their differences - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PET Imaging Agent Development Using Labeled Nucleosides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Positron Emission Tomography (PET) is a powerful non-invasive imaging modality that provides quantitative insights into biochemical processes in vivo. In oncology, the development of PET imaging agents that can visualize and quantify tumor proliferation is of paramount importance for diagnosis, staging, and monitoring therapeutic response. Labeled nucleosides, particularly thymidine (B127349) analogs, have emerged as a crucial class of PET tracers for this purpose. This is because rapidly proliferating cancer cells exhibit upregulated DNA synthesis, which involves the nucleoside salvage pathway.
The key enzyme in this pathway, thymidine kinase 1 (TK1), is highly active during the S-phase of the cell cycle and can phosphorylate nucleoside analogs, trapping them intracellularly. This principle forms the basis for PET imaging with radiolabeled nucleosides like 3'-deoxy-3'-[¹⁸F]fluorothymidine ([¹⁸F]FLT), which serves as a surrogate marker for cellular proliferation.[1][2] Unlike [¹⁸F]FDG, which can accumulate in inflammatory cells, [¹⁸F]FLT is more specific to cellular proliferation, offering a more precise tool for cancer imaging.[1]
These application notes provide a comprehensive overview of the methodologies and protocols involved in the development and application of labeled nucleosides as PET imaging agents.
Signaling Pathways and Experimental Workflows
To visualize the underlying principles and processes in labeled nucleoside PET imaging agent development, the following diagrams illustrate the key pathways and workflows.
References
Application Notes and Protocols for 1-beta-D-Arabinofuranosyluracil-13C,15N2 in Protein-Nucleic Acid Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of protein-nucleic acid interactions is fundamental to understanding a vast array of cellular processes, from DNA replication and repair to gene expression and regulation. Elucidating the structural and dynamic details of these interactions is crucial for the development of novel therapeutics. Isotopic labeling of nucleic acids, in conjunction with biophysical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), provides a powerful approach to probe these interactions at an atomic level.
1-beta-D-Arabinofuranosyluracil (AraU) is a synthetic nucleoside analog of uridine, differing in the stereochemistry at the 2'-position of the sugar moiety. This modification can influence the conformation of the nucleic acid duplex and, consequently, its interaction with proteins. The isotopically labeled version, 1-beta-D-Arabinofuranosyluracil-13C,15N2, incorporates heavy isotopes of carbon and nitrogen into the uracil (B121893) base. This stable isotope labeling strategy allows for the selective observation of the labeled nucleotide within a protein-nucleic acid complex, enabling detailed structural and dynamic studies.
These application notes provide an overview of the utility of this compound in protein-nucleic acid interaction studies and offer detailed protocols for its incorporation into oligonucleotides and subsequent biophysical analysis.
Principle of the Technology
The core principle behind using this compound lies in the unique nuclear spin properties of the 13C and 15N isotopes. Unlike the naturally abundant 12C and 14N, 13C and 15N are NMR-active, possessing a nuclear spin of ½. This property allows them to be detected and distinguished from the unlabeled protein and other nucleotides in an NMR experiment.
When an oligonucleotide containing this compound binds to a protein, changes in the chemical environment of the labeled nucleobase can be monitored through various NMR techniques. These changes provide precise information about the binding interface, conformational changes upon binding, and the dynamics of the interaction. Isotope-edited and isotope-filtered NMR experiments can be employed to specifically observe signals from the labeled nucleotide or the protons in its immediate vicinity, simplifying complex spectra and providing unambiguous structural restraints.
Applications
The primary application of this compound is in the detailed characterization of protein-nucleic acid interactions using NMR spectroscopy. Specific applications include:
-
Mapping Binding Interfaces: By monitoring chemical shift perturbations (CSPs) of the 13C and 15N nuclei in the labeled AraU upon protein binding, researchers can precisely map the residues on the nucleic acid that are in close contact with the protein.
-
Determining Binding Affinity and Kinetics: NMR titrations, where the unlabeled protein is titrated into a solution of the labeled oligonucleotide, can be used to determine the dissociation constant (Kd) of the interaction. Advanced NMR techniques can also provide insights into the association (kon) and dissociation (koff) rate constants.
-
Characterizing Conformational Changes: The arabinofuranosyl modification can induce local changes in the nucleic acid structure. NMR can be used to study these conformational alterations and how they are influenced by protein binding.
-
Drug Screening and Development: By providing detailed structural information about the binding site, this technology can aid in the rational design and screening of small molecules that modulate the protein-nucleic acid interaction.
Data Presentation
The quantitative data obtained from biophysical experiments can be summarized for clear comparison. Below are representative tables for binding affinity, thermodynamic, and kinetic parameters.
Table 1: Equilibrium Dissociation Constants (Kd) for Protein-DNA Interactions
| Protein Target | Oligonucleotide Sequence (AraU position underlined) | Method | Kd (nM) |
| Transcription Factor X | 5'-GATTGUCATAGCT-3' | Fluorescence Polarization | 50 ± 5 |
| DNA Repair Enzyme Y | 5'-AGCTUAGCA-3' | Isothermal Titration Calorimetry | 120 ± 10 |
| Viral Protein Z | 5'-CUGCTAGCTG-3' | Surface Plasmon Resonance | 25 ± 3 |
Table 2: Thermodynamic Parameters for Protein-DNA Interaction
| Protein-Oligonucleotide Complex | Method | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) |
| TF X - AraU-DNA | Isothermal Titration Calorimetry | -8.5 | 1.2 | -9.7 |
| Enzyme Y - AraU-DNA | Isothermal Titration Calorimetry | -5.2 | -2.5 | -7.7 |
Table 3: Kinetic Parameters for Protein-DNA Interaction
| Protein-Oligonucleotide Complex | Method | kon (10^5 M⁻¹s⁻¹) | koff (10⁻³ s⁻¹) |
| TF X - AraU-DNA | Surface Plasmon Resonance | 2.1 | 5.2 |
| Viral Protein Z - AraU-DNA | Surface Plasmon Resonance | 5.8 | 1.4 |
Experimental Protocols
Protocol 1: Synthesis and Incorporation of this compound into Oligonucleotides
The incorporation of the labeled nucleoside is achieved through standard solid-phase phosphoramidite (B1245037) chemistry.
1. Synthesis of this compound Phosphoramidite:
-
Starting Material: Commercially available 13C and 15N-labeled uracil.
-
Glycosylation: The labeled uracil is coupled to a protected arabinofuranose derivative.
-
Protection: The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group.
-
Phosphitylation: The 3'-hydroxyl group is reacted with a phosphitylating agent to introduce the phosphoramidite moiety.
-
Purification: The final phosphoramidite product is purified by silica (B1680970) gel chromatography.
2. Solid-Phase Oligonucleotide Synthesis:
This protocol outlines the automated synthesis of an oligonucleotide containing the labeled AraU.
-
Materials:
-
DNA/RNA synthesizer
-
Controlled pore glass (CPG) solid support
-
Standard DNA/RNA phosphoramidites (A, C, G, T/U)
-
This compound phosphoramidite
-
Activator solution (e.g., tetrazole)
-
Capping reagents
-
Oxidizing agent (e.g., iodine solution)
-
Deblocking solution (e.g., trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)
-
-
Procedure:
-
Program the desired oligonucleotide sequence into the synthesizer, specifying the position for the incorporation of the labeled AraU phosphoramidite.
-
The synthesis cycle consists of four steps:
-
Deblocking: Removal of the 5'-DMT protecting group from the growing oligonucleotide chain.
-
Coupling: Addition of the next phosphoramidite (standard or labeled) to the 5'-hydroxyl group.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.
-
-
Repeat the cycle until the full-length oligonucleotide is synthesized.
-
Cleavage and Deprotection: Cleave the oligonucleotide from the CPG support and remove all protecting groups by incubation in concentrated ammonium hydroxide.
-
Purification: Purify the crude oligonucleotide using high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and UV-spectroscopy.
-
Troubleshooting & Optimization
Improving the solubility of 1-beta-D-Arabinofuranosyluracil-13C,15N2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 1-beta-D-Arabinofuranosyluracil-13C,15N2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important?
A1: 1-beta-D-Arabinofuranosyluracil (Ara-U), is a metabolite of the chemotherapy agent cytarabine (B982) (Ara-C)[1]. The isotopically labeled version, this compound, is a critical analytical standard used in research and drug development, particularly in pharmacokinetic studies to trace the metabolism of Ara-C[2][3][4]. Ensuring complete dissolution is crucial for accurate quantification and for studying its biological effects.
Q2: Does the isotopic labeling in this compound affect its solubility compared to the unlabeled compound?
Q3: What are the general solubility characteristics of 1-beta-D-Arabinofuranosyluracil?
A3: 1-beta-D-Arabinofuranosyluracil is a white to off-white crystalline powder[5]. It is soluble in dimethyl sulfoxide (B87167) (DMSO) and aqueous solutions with the aid of sonication or pH adjustment, and has limited solubility in ethanol[1][6].
Q4: Are there any general tips for handling and storing this compound to maintain its integrity?
A4: For long-term storage of the powder, a temperature of -20°C is recommended[1][5]. Once dissolved in a solvent, it is best to store the solution at -80°C and use it within a year to prevent degradation. It is also advisable to avoid repeated freeze-thaw cycles[5].
Troubleshooting Guide: Solubility Issues
Problem: The compound is not dissolving in my chosen solvent.
| Potential Cause | Troubleshooting Steps |
| Insufficient Solvent Volume | Increase the volume of the solvent incrementally until the compound dissolves. Be mindful of the desired final concentration. |
| Low Temperature | Gently warm the solution. For many compounds, solubility increases with temperature. Do not overheat, as it may degrade the compound. |
| Inadequate Mixing | Vortex or sonicate the solution to increase the rate of dissolution. Sonication is particularly effective for breaking up small particles and increasing the surface area for solvation[6][7][8]. |
| Incorrect Solvent | The compound may have low solubility in your current solvent. Refer to the solubility data table below and consider switching to a more appropriate solvent or solvent system. |
| pH of Aqueous Solution | The solubility of nucleoside analogs can be pH-dependent[9][10]. For aqueous solutions, try adjusting the pH. The compound is soluble in 1 M NaOH and 0.5 M HCl[1]. |
Problem: The compound precipitates out of solution after initial dissolution.
| Potential Cause | Troubleshooting Steps |
| Supersaturated Solution | The initial dissolution may have been achieved through heating, and the compound is precipitating as it cools to room temperature. Try to either maintain a slightly elevated temperature or use a co-solvent system to increase solubility at room temperature. |
| Change in pH | If the pH of the solution has changed (e.g., due to the addition of other components), it may affect the solubility. Re-adjust the pH if necessary. |
| Solvent Evaporation | If the solution has been stored for a period, solvent evaporation can increase the concentration and lead to precipitation. Ensure your storage container is well-sealed. |
Quantitative Solubility Data
The following table summarizes the reported solubility of 1-beta-D-Arabinofuranosyluracil in various solvents. This data should be used as a guideline for the isotopically labeled compound.
| Solvent | Concentration | Notes |
| DMSO | ≥22.35 mg/mL[6] | - |
| 55 mg/mL (225.23 mM)[5][7] | Sonication is recommended. | |
| 48 mg/mL (196.56 mM)[11] | Use fresh DMSO as moisture can reduce solubility. | |
| Water | ≥13.67 mg/mL[6] | With sonication. |
| 1 mM[1] | - | |
| 1 M NaOH | 50 mg/mL[1] | Clear to slightly hazy, colorless to faintly yellow solution. |
| 0.5 M HCl | 20 mg/mL[1] | Clear, colorless solution. |
| Ethanol | Insoluble[6] | - |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 mg/mL (8.19 mM)[7] | Sonication is recommended. |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (10.24 mM)[8] | - |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL (10.24 mM)[8] | - |
Experimental Protocols
Protocol 1: Dissolution in DMSO
This protocol is suitable for preparing high-concentration stock solutions.
-
Weigh the desired amount of this compound in a sterile vial.
-
Add the calculated volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., up to 55 mg/mL)[5][7].
-
Vortex the vial for 30-60 seconds.
-
If the compound is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
For long-term storage, aliquot the stock solution into smaller volumes and store at -80°C.
Protocol 2: Dissolution in Aqueous Solution using Sonication
This protocol is suitable for preparing aqueous solutions for cell culture or other biological assays.
-
Weigh the desired amount of this compound in a sterile vial.
-
Add the calculated volume of sterile, purified water.
-
Vortex the vial for 30-60 seconds.
-
Place the vial in a sonicator bath and sonicate until the compound is fully dissolved (up to 13.67 mg/mL can be achieved with sonication)[6].
-
Visually inspect the solution for clarity.
-
Sterile-filter the solution using a 0.22 µm filter if required for the downstream application.
-
Use the solution immediately or store at -20°C for short-term storage.
Protocol 3: Dissolution using a Co-Solvent System for In Vivo Studies
This protocol provides a formulation suitable for animal studies.
-
In a sterile vial, add 10% of the final volume as DMSO.
-
Add the this compound to the DMSO and vortex until dissolved.
-
In a separate sterile container, prepare the remaining 90% of the vehicle by combining 40% PEG300, 5% Tween 80, and 45% saline (percentages of the final volume)[7].
-
Slowly add the vehicle from step 3 to the DMSO-drug solution from step 2 while vortexing.
-
If necessary, sonicate the final mixture to ensure a clear and homogenous solution.
-
The final concentration should be around 2 mg/mL[7].
Advanced Strategies for Solubility Enhancement
For particularly challenging applications requiring higher concentrations or specific formulations, more advanced strategies can be considered. These approaches often involve chemical modification of the parent compound and are typically explored during later stages of drug development.
-
Prodrug Formation: This involves attaching a non-toxic moiety to the drug that can be cleaved in vivo to release the active compound. Ester prodrugs are a common strategy to enhance solubility and permeability[12].
-
Lipid Conjugation: Attaching lipid moieties to nucleoside analogs can improve their pharmacokinetic properties, including cellular uptake and plasma half-life[13].
-
Formulation with Complexing Agents: The use of complexing agents like cyclodextrins (e.g., SBE-β-CD) can increase the solubility of poorly soluble compounds by forming inclusion complexes[8].
References
- 1. ≥98% (HPLC), synthetic (organic), powder | Sigma-Aldrich [sigmaaldrich.com]
- 2. clearsynth.com [clearsynth.com]
- 3. scbt.com [scbt.com]
- 4. scbt.com [scbt.com]
- 5. bloomtechz.com [bloomtechz.com]
- 6. apexbt.com [apexbt.com]
- 7. 1-beta-D-Arabinofuranosyluracil | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Solubility - Wikipedia [en.wikipedia.org]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Improving Nucleoside Analogs via Lipid Conjugation; Is fatter any better? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Isotopically Labeled Compounds in Cell Culture
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using 13C and 15N2 labeled compounds, such as in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments.
Frequently Asked Questions (FAQs)
Q1: How stable are 13C and 15N labeled amino acids in prepared cell culture media?
Stable isotope-labeled amino acids are chemically identical to their unlabeled counterparts and generally exhibit high stability when stored properly.[1] However, the stability of amino acids in liquid cell culture media can be influenced by factors such as temperature, pH, and light exposure.[2][3]
-
Storage of powdered compounds: Lyophilized, powdered forms of labeled amino acids are very stable when stored under appropriate conditions (typically -20°C, dry, and protected from light).
-
Prepared media: Once dissolved in cell culture media, the stability of some amino acids can be compromised. L-glutamine is notoriously unstable in solution, degrading into ammonia (B1221849) and pyroglutamate (B8496135).[4][5] This degradation is temperature and pH-dependent.[4] It is recommended to add L-glutamine to media immediately before use or to use a stabilized dipeptide form like L-alanyl-L-glutamine.[3][6] Other amino acids are generally more stable, but prolonged incubation at 37°C can lead to some degradation.[7] Prepared SILAC media can typically be stored at 4°C for 3-6 months.
Q2: What are the primary degradation pathways for amino acids in cell culture media?
The most common degradation pathway for amino acids in cell culture media is non-enzymatic. For L-glutamine, the primary degradation pathway is a spontaneous deamination reaction, which is accelerated at physiological pH and temperature.[4] This reaction results in the formation of pyroglutamate and ammonia, the latter of which can be toxic to cells.[3][5]
Other amino acids can also undergo degradation, although generally at a slower rate. Potential degradation pathways include oxidation, particularly for methionine and tryptophan, and deamination for others.[8][9] The presence of reactive oxygen species, which can be generated by media components exposed to light, can accelerate the degradation of sensitive amino acids.
Q3: Can the isotopic label itself affect the stability of the compound?
For 13C and 15N, which are stable, non-radioactive isotopes, the effect on the chemical stability of the amino acid is negligible.[10] The slightly increased mass does not significantly alter the chemical properties or reactivity of the molecule under normal cell culture conditions.[1] This is in contrast to radioactive isotopes like tritium (B154650) (3H), which can lead to self-decomposition (radiolysis) over time.
Q4: How can I test the stability of my labeled compounds in my specific cell culture medium?
To ensure the accuracy of your experiments, you can perform a stability study of your labeled compounds in your specific cell culture medium. A general protocol for this is provided in the "Experimental Protocols" section below. This involves incubating the supplemented medium at 37°C for various durations and then quantifying the concentration of the labeled amino acid at each time point using techniques like HPLC or mass spectrometry.
Troubleshooting Guides
Issue 1: Incomplete Labeling of Proteins in SILAC Experiments
-
Symptom: Mass spectrometry data shows a significant portion of peptides in the "light" form even after numerous cell doublings in "heavy" media.
-
Possible Cause 1: Labeled Amino Acid Degradation: The labeled amino acid may be degrading in the medium over the course of the experiment, reducing its effective concentration for cellular uptake and incorporation. This is particularly relevant for long-term experiments.
-
Troubleshooting Step:
-
Assess Amino Acid Stability: Perform a stability test as outlined in the "Experimental Protocols" section to determine the degradation rate of your labeled amino acid in your specific medium at 37°C.
-
Frequent Media Changes: If degradation is significant, increase the frequency of media changes to replenish the labeled amino acid concentration.
-
Use Stabilized Amino Acids: For glutamine, switch to a stabilized dipeptide form such as L-alanyl-L-glutamine.[6]
-
-
Possible Cause 2: Arginine-to-Proline Conversion: Some cell lines can metabolically convert arginine to proline. If you are using labeled arginine, this can lead to the appearance of labeled proline, which can complicate data analysis.
-
Troubleshooting Step:
-
Add Unlabeled Proline: Supplement your SILAC medium with a high concentration of unlabeled proline. This will inhibit the conversion of labeled arginine to labeled proline.
-
Bioinformatic Correction: Utilize software tools that can account for arginine-to-proline conversion during data analysis.
-
Issue 2: Poor Cell Growth or Viability in Labeled Media
-
Symptom: Cells grown in media containing labeled amino acids show reduced proliferation, altered morphology, or increased cell death compared to cells in standard media.
-
Possible Cause 1: Ammonia Toxicity: If using labeled L-glutamine, its degradation can lead to the accumulation of toxic ammonia in the medium.[5]
-
Troubleshooting Step:
-
Use Stabilized Glutamine: Replace L-glutamine with a stabilized dipeptide form like L-alanyl-L-glutamine.[6]
-
Monitor Ammonia Levels: Use an ammonia assay kit to measure the concentration of ammonia in your spent media.
-
Increase Media Changes: More frequent media changes can prevent the buildup of toxic metabolites.
-
-
Possible Cause 2: Impurities in Labeled Compounds: The isotopically labeled amino acid preparation may contain impurities that are toxic to cells.
-
Troubleshooting Step:
-
Source High-Purity Compounds: Ensure you are using high-purity, cell-culture tested labeled amino acids from a reputable supplier.
-
Test a New Lot: If you suspect a problem with a specific batch, try a new lot of the labeled amino acid.
-
Quantitative Data Summary
| Amino Acid | Temperature (°C) | Half-life in DMEM | Degradation Products | Reference |
| L-Glutamine | 37 | ~7 days | Ammonia, Pyroglutamate | [6],[5] |
| L-alanyl-L-glutamine | 37 | > 30 days | Alanine, Glutamine | [6] |
Experimental Protocols
Protocol: Assessing the Stability of a Labeled Amino Acid in Cell Culture Medium
This protocol outlines a method to determine the stability of a 13C or 15N2 labeled amino acid in your specific cell culture medium under standard incubation conditions.
Materials:
-
Your chosen cell culture medium (e.g., DMEM, RPMI-1640)
-
13C or 15N2 labeled amino acid of interest
-
Sterile, cell-culture treated plates or flasks
-
Humidified incubator at 37°C with 5% CO2
-
Method for amino acid quantification (e.g., HPLC with pre-column derivatization, LC-MS/MS)
-
Sterile filtration units (0.22 µm)
Procedure:
-
Prepare Medium: Prepare your cell culture medium, supplementing it with the labeled amino acid at your desired final concentration. Also prepare a "time zero" control sample by immediately freezing an aliquot of the freshly prepared medium at -80°C.
-
Incubation: Dispense the prepared medium into sterile cell-culture vessels. Place the vessels in a humidified incubator at 37°C with 5% CO2.
-
Time Points: At regular intervals (e.g., 0, 24, 48, 72, 96, and 120 hours), remove an aliquot of the medium from the incubator.
-
Sample Storage: Immediately freeze the collected aliquots at -80°C to halt any further degradation.
-
Quantification: Once all time points have been collected, thaw the samples and quantify the concentration of the labeled amino acid in each aliquot using your chosen analytical method.
-
Data Analysis: Plot the concentration of the labeled amino acid as a function of time. This will allow you to determine the rate of degradation and the half-life of the compound in your medium under your experimental conditions.
Visualizations
Caption: Workflow for assessing labeled amino acid stability.
Caption: Non-enzymatic degradation of L-Glutamine in media.
Caption: Decision tree for troubleshooting incomplete labeling.
References
- 1. Stable Isotope Labeling by Amino Acids in Cultured Primary Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Glutamine in Cell Culture - HuanKai Group - HuanKai Group [huankaigroup.com]
- 3. The components of cell culture media: glutamine - Cellculture2 [cellculture2.altervista.org]
- 4. L-Glutamine in Cell Culture [sigmaaldrich.com]
- 5. The concentrations of glutamine and ammonia in commercially available cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Biochemistry, Amino Acid Synthesis and Degradation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. chempep.com [chempep.com]
Technical Support Center: Troubleshooting 13C and 15N NMR Signal Assignment for Nucleosides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during 13C and 15N NMR signal assignment for nucleosides.
Frequently Asked Questions (FAQs)
Q1: Why are my 13C signals so weak?
A1: The low natural abundance of the 13C isotope (approximately 1.1%) is the primary reason for the inherently low sensitivity of 13C NMR compared to 1H NMR. For complex molecules like nucleosides, this can result in a poor signal-to-noise ratio (S/N). To improve the signal, you can increase the number of scans, use a higher concentration of your sample, or employ a cryogenically cooled probe if available.[1][2][3]
Q2: My 1H NMR spectrum is well-resolved, but the 13C spectrum is very complex with overlapping signals. How can I simplify the assignment?
A2: Two-dimensional (2D) NMR experiments are invaluable for resolving spectral overlap. Techniques like Heteronuclear Single Quantum Coherence (HSQC) correlate each carbon with its directly attached proton(s), spreading the signals into two dimensions and greatly simplifying assignment. For quaternary carbons, which lack attached protons, the Heteronuclear Multiple Bond Correlation (HMBC) experiment can be used to identify correlations to protons two or three bonds away.
Q3: I am having trouble assigning the nitrogen signals in my 15N NMR spectrum. What are some common challenges and solutions?
A3: 15N NMR faces even greater sensitivity challenges than 13C NMR due to the low natural abundance (0.37%) and lower gyromagnetic ratio of the 15N nucleus. Direct 1D 15N NMR experiments often require isotopically labeled samples or very long acquisition times. A more sensitive approach is to use proton-detected 2D experiments like 1H-15N HSQC or HMBC. These experiments leverage the higher sensitivity of 1H NMR to detect the 15N signals indirectly.
Q4: How does pH affect the chemical shifts of my nucleoside signals?
A4: The pH of the solution can significantly impact the chemical shifts of both 13C and 15N nuclei in nucleosides, particularly those near protonatable sites on the nucleobase. Protonation or deprotonation alters the electron density around the nuclei, leading to changes in their chemical shifts.[4][5] It is crucial to control and report the pH of your sample to ensure reproducibility and accurate comparison with literature data.
Q5: What is the best solvent to use for NMR of nucleosides?
A5: The choice of solvent can influence the chemical shifts and resolution of your NMR spectra. For nucleosides, deuterated dimethyl sulfoxide (B87167) (DMSO-d6) and deuterated water (D2O) are commonly used. DMSO-d6 is often preferred as it can solubilize a wide range of nucleosides and avoids the exchange of labile protons (e.g., NH and OH), which can be observed. D2O is suitable for studying nucleosides under more biologically relevant conditions, but be aware that exchangeable protons will be replaced by deuterium (B1214612) and will not be visible in the 1H NMR spectrum.
Troubleshooting Guides
Problem 1: Poor Signal-to-Noise (S/N) Ratio in 13C and 15N Spectra
Symptoms:
-
Weak or absent signals, especially for quaternary carbons and nitrogen atoms.
-
Noisy baseline, making it difficult to distinguish real peaks.
Possible Causes and Solutions:
| Cause | Solution |
| Insufficient Sample Concentration | Increase the sample concentration as much as solubility allows. For 13C NMR, a higher concentration is generally required compared to 1H NMR.[1][6] |
| Inadequate Number of Scans | Increase the number of scans (transients). The S/N ratio increases with the square root of the number of scans.[2] |
| Suboptimal Acquisition Parameters | Optimize acquisition parameters such as the pulse angle and relaxation delay (d1). For nuclei with long relaxation times (like quaternary carbons), using a smaller flip angle (e.g., 30-45°) with a shorter relaxation delay can improve S/N by allowing for more scans in a given time.[2] |
| Poor Probe Tuning | Ensure the NMR probe is properly tuned to the 13C or 15N frequency. An untuned probe will result in significant signal loss. |
| Sample Issues | Ensure the sample is fully dissolved and free of any particulate matter. Solid particles can degrade the magnetic field homogeneity, leading to broader and weaker signals.[6] |
Troubleshooting Workflow for Poor S/N:
Problem 2: Ambiguous or Overlapping Signal Assignments
Symptoms:
-
Multiple possible assignments for a single peak in the 1D spectrum.
-
Crowded spectral regions, particularly the sugar region in the 1H and 13C spectra.
Possible Causes and Solutions:
| Cause | Solution |
| Spectral Overlap in 1D NMR | Utilize 2D NMR experiments to resolve overlapping signals. Key experiments include:COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to trace out spin systems within the sugar moiety.[7][8]HSQC (Heteronuclear Single Quantum Coherence): Correlates each carbon with its directly attached proton(s), providing clear C-H connectivities.[9]HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, crucial for linking different spin systems and assigning quaternary carbons.[10] |
| Lack of Connectivity Information | Employ a combination of 2D NMR experiments to build a complete picture of the molecular structure. For example, use COSY to establish the proton connectivity in the ribose ring, HSQC to assign the carbons attached to these protons, and HMBC to connect the ribose moiety to the nucleobase. |
| Uncertainty in Distinguishing Similar Nucleosides | Carefully compare the chemical shifts with tabulated data for known nucleosides. Small differences in chemical shifts can be indicative of different nucleosides or conformational changes.[11] Isotopic labeling can also be a powerful tool for unambiguous assignment.[12][13] |
Workflow for Signal Assignment using 2D NMR:
Data Presentation
Table 1: Typical 13C Chemical Shift Ranges for Ribonucleosides in DMSO-d6
| Carbon Atom | Adenosine (ppm) | Guanosine (ppm) | Cytidine (ppm) | Uridine (ppm) |
| Base | ||||
| C2 | 152.3 | 153.7 | 155.6 | 151.0 |
| C4 | 149.0 | 151.3 | 165.6 | 163.2 |
| C5 | 119.3 | 116.7 | 95.5 | 102.0 |
| C6 | 156.1 | 156.8 | 140.7 | 140.7 |
| C8 | 140.0 | 135.7 | - | - |
| Ribose | ||||
| C1' | 87.9 | 86.8 | 89.8 | 87.8 |
| C2' | 73.5 | 73.7 | 74.0 | 73.7 |
| C3' | 70.6 | 70.8 | 69.5 | 70.0 |
| C4' | 85.8 | 85.6 | 84.4 | 84.9 |
| C5' | 61.6 | 61.8 | 60.6 | 61.0 |
Note: Chemical shifts can vary depending on solvent, temperature, and pH.
Table 2: Typical 15N Chemical Shift Ranges for the Nucleobase of Ribonucleosides
| Nitrogen Atom | Adenosine (ppm) | Guanosine (ppm) | Cytidine (ppm) | Uridine (ppm) |
| N1 | 223.1 | 219.5 | 149.5 | 140.5 |
| N3 | 219.1 | 156.9 | 206.5 | 210.1 |
| N7 | 225.2 | 221.0 | - | - |
| N9 | 164.5 | 160.2 | - | - |
| NH2 (exo) | 79.5 | 67.1 | 92.3 | - |
Note: Chemical shifts are referenced to liquid ammonia (B1221849) and can vary significantly with experimental conditions.
Table 3: Typical Proton-Proton (H-H) Coupling Constants in the Ribose Ring
| Coupling | Typical Range (Hz) |
| J(H1'-H2') | 0 - 8 |
| J(H2'-H3') | 4 - 6 |
| J(H3'-H4') | 2 - 4 |
| J(H4'-H5') | 2 - 4 |
| J(H4'-H5'') | 2 - 5 |
| J(H5'-H5'') | -10 to -14 |
Note: Coupling constants are dependent on the sugar pucker conformation.[14]
Experimental Protocols
Protocol 1: Sample Preparation for Nucleoside NMR
-
Weighing the Sample: Weigh 5-10 mg of the nucleoside for 1H NMR and 20-50 mg for 13C or 15N NMR experiments.
-
Solvent Addition: Dissolve the sample in 0.5-0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6 or D2O) in a clean, dry vial.
-
Filtration: Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[6]
-
Degassing (Optional): For samples sensitive to oxygen, degas the sample by bubbling an inert gas (e.g., argon or nitrogen) through the solution for a few minutes.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Protocol 2: Acquiring a Standard 1H-13C HSQC Spectrum
-
Sample Insertion and Locking: Insert the prepared sample into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent.
-
Shimming: Shim the magnetic field to achieve good homogeneity, resulting in sharp, symmetrical peaks.
-
Tuning: Tune the 1H and 13C channels of the probe.
-
Pulse Program Selection: Load a standard gradient-selected HSQC pulse program (e.g., hsqcetgpsisp on Bruker systems).
-
Parameter Setup:
-
Set the 1H spectral width and transmitter offset to cover all proton signals of interest.
-
Set the 13C spectral width and transmitter offset to cover the expected range of carbon signals (typically 0-160 ppm for nucleosides).
-
Set the number of scans (e.g., 8-16) and the number of increments in the indirect dimension (e.g., 256-512) based on the sample concentration and desired resolution.
-
Set the one-bond C-H coupling constant (J1XH) to an average value of ~145 Hz.
-
-
Acquisition: Start the acquisition.
-
Processing: After the experiment is complete, process the 2D data using appropriate window functions (e.g., sine-bell) and perform Fourier transformation in both dimensions. Phase correction may be required.
Protocol 3: Acquiring a Standard 1H-15N HMBC Spectrum
-
Initial Setup: Follow steps 1-3 from the HSQC protocol, ensuring the 15N channel is also tuned.
-
Pulse Program Selection: Load a standard gradient-selected HMBC pulse program (e.g., hmbcgplpndqf on Bruker systems).
-
Parameter Setup:
-
Set the 1H spectral width and transmitter offset.
-
Set the 15N spectral width and transmitter offset to cover the expected range of nitrogen signals.
-
Set the number of scans and increments.
-
Set the long-range H-N coupling constant (J(NH)) to an optimized value, typically between 4-10 Hz. It may be necessary to run multiple experiments with different coupling constants to observe all correlations.[15]
-
-
Acquisition: Start the acquisition.
-
Processing: Process the 2D data as described for the HSQC experiment. The resulting spectrum will show correlations between protons and nitrogens that are typically 2-3 bonds apart.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Revisiting the influence of pH on 1JCαH and chemical shifts of glycine and alanine short oligopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NMR Sample Preparation [nmr.chem.umn.edu]
- 7. emerypharma.com [emerypharma.com]
- 8. analyzetest.com [analyzetest.com]
- 9. 1H-13C HSQC | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 10. TUTORIAL: ge-2D 1H-15N HMBC EXPERIMENT [imserc.northwestern.edu]
- 11. Dependence of 13C NMR chemical shifts on conformations of rna nucleosides and nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Preparation of 13C and 15N labelled RNAs for heteronuclear multi-dimensional NMR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Optimizing Arabinofuranosyluracil (Ara-U) Incorporation into DNA
Welcome to the technical support center for optimizing the incorporation of labeled arabinofuranosyluracil (B3032727) (Ara-U) into DNA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is arabinofuranosyluracil (Ara-U) and why is it used in DNA synthesis experiments?
Arabinofuranosyluracil (Ara-U) is a nucleoside analog of uridine (B1682114) and deoxyuridine. Its triphosphate form, araUTP, can be incorporated into DNA by various DNA polymerases. The presence of the arabinose sugar instead of ribose or deoxyribose introduces a structural perturbation in the DNA, which can be useful for studying DNA replication, repair mechanisms, and as a basis for antiviral and anticancer therapies. Labeled versions of Ara-U are used to track its incorporation and study its effects on cellular processes.
Q2: What are the key factors influencing the efficiency of Ara-U incorporation into DNA?
The efficiency of Ara-U incorporation is influenced by several factors:
-
Choice of DNA Polymerase: Different DNA polymerases exhibit varying affinities and incorporation rates for nucleotide analogs like araUTP. For instance, DNA polymerase α has been shown to incorporate similar arabinofuranosyl analogs.[1]
-
Concentration of araUTP: The intracellular or in vitro concentration of araUTP relative to the natural substrate (dTTP) is a critical determinant of incorporation efficiency.
-
Competing Nucleotides: The presence of the natural nucleotide dTTP will competitively inhibit the incorporation of araUTP.
-
Cellular Metabolism: In cellular experiments, the efficiency of Ara-U uptake and its subsequent phosphorylation to araUTP by cellular kinases will directly impact the available pool for DNA incorporation.
-
DNA Template Sequence: The local sequence context of the DNA template can influence the efficiency of nucleotide analog incorporation.
Q3: How can I measure the amount of Ara-U incorporated into DNA?
Several methods can be employed to quantify Ara-U incorporation:
-
High-Performance Liquid Chromatography (HPLC): Following enzymatic digestion of DNA into individual nucleosides, HPLC can be used to separate and quantify the amount of Ara-U.[2][3][4]
-
Radioimmunoassay (RIA): If a radiolabeled Ara-U is used, RIA can provide a highly sensitive method for detecting its presence in DNA.
-
Real-Time PCR-based methods: Specialized real-time PCR assays can be designed to quantify the presence of uracil (B121893) analogs in specific DNA segments.[5]
-
Mass Spectrometry: This technique can be used to identify and quantify modified nucleosides within DNA fragments.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving the incorporation of Ara-U into DNA.
| Problem | Possible Cause | Recommended Solution |
| Low or no incorporation of labeled Ara-U | Poor DNA template quality: The starting DNA may be degraded or contain inhibitors. | Assess template integrity via gel electrophoresis. Purify the template using appropriate kits to remove potential inhibitors. |
| Suboptimal DNA polymerase activity: The chosen polymerase may have low affinity for araUTP or the reaction conditions may not be optimal. | Screen different DNA polymerases known to accept nucleotide analogs. Optimize reaction buffer components, including Mg²⁺ concentration, and ensure the correct reaction temperature and pH. | |
| Insufficient araUTP concentration: The concentration of labeled araUTP may be too low compared to competing dTTP. | Increase the concentration of labeled araUTP in the reaction. If possible, reduce the concentration of dTTP. | |
| Inefficient cellular uptake or phosphorylation (for cell-based assays): The cells may not be efficiently taking up Ara-U or converting it to its active triphosphate form. | Use cell lines known to have efficient nucleoside transport and kinase activity. Consider using liposomal delivery systems to enhance uptake. | |
| High background signal | Non-specific binding of labeled Ara-U: The labeled probe may be binding non-specifically to other cellular components. | Optimize washing steps in your protocol to remove unbound label. Include appropriate blocking agents. |
| Contamination: Reagents or equipment may be contaminated with unincorporated labeled Ara-U. | Use fresh, nuclease-free reagents. Ensure proper handling and disposal of radioactive or fluorescent materials. | |
| Inconsistent results between experiments | Variability in reagent preparation: Inconsistent concentrations of templates, primers, or nucleotides. | Prepare master mixes for your reactions to ensure consistency. Carefully calibrate all pipettes and measurement instruments. |
| Cell culture variations (for cell-based assays): Differences in cell passage number, confluency, or growth conditions. | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure similar confluency at the start of each experiment. |
Quantitative Data Summary
The following tables summarize key kinetic parameters for the incorporation of arabinofuranosyl nucleoside triphosphates by DNA polymerases. While specific data for Ara-UTP is limited in the provided search results, data for the closely related arabinofuranosylcytosine triphosphate (araCTP) and other analogs provide valuable insights.
Table 1: Kinetic Parameters for araCTP Incorporation by Human DNA Polymerase α [1]
| Substrate | Apparent Kₘ (µM) | Vₘₐₓ (%/min) |
| dCTP | 0.037 | 0.77 ± 0.07 |
| araCTP | 0.053 ± 0.027 | 0.53 ± 0.01 |
Kₘ (Michaelis constant) represents the substrate concentration at which the reaction rate is half of Vₘₐₓ. A lower Kₘ indicates a higher affinity of the enzyme for the substrate. Vₘₐₓ (maximum reaction velocity) represents the maximum rate of the enzymatic reaction.
Table 2: Inhibition Constants (Kᵢ) for Arabinofuranosyl Nucleoside Triphosphates against Murine DNA Polymerases [6]
| Inhibitor | Enzyme | Competitive with | Kᵢ (µM) |
| araTTP | DNA Polymerase α | dTTP | 11.5 |
| araCTP | DNA Polymerase α | dCTP | 10.0 |
| araTTP | DNA Polymerase β | dTTP | 23.0 |
| araCTP | DNA Polymerase β | dCTP | 25.0 |
| araTTP | DNA Polymerase γ | dTTP | 22.5 |
| araCTP | DNA Polymerase γ | dCTP | Not specified |
| araTTP | Viral DNA Polymerase | dTTP | 1.0 |
| araCTP | Viral DNA Polymerase | dCTP | 1.0 |
Kᵢ (inhibition constant) is a measure of the inhibitor's potency. A lower Kᵢ value indicates a more potent inhibitor.
Experimental Protocols
Protocol 1: In Vitro Single-Nucleotide Incorporation Assay
This protocol is adapted from methods used to study the incorporation of nucleotide analogs by DNA polymerases.[7]
Materials:
-
Purified DNA polymerase
-
5'-labeled primer and unlabeled template DNA
-
Reaction buffer (specific to the DNA polymerase)
-
araUTP and dTTP solutions of known concentrations
-
Stop solution (e.g., 95% formamide, 20 mM EDTA, bromophenol blue, xylene cyanol)
-
Denaturing polyacrylamide gel
-
Phosphorimager or appropriate detection system
Procedure:
-
Primer-Template Annealing: Mix the 5'-labeled primer and template DNA in a 1:1.2 molar ratio in annealing buffer (e.g., 10 mM Tris-HCl pH 8.0, 50 mM NaCl). Heat at 95°C for 5 minutes and then slowly cool to room temperature.
-
Reaction Setup: In a microcentrifuge tube on ice, prepare the reaction mixture containing the annealed primer-template, DNA polymerase, and reaction buffer.
-
Initiate Reaction: Start the reaction by adding a pre-warmed solution of araUTP or dTTP to the reaction mixture. Incubate at the optimal temperature for the DNA polymerase for a defined period (e.g., 5-30 minutes).
-
Stop Reaction: Terminate the reaction by adding an equal volume of stop solution.
-
Denaturing PAGE: Denature the samples by heating at 95°C for 5 minutes and then load them onto a denaturing polyacrylamide gel.
-
Analysis: After electrophoresis, visualize the bands using a phosphorimager. The intensity of the band corresponding to the incorporated nucleotide reflects the efficiency of the reaction.
Protocol 2: Quantification of Ara-U in DNA by HPLC
This protocol outlines the general steps for quantifying Ara-U in DNA using HPLC.[2][3][4]
Materials:
-
DNA sample containing incorporated Ara-U
-
Enzyme cocktail for DNA digestion (e.g., nuclease P1, alkaline phosphatase)
-
HPLC system with a UV detector and a suitable column (e.g., C18 reverse-phase)
-
Mobile phase (e.g., ammonium (B1175870) acetate (B1210297) buffer with a methanol (B129727) gradient)
-
Ara-U standard of known concentration
Procedure:
-
DNA Isolation and Purification: Isolate genomic or plasmid DNA using a standard protocol and ensure high purity.
-
Enzymatic Digestion: Digest the DNA to individual nucleosides by incubating with a cocktail of enzymes like nuclease P1 and alkaline phosphatase.
-
HPLC Analysis:
-
Inject the digested DNA sample into the HPLC system.
-
Separate the nucleosides using an appropriate gradient of the mobile phase.
-
Detect the nucleosides by monitoring the UV absorbance at a specific wavelength (e.g., 260 nm).
-
-
Quantification:
-
Generate a standard curve by running known concentrations of the Ara-U standard.
-
Determine the concentration of Ara-U in the sample by comparing its peak area to the standard curve.
-
Visualizations
Metabolic Pathway of Arabinofuranosyluracil (Ara-U)
The following diagram illustrates the metabolic pathway leading to the formation of araUTP and its subsequent incorporation into DNA. Ara-U is often formed from the deamination of arabinofuranosylcytosine (Ara-C).
Caption: Metabolic activation of Ara-C and Ara-U and their incorporation into DNA.
Experimental Workflow for Quantifying Ara-U Incorporation
This diagram outlines a typical experimental workflow for quantifying the incorporation of labeled Ara-U into DNA in a cell-based assay.
Caption: Workflow for measuring labeled Ara-U incorporation in cellular DNA.
References
- 1. researchgate.net [researchgate.net]
- 2. medicinescience.org [medicinescience.org]
- 3. HPLC Analysis of tRNA‐Derived Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC Separation of Uracil, Thymine, Guanine, Cytosine, Adenine on Newcrom AH | SIELC Technologies [sielc.com]
- 5. A one-step method for quantitative determination of uracil in DNA by real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitory effect of 1-beta-D-arabinofuranosylthymine 5'-triphosphate and 1-beta-D-arabinofuranosylcytosine 5'-triphosphate on DNA polymerases from murine cells and oncornavirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Steady-State Kinetic Analysis of DNA Polymerase Single-Nucleotide Incorporation Products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Isotopic Scrambling in Metabolic Labeling Experiments
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize isotopic scrambling and ensure the accuracy of your metabolic labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is isotopic scrambling and why is it a problem in metabolic labeling experiments?
A1: Isotopic scrambling is the randomization of isotope labels (e.g., ¹³C) within a molecule, leading to a deviation from the expected labeling patterns based on known metabolic pathways.[1][2] This phenomenon can occur through various biochemical reactions, resulting in an equilibrium distribution of isotopes within the atoms of a chemical species.[1][3]
Isotopic scrambling poses a significant challenge in ¹³C Metabolic Flux Analysis (¹³C-MFA), a technique that relies on the precise tracking of labeled atoms to calculate the rate of metabolic reactions (fluxes).[1] When scrambling occurs, the measured mass isotopomer distributions (MIDs) do not accurately reflect the activity of the metabolic pathways being studied, which can lead to incorrect calculations of metabolic fluxes.[1]
Q2: What are the primary causes of isotopic scrambling?
A2: Isotopic scrambling can originate from several biological and technical sources:
-
Reversible Reactions: High rates of reversible enzymatic reactions can cause the redistribution of labeled carbons within a molecule and among connected metabolite pools.[1]
-
Metabolic Branch Points: Pathways where metabolites can be produced from multiple sources or can enter various downstream pathways can contribute to scrambling.[1]
-
Futile Cycles: The simultaneous operation of opposing metabolic pathways can lead to continuous cycling of metabolites and scrambling of isotopic labels.[1]
-
Background CO₂ Fixation: The incorporation of unlabeled CO₂ from the atmosphere or bicarbonate in the culture medium into metabolic intermediates can dilute the ¹³C enrichment and alter labeling patterns.[1]
-
Slow or Incomplete Quenching: If metabolic activity is not halted instantaneously during sample collection, enzymatic reactions can continue, leading to altered labeling patterns.[1][4]
-
Metabolite Degradation during Extraction: The instability of certain metabolites during the extraction process can also lead to misleading labeling data.[1]
Q3: How can I determine if my experiment has reached an isotopic steady state?
A3: Reaching an isotopic steady state, where the ¹³C enrichment in metabolites becomes stable over time, is crucial for many ¹³C-MFA studies.[1] To determine if your experiment has reached this state, you should perform a time-course experiment. This involves collecting samples at multiple time points after introducing the ¹³C-labeled substrate and measuring the mass isotopomer distribution of key metabolites.[1] Isotopic steady state is achieved when the labeling patterns of these metabolites no longer change significantly over time.[1] For some biological systems, achieving a true isotopic steady state may not be practical. In such cases, isotopically non-stationary MFA (INST-MFA) is a more suitable approach.[1]
Troubleshooting Guides
This section addresses specific issues you may encounter during your ¹³C labeling experiments.
Problem 1: Unexpectedly low ¹³C incorporation in downstream metabolites.
-
Possible Cause 1: Slow Substrate Uptake or Metabolism.
-
Troubleshooting Steps:
-
Verify Substrate Uptake: Measure the concentration of the labeled substrate in the medium over time to confirm its consumption.[1]
-
Check Cell Viability and Health: Ensure that the cells are healthy and metabolically active, as poor cell health can lead to reduced metabolic activity.[1]
-
Optimize Substrate Concentration: If the concentration of the labeled substrate is too low, consider increasing it, while being mindful of potential toxic effects.[1]
-
-
-
Possible Cause 2: Dilution by Unlabeled Sources.
-
Troubleshooting Steps:
-
Identify and Minimize Unlabeled Sources: The labeled substrate may be diluted by endogenous unlabeled pools or by the influx of unlabeled carbon from other sources in the medium. Analyze the composition of your medium and, if possible, remove or replace unlabeled sources of the target metabolite.
-
-
-
Possible Cause 3: Incorrect Sampling Time.
-
Troubleshooting Steps:
-
Perform a Time-Course Experiment: Collect samples at various time points to track the incorporation of the label over time. This will help identify the optimal labeling duration.[1]
-
-
Problem 2: Mass isotopomer distributions suggest scrambling in the TCA cycle.
-
Possible Cause 1: High Pyruvate (B1213749) Dehydrogenase (PDH) vs. Pyruvate Carboxylase (PC) Activity.
-
Troubleshooting Steps:
-
Analyze Labeling Patterns: The relative activities of PDH and PC, which control the entry of pyruvate into the TCA cycle, can significantly influence labeling patterns.
-
Model Fitting: Utilize ¹³C-MFA software to estimate the relative fluxes through PDH and PC. Significant flux through both pathways can result in complex labeling patterns.[1]
-
-
-
Possible Cause 2: Reversible Reactions within the TCA Cycle.
-
Troubleshooting Steps:
-
Analyze Labeling in Multiple Intermediates: Reactions catalyzed by enzymes such as succinate (B1194679) dehydrogenase and fumarase are reversible and can lead to scrambling. Examining the labeling patterns of several TCA cycle intermediates can provide a more comprehensive picture of metabolic activity.[1]
-
-
Problem 3: Inconsistent results between biological replicates.
-
Possible Cause 1: Variability in Experimental Conditions.
-
Troubleshooting Steps:
-
Standardize Cell Culture Conditions: Ensure consistency in cell seeding density, growth phase, and medium composition across all replicates.
-
Standardize Quenching Time: Minimize and standardize the time from sample collection to quenching across all samples.[1]
-
-
-
Possible Cause 2: Incomplete Metabolite Extraction.
-
Troubleshooting Steps:
-
Test Different Extraction Solvents: The efficiency of metabolite extraction can vary. Common extraction solvents include methanol, ethanol, and chloroform/methanol mixtures. The optimal solvent will depend on the metabolites of interest.[1]
-
Optimize Extraction Protocol: Ensure complete cell lysis and extraction by optimizing parameters such as solvent volume, temperature, and extraction time.
-
-
Data Presentation
Table 1: Impact of Quenching Temperature on Isotopic Scrambling
| Quenching Temperature (°C) | Scrambled MID (%) (Hypothetical Data) |
| 4 | 15 |
| -20 | 8 |
| -75 | < 2 |
This table illustrates the hypothetical effect of quenching temperature on the percentage of scrambled Mass Isotopomer Distribution (MID). Lower temperatures are generally more effective at halting metabolic activity and minimizing scrambling.
Table 2: Effect of Different Extraction Solvents on Metabolite Yield
| Extraction Solvent | Relative Yield of Polar Metabolites (Hypothetical Data) | Relative Yield of Lipids (Hypothetical Data) |
| 80% Methanol | +++ | + |
| 80% Ethanol | ++ | ++ |
| Chloroform:Methanol (2:1) | + | +++ |
This table provides a qualitative comparison of the efficiency of different solvent systems for extracting polar metabolites versus lipids. The choice of solvent should be tailored to the specific metabolites of interest.
Experimental Protocols
Protocol 1: Rapid Quenching and Metabolite Extraction from Adherent Mammalian Cells
This protocol is adapted from standard methods for quenching metabolism and extracting metabolites from adherent cells for ¹³C labeling analysis.[1]
Materials:
-
Quenching solution: 80:20 methanol:water, pre-cooled to -75°C.[1]
-
Extraction solvent: e.g., 80% methanol, pre-cooled to -20°C.
-
Cell scraper.
-
Centrifuge tubes.
-
Liquid nitrogen.
Procedure:
-
Preparation: Prepare the quenching solution and cool it to -75°C.[1]
-
Media Removal: At the desired time point, rapidly aspirate the culture medium from the dish.
-
Quenching: Immediately add the ice-cold quenching solution to the cells to halt all enzymatic activity.
-
Cell Lysis and Scraping: Place the dish on a bed of dry ice. Add the pre-cooled extraction solvent and use a cell scraper to detach the cells.
-
Collection: Transfer the cell lysate to a pre-chilled centrifuge tube.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new tube.
-
Storage: Snap-freeze the metabolite extract in liquid nitrogen and store at -80°C until analysis.
Mandatory Visualizations
Caption: Workflow for a typical metabolic labeling experiment.
Caption: Major causes of isotopic scrambling.
References
Technical Support Center: Multi-Step Synthesis of Labeled Nucleoside Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the multi-step synthesis of labeled nucleoside analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, from glycosylation to purification.
General Synthesis & Optimization FAQs
This section covers overarching questions related to reaction yields and general strategy.
Question: My overall yield for a multi-step synthesis is very low. What are the general principles for yield optimization?
Answer: Low overall yield in multi-step synthesis is a common issue stemming from the cumulative loss at each step. Key optimization strategies include:
-
Protecting Group Strategy: Ensure protecting groups are stable under subsequent reaction conditions and can be removed with high efficiency.[1] Unnecessary introduction and removal of protecting groups can significantly lower atomic efficiency and yields.[2][3]
-
Reaction Conditions: For each step, systematically optimize parameters such as temperature, reaction time, solvent, and catalyst concentration. Even minor adjustments can prevent side product formation.
-
Intermediate Purification: Ensure the purity of intermediates before proceeding to the next step. Impurities can interfere with subsequent reactions, leading to complex mixtures and lower yields.
-
Biocatalytic Methods: Consider using enzymatic or chemoenzymatic approaches, such as those employing nucleoside phosphorylases. These methods can offer protecting-group-free synthesis, leading to higher atomic efficiency and improved yields under mild conditions.[2][3][4]
Question: What are the primary challenges in the chemical synthesis of nucleoside analogs?
Answer: The primary challenges revolve around controlling selectivity and protecting sensitive functional groups.[5] Key difficulties include:
-
Stereocontrol: Achieving the desired stereochemistry (e.g., the natural β-anomer) at the anomeric carbon during the glycosylation step is a significant hurdle.[4][5]
-
Regioselectivity: Selectively modifying one hydroxyl group in the presence of others (e.g., 5'-OH vs. 3'-OH or 2'-OH) requires complex protecting group strategies.[6]
-
Protecting Group Manipulation: The synthesis often involves numerous protection and deprotection steps, which adds to the length of the synthesis and reduces overall yield.[1][7]
-
Purification: Separating the desired product from closely related isomers and by-products can be difficult, often requiring multiple chromatographic steps.[8]
Troubleshooting Guide 1: N-Glycosylation
The formation of the N-glycosidic bond is a critical and often challenging step.[9] The Vorbrüggen glycosylation is one of the most common methods used.[9][10]
Question: My Vorbrüggen glycosylation reaction is resulting in low yields. What are the common causes and solutions?
Answer: Low yields in Vorbrüggen glycosylation can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Low Glycosylation Yield
Caption: Decision tree for troubleshooting low yields in N-glycosylation reactions.
Question: I am getting a mixture of α and β anomers from my glycosylation reaction. How can I improve β-selectivity?
Answer: Achieving high β-selectivity is crucial and is often directed by the protecting group at the C2' position of the sugar.
-
Neighboring Group Participation: Using a C2'-acyl protecting group (like benzoyl or acetyl) is the most common strategy. The acyl group can form a dioxolenium ion intermediate that blocks the α-face of the sugar, forcing the nucleobase to attack from the β-face.[11]
-
Lewis Acid Choice: The type and strength of the Lewis acid can influence the anomeric ratio. Milder Lewis acids may favor the thermodynamically more stable β-anomer.
-
Solvent: The choice of solvent can affect the stability of intermediates and the transition state, thereby influencing the stereochemical outcome.
Question: Why is silylation of the nucleobase necessary prior to glycosylation?
Answer: Silylating the heterocyclic nucleobase (e.g., with BSA or HMDS) serves two primary purposes:
-
Increased Solubility: It significantly increases the solubility of the nucleobase in the aprotic organic solvents typically used for the reaction.[11][12]
-
Increased Nucleophilicity: It activates the nucleobase, making it more nucleophilic for the subsequent attack on the activated sugar electrophile.[11]
Comparative Yields for Vorbrüggen Glycosylation Optimization
The following table summarizes data from an optimization study, showing how different promoters and conditions can affect reaction yield.[13]
| Entry | Promoter System | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | TMSOTf | CH₂Cl₂ | 23 | 24 | 45 |
| 2 | TMSI | CH₂Cl₂ | 23 | 24 | 68 |
| 3 | TMSCl-NaI | CH₂Cl₂ | 23 | 24 | 70 |
| 4 | TMSCl-NaI (0.1M H₂O) | CH₂Cl₂ | 23 | 24 | 95 |
Data adapted from a study on the synthesis of emtricitabine (B123318) and lamivudine (B182088) analogs.[13] The results indicate that a TMSCl-NaI system in the presence of a controlled amount of water can significantly improve yields.[13]
Troubleshooting Guide 2: Protecting Group Chemistry
The correct use of protecting groups is fundamental to the success of nucleoside synthesis.[1][6]
General Synthesis Workflow
Caption: A typical multi-step workflow for labeled nucleoside analog synthesis.
Question: How do I choose the right protecting groups for the sugar hydroxyls and the exocyclic amines on the nucleobase?
Answer: The choice depends on the overall synthetic route and the orthogonality required. You need groups that can be removed without affecting other parts of the molecule.[6]
-
For Sugar Hydroxyls (5', 3', 2'-OH):
-
DMT (Dimethoxytrityl): Acid-labile. Excellent for protecting the 5'-OH group due to its steric bulk and the primary nature of the alcohol. It is commonly used in automated oligonucleotide synthesis.[6]
-
TBDMS (tert-Butyldimethylsilyl): Fluoride-labile (e.g., using TBAF). Offers good stability to both acidic and basic conditions, making it a versatile choice for 2' or 3' hydroxyls.
-
Acyl groups (Acetyl, Benzoyl): Base-labile (e.g., using NH₃ in MeOH). Often used to protect all hydroxyls simultaneously and can provide neighboring group participation from the 2' position during glycosylation.[6]
-
-
For Exocyclic Amines (on A, G, C):
Question: I am experiencing premature deprotection of my DMT group during column chromatography. How can I prevent this?
Answer: The acid-labile DMT group can be cleaved on silica (B1680970) gel, which is inherently acidic. To prevent this:
-
Neutralize the Silica: Pre-treat the silica gel by slurrying it in the eluent containing a small amount of a volatile base, such as triethylamine (B128534) (~0.5-1%).
-
Use Neutralized Solvents: Add a small amount of triethylamine or pyridine (B92270) to your chromatography solvents.
-
Alternative Media: Consider using neutral alumina (B75360) or a different stationary phase like C18 (reverse-phase) for purification if the problem persists.
Troubleshooting Guide 3: Phosphorylation
Introducing a phosphate (B84403) group to form a nucleotide analog presents challenges in regioselectivity and reagent stability.[14][15]
Question: My phosphorylation reaction is not selective for the 5'-hydroxyl group. What methods can I use to improve 5'-selectivity?
Answer: Achieving 5'-regioselectivity is critical. Several strategies exist:
-
Protect 2' and 3' Hydroxyls: The most straightforward method is to protect the 2' and 3' hydroxyls (e.g., as an acetonide) before performing the phosphorylation. This physically blocks reaction at those sites.[7]
-
Use Regioselective Reagents: Some phosphorylating agents show inherent preference for the less sterically hindered 5'-primary hydroxyl group. However, this often gives mixtures.
-
Enzymatic Phosphorylation: Kinase enzymes are highly specific and can selectively phosphorylate the 5'-position of unprotected nucleosides.
Phosphorylation Yield Comparison
The following table shows typical isolated yields for a phosphorylation protocol using diphenyl H-phosphonate on protected nucleosides.[16]
| Protected Nucleoside | Isolated Yield (%) |
| 5'-O-DMT-dA | 85 |
| 5'-O-DMT-dC | 96 |
| 5'-O-DMT-dG | 47 |
| 5'-O-DMT-T | 91 |
Data adapted from Cieslak et al. (2002) as cited in reference[16]. The lower yield for guanosine (B1672433) derivatives is a commonly observed challenge.
Experimental Protocols
Protocol: General Procedure for Vorbrüggen N-Glycosylation
This protocol provides a representative methodology for the N-glycosylation step.[13][17][18]
1. Silylation of the Nucleobase: a. Dry the nucleobase (1.0 eq.) under high vacuum for several hours. b. In a flame-dried flask under an inert atmosphere (N₂ or Ar), suspend the nucleobase in anhydrous acetonitrile (B52724) (MeCN). c. Add N,O-Bis(trimethylsilyl)acetamide (BSA) (e.g., 2.5 eq.) to the suspension. d. Heat the mixture to reflux (approx. 80°C) until the solution becomes clear, indicating complete silylation (typically 1-2 hours). e. Cool the reaction mixture to room temperature.
2. Glycosylation Reaction: a. In a separate flame-dried flask under an inert atmosphere, dissolve the per-acylated sugar (e.g., 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose) (0.9 eq.) in anhydrous MeCN. b. Cool the sugar solution to 0°C. c. Slowly add the Lewis acid catalyst, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) (1.2 eq.). d. Add the previously prepared silylated nucleobase solution to the activated sugar solution dropwise at 0°C. e. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
3. Work-up and Purification: a. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). b. Extract the aqueous layer with an organic solvent like ethyl acetate (B1210297) or dichloromethane (B109758) (3x). c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure. d. Purify the crude product by silica gel column chromatography to obtain the protected nucleoside analog.
Purification and Isotopic Labeling
Question: What are the best methods for purifying the final labeled nucleoside analog?
Answer: Purification is critical to remove by-products, unreacted starting materials, and reagents.[8]
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is the most powerful and common method for final purification. It provides high resolution to separate the target compound from closely related impurities.
-
Column Chromatography: Normal-phase silica gel chromatography is used extensively for purifying intermediates, especially when they are protected and less polar.[8]
-
Crystallization: If the final product is a stable solid, crystallization can be an effective and scalable method for achieving high purity.[8]
Question: What are the common methods for introducing an isotopic label?
Answer: Isotopic labels (e.g., ¹³C, ¹⁵N, ³H) can be introduced at various stages.
-
Labeled Starting Materials: The most common approach is to start with a commercially available labeled nucleobase or sugar. The label is then carried through the synthesis.
-
Enzymatic Methods: For uniform labeling, microorganisms like E. coli or Methylophilus methylotrophus can be grown on media containing labeled carbon (e.g., ¹³C-glucose or ¹³C-methanol) and/or nitrogen (e.g., ¹⁵N-ammonium chloride) sources.[19] The cellular nucleic acids are then harvested, hydrolyzed to labeled mononucleotides, and converted to the desired triphosphates.[19]
-
Late-Stage Labeling: In some cases, a label can be introduced near the end of the synthesis, for example, through a reaction on the nucleobase or by enzymatic phosphorylation using a labeled phosphate donor.
References
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. General Principles for Yield Optimization of Nucleoside Phosphorylase‐Catalyzed Transglycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nucleoside chemistry: a challenge best tackled together [comptes-rendus.academie-sciences.fr]
- 5. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 6. jocpr.com [jocpr.com]
- 7. Practical and concise synthesis of nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Nucleoside analogues: N-glycosylation methodologies, synthesis of antiviral and antitumor drugs and potential against drug-resistant bacteria and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 15. Synthesis and Properties of α-Phosphate-Modified Nucleoside Triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A new approach to phosphorylation of nucleosides using oxyonium phosphobetaines as intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Vorbrüggen Glycosylation [drugfuture.com]
- 19. scispace.com [scispace.com]
Quality control and purity assessment of 1-beta-D-Arabinofuranosyluracil-13C,15N2
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-β-D-Arabinofuranosyluracil-¹³C,¹⁵N₂.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of 1-β-D-Arabinofuranosyluracil-¹³C,¹⁵N₂?
A1: 1-β-D-Arabinofuranosyluracil-¹³C,¹⁵N₂, an isotopically labeled version of a synthetic nucleoside, serves as a crucial tool in various research and development applications. Its primary uses include:
-
Internal Standard: It is essential for accurate quantification in mass spectrometry-based analyses, such as liquid chromatography-mass spectrometry (LC-MS), by correcting for variations during sample preparation and analysis.[1]
-
Metabolic and Pharmacokinetic Studies: The stable isotope labels allow for the tracing of the molecule's metabolic fate and pharmacokinetic profile in biological systems without the use of radioactive materials.[2]
-
Structural Biology: Dual labeling with ¹³C and ¹⁵N is invaluable for nuclear magnetic resonance (NMR) spectroscopy studies to determine the three-dimensional structures of nucleic acids and their complexes.[2][]
Q2: What are the common impurities that can be found in a sample of 1-β-D-Arabinofuranosyluracil-¹³C,¹⁵N₂?
A2: Impurities in synthetic nucleosides can arise from the starting materials, intermediates, or byproducts of the chemical synthesis process. For 1-β-D-Arabinofuranosyluracil-¹³C,¹⁵N₂, potential impurities can be categorized as follows:
-
Process-Related Impurities: These include residual solvents, reagents, and catalysts used during synthesis.
-
Structural Analogs: These can be isomers (e.g., α-anomer instead of the desired β-anomer) or related nucleosides with minor structural differences.[4]
-
Degradation Products: The compound may degrade under improper storage conditions (e.g., exposure to high temperatures, light, or pH extremes).
-
Unlabeled or Partially Labeled Species: The sample may contain molecules with no isotopic labels or an incomplete incorporation of ¹³C and ¹⁵N atoms.
Q3: How should 1-β-D-Arabinofuranosyluracil-¹³C,¹⁵N₂ be stored to ensure its stability?
A3: To maintain the integrity and purity of 1-β-D-Arabinofuranosyluracil-¹³C,¹⁵N₂, it is recommended to store the compound at 2-8°C in a refrigerator.[5] The container should be tightly sealed to protect it from moisture and light. For long-term storage, storing at -20°C is advisable.
Troubleshooting Guides
This section provides solutions to common issues encountered during the quality control and purity assessment of 1-β-D-Arabinofuranosyluracil-¹³C,¹⁵N₂.
High-Performance Liquid Chromatography (HPLC) Analysis
| Problem | Possible Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH. | Adjust the pH of the mobile phase. For nucleosides, a slightly acidic pH (e.g., using an ammonium (B1175870) phosphate (B84403) buffer around pH 3.85) can improve peak shape.[6] |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Column contamination or degradation. | Wash the column with a strong solvent or replace the column if necessary. | |
| Unexpected Peaks in the Chromatogram | Presence of impurities in the sample. | Use a high-resolution method, such as a gradient elution, to separate the main peak from impurity peaks.[6] Couple the HPLC to a mass spectrometer (LC-MS) to identify the mass of the unexpected peaks and characterize the impurities.[6] |
| Contamination from the HPLC system or solvent. | Run a blank gradient (injecting only the mobile phase) to check for system peaks. Use high-purity, HPLC-grade solvents.[7] | |
| Inconsistent Retention Times | Fluctuation in column temperature. | Use a column oven to maintain a constant temperature. |
| Inconsistent mobile phase composition. | Ensure proper mixing of the mobile phase and degas the solvents to prevent bubble formation. |
Mass Spectrometry (MS) Analysis
| Problem | Possible Cause | Troubleshooting Steps |
| Low Signal Intensity | Poor ionization efficiency. | Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature). |
| Sample matrix suppression. | Dilute the sample or use a more effective sample clean-up procedure before analysis. | |
| Incorrect Isotopic Pattern | Presence of unlabeled or partially labeled species. | Use high-resolution mass spectrometry to resolve the different isotopologues and determine the isotopic purity.[8] |
| In-source fragmentation. | Optimize the MS source conditions to minimize fragmentation.[9] | |
| Mass Inaccuracy | Instrument not calibrated. | Calibrate the mass spectrometer using a known standard. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Problem | Possible Cause | Troubleshooting Steps |
| Low Signal-to-Noise Ratio | Insufficient sample concentration. | Increase the sample concentration if possible. |
| Insufficient number of scans. | Increase the number of scans to improve the signal-to-noise ratio. | |
| Broad Peaks | Sample aggregation. | Try a different solvent or adjust the sample concentration. |
| Presence of paramagnetic impurities. | Treat the sample with a chelating agent if metal contamination is suspected. | |
| Complex Spectra with Unexpected Signals | Presence of impurities. | Compare the spectrum with a reference spectrum of the pure compound. Use 2D NMR techniques (e.g., HSQC, HMBC) to help assign signals and identify impurities.[10] |
| Isotope coupling. | The presence of ¹³C and ¹⁵N will lead to additional couplings (e.g., ¹JCH, ²JCN), which can be used to confirm the structure and labeling pattern.[10][11] |
Experimental Protocols
Protocol 1: Purity Assessment by HPLC-UV
Objective: To determine the purity of 1-β-D-Arabinofuranosyluracil-¹³C,¹⁵N₂ using a gradient HPLC method with UV detection.
Materials:
-
1-β-D-Arabinofuranosyluracil-¹³C,¹⁵N₂ sample
-
HPLC-grade water
-
HPLC-grade methanol[6]
-
Ammonium phosphate buffer (pH 3.85)[6]
-
HPLC system with a UV detector
-
Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3 µm)[6]
Procedure:
-
Sample Preparation: Dissolve a known amount of the sample in the initial mobile phase to a final concentration of approximately 0.5 mg/mL.[6] Filter the sample through a 0.22 µm syringe filter.[7]
-
Mobile Phase Preparation:
-
Mobile Phase A: Ammonium phosphate buffer (pH 3.85)
-
Mobile Phase B: Methanol
-
-
HPLC Conditions:
-
Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3 µm
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 260 nm[7]
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % Mobile Phase B 0 2 30 80 35 80 36 2 | 40 | 2 |
-
-
Data Analysis: Integrate the peak areas in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Protocol 2: Isotopic Purity and Impurity Identification by LC-MS
Objective: To confirm the isotopic enrichment and identify potential impurities using high-resolution mass spectrometry.
Materials:
-
HPLC system coupled to a high-resolution mass spectrometer (e.g., QTOF)[6]
-
The same column and mobile phases as in Protocol 1.
Procedure:
-
Perform the HPLC separation as described in Protocol 1.
-
Mass Spectrometer Settings (Positive ESI mode):
-
Mass Range: m/z 100-500
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Gas Flow: 600 L/hr
-
-
Data Analysis:
-
Extract the mass spectrum for the main peak and confirm that the observed m/z corresponds to the expected mass of 1-β-D-Arabinofuranosyluracil-¹³C,¹⁵N₂.
-
Analyze the isotopic pattern to determine the level of ¹³C and ¹⁵N incorporation.
-
Extract the mass spectra for any impurity peaks and use the accurate mass data to propose elemental compositions for the impurities.
-
Visualizations
Caption: Workflow for Quality Control of 1-β-D-Arabinofuranosyluracil-¹³C,¹⁵N₂.
Caption: Troubleshooting Decision Tree for Analytical Issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. Mass spectrometry analysis of nucleotides/nucleosides | Environmental Molecular Sciences Laboratory [emsl.pnnl.gov]
- 10. 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of arabinofuranosyluracil during experimental procedures
Welcome to the technical support center for arabinofuranosyluracil (B3032727) (AraU). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of AraU during experimental procedures. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of arabinofuranosyluracil?
A1: The stability of arabinofuranosyluracil, like many nucleoside analogs, is primarily affected by pH, temperature, light exposure, and the presence of oxidizing agents. The glycosidic bond and the uracil (B121893) base are susceptible to hydrolysis, particularly under acidic or basic conditions. Elevated temperatures can accelerate this degradation. Exposure to UV light can also lead to photodegradation.
Q2: What are the expected degradation products of arabinofuranosyluracil?
A2: Under hydrolytic conditions, the primary degradation product is the free base, uracil, and the arabinofuranose sugar. Oxidative stress can lead to the formation of various oxidized forms of the uracil base. The exact nature and proportion of degradation products will depend on the specific stress conditions applied.
Q3: How should I store arabinofuranosyluracil to ensure its long-term stability?
A3: For long-term storage, arabinofuranosyluracil should be stored as a lyophilized powder at -20°C or below, protected from light and moisture. For solutions, it is recommended to prepare them fresh. If short-term storage of a solution is necessary, it should be kept at -20°C or -80°C in a suitable buffer, and freeze-thaw cycles should be minimized.
II. Troubleshooting Guides
Issue 1: Degradation of Arabinofuranosyluracil During HPLC Analysis
Symptoms:
-
Appearance of unexpected peaks in the chromatogram.
-
Reduced peak area of the arabinofuranosyluracil peak over time or with repeated injections.
-
Baseline noise or drift.
Probable Causes:
-
Mobile Phase pH: Acidic or basic mobile phases can cause on-column hydrolysis.
-
Temperature: Elevated column temperatures can accelerate degradation.
-
Solvent Incompatibility: The sample solvent may not be compatible with the mobile phase, leading to precipitation or degradation.
Solutions:
-
Mobile Phase Optimization:
-
Aim for a mobile phase pH as close to neutral (pH 6-8) as possible, while still achieving good chromatography.
-
Use buffers with known stability, such as phosphate (B84403) or acetate (B1210297) buffers.
-
-
Temperature Control:
-
Run the HPLC analysis at ambient temperature or consider using a column cooler if the compound is particularly labile.
-
-
Sample Preparation:
-
Dissolve the arabinofuranosyluracil sample in the initial mobile phase whenever possible to ensure compatibility.
-
Analyze samples as quickly as possible after preparation.
-
Experimental Protocol: Stability-Indicating HPLC Method Development
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 20 mM Ammonium Acetate in water, pH adjusted to 6.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to elute arabinofuranosyluracil and its potential degradation products. For example, start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.
-
Temperature: Ambient (20-25°C).
Issue 2: Degradation During Enzymatic Assays
Symptoms:
-
Non-linear reaction rates.
-
Loss of enzyme activity over time when incubated with arabinofuranosyluracil.
-
Inconsistent results between experiments.
Probable Causes:
-
Buffer pH and Composition: The optimal pH for enzyme activity may be detrimental to the stability of arabinofuranosyluracil. Certain buffer components may also promote degradation.
-
Incubation Temperature and Time: Prolonged incubation at elevated temperatures required for the enzymatic reaction can lead to significant degradation.
Solutions:
-
Buffer Optimization:
-
Perform a buffer screen to find a compromise between enzyme activity and arabinofuranosyluracil stability. Consider buffers such as HEPES, MOPS, or phosphate buffers in the pH range of 6.5-7.5.
-
Avoid buffers with components that can react with the nucleoside.
-
-
Minimize Incubation Time:
-
Optimize the assay to use the shortest possible incubation time that still yields a reliable signal.
-
-
Control Experiments:
-
Always run a control experiment with arabinofuranosyluracil in the assay buffer without the enzyme to quantify the extent of non-enzymatic degradation under the assay conditions.
-
Experimental Protocol: Optimizing Buffer Conditions for Enzymatic Assays
-
Prepare a series of buffers (e.g., Phosphate, HEPES, Tris-HCl) at different pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0).
-
Incubate a known concentration of arabinofuranosyluracil in each buffer at the intended assay temperature (e.g., 37°C).
-
At various time points (e.g., 0, 30, 60, 120 minutes), take an aliquot and analyze the remaining arabinofuranosyluracil concentration by a validated HPLC method.
-
Separately, determine the optimal pH and buffer for the enzyme's activity.
-
Select the buffer and pH that provides the best balance of enzyme activity and arabinofuranosyluracil stability.
Issue 3: Long-Term Storage Instability
Symptoms:
-
Decreased purity of the compound over time, as determined by analytical methods.
-
Changes in the physical appearance of the solid compound (e.g., discoloration).
Probable Causes:
-
Hydrolysis: Presence of moisture can lead to hydrolysis of the glycosidic bond.
-
Oxidation: Exposure to air can cause oxidative degradation.
-
Photodegradation: Exposure to light, especially UV light, can break down the molecule.
Solutions:
-
Lyophilization: For long-term storage, lyophilize the purified arabinofuranosyluracil to remove residual solvents and water.
-
Inert Atmosphere: Store the lyophilized powder under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Light Protection: Store in an amber vial or a container wrapped in aluminum foil to protect from light.
-
Low Temperature: Store at -20°C or -80°C.
Experimental Protocol: Lyophilization for Long-Term Storage
-
Dissolve the purified arabinofuranosyluracil in a minimal amount of high-purity water.
-
Freeze the solution rapidly, for example, by immersing the flask in liquid nitrogen or placing it in a -80°C freezer until completely frozen.
-
Connect the frozen sample to a lyophilizer.
-
Run a standard lyophilization cycle until all the water has sublimed, and the product is a dry, fluffy powder.
-
Backfill the lyophilizer with an inert gas like nitrogen or argon before sealing the vials.
III. Data Presentation
Table 1: Summary of Forced Degradation Conditions and Expected Observations
| Stress Condition | Reagent/Parameter | Typical Conditions | Expected Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 60°C for 24-48 hours | Uracil, Arabinofuranose |
| Base Hydrolysis | 0.1 M NaOH | 60°C for 24-48 hours | Uracil, Arabinofuranose |
| Oxidation | 3% H₂O₂ | Room temperature for 24 hours | Oxidized uracil derivatives |
| Thermal Degradation | Dry Heat | 80°C for 48 hours | Various degradation products |
| Photodegradation | UV light (254 nm) | Room temperature for 24 hours | Photodegradation products |
IV. Visualizations
Caption: Experimental workflow to minimize arabinofuranosyluracil degradation.
Caption: Major degradation pathways of arabinofuranosyluracil.
Technical Support Center: Mass Shift Correction in MS Analysis of 13C,15N₂ Labeled Biomolecules
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with mass spectrometry (MS) analysis of biomolecules labeled with 13C and 15N stable isotopes.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental workflow, from labeling to data analysis.
Issue 1: Incomplete or Low Efficiency of Isotopic Labeling
Symptoms:
-
MS1 spectra show a broad isotopic envelope for heavy-labeled peptides.[1]
-
The observed mass shift is lower than the theoretically calculated value.
-
Quantitative data shows high variability and inaccurate ratios.[2]
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Insufficient Cell Doublings | Ensure cells undergo a minimum of five to six doublings in the stable isotope-containing medium to achieve >97% incorporation.[3] Verify labeling efficiency with a preliminary MS analysis before conducting the main experiment. |
| Contamination with Light Amino Acids | Use dialyzed fetal bovine serum (FBS) to minimize the presence of unlabeled amino acids in the culture medium.[4] Ensure all media components are free from contaminating light amino acids. |
| Incorrect Media Formulation | Double-check the formulation of the labeling medium to confirm the complete absence of the light version of the amino acid being used for labeling. |
| Amino Acid Conversion | Some cell lines can metabolically convert amino acids (e.g., arginine to proline).[2][4] If this is a known issue, consider using a cell line deficient in the enzyme responsible for the conversion or supplying the downstream amino acid in its heavy-labeled form as well. |
Issue 2: Inaccurate Mass Shift and Peptide Identification
Symptoms:
-
The mass difference between light and heavy peptide pairs does not match the expected mass shift.
-
Difficulties in the confident identification of heavy-labeled peptides by search algorithms.
-
Monoisotopic peak assignment for heavy peptides is incorrect.[1]
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incorrect Calculation of Expected Mass Shift | The theoretical mass shift must account for the exact number of 13C and 15N atoms incorporated into the peptide. Use precise atomic masses for the isotopes in your calculations. |
| Natural Isotope Abundance | The natural abundance of 13C (~1.1%) can lead to overlapping isotopic envelopes, especially for larger peptides.[] Utilize high-resolution mass spectrometers to resolve these isotopic patterns and employ software that corrects for the natural isotope distribution.[6][7] |
| Post-Translational Modifications (PTMs) | Unaccounted PTMs will alter the mass of the peptide. Ensure your database search parameters include potential variable modifications that may be present in your sample. |
| Co-elution of Isobaric Species | Different peptides with the same nominal mass may co-elute, interfering with the signal of the peptide of interest. Optimize chromatographic separation to minimize co-elution. |
Issue 3: Poor Co-elution of Heavy and Light Peptides
Symptoms:
-
The chromatographic peak shapes for the light and heavy versions of a peptide are different.
-
The retention times for the light and heavy peptide pairs are significantly shifted.[8]
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Stereoisomer Differences | If using synthetic heavy-labeled peptides as standards, ensure they have the same stereochemistry as the biological peptides.[8] Incorrect stereoisomers can lead to different chromatographic behavior. |
| Modifications to Synthetic Peptides | Synthetic peptides may have unintended modifications (e.g., C-terminal amidation instead of a carboxyl group) that alter their retention time.[8] Verify the purity and exact mass of synthetic standards. |
| Sample Matrix Effects | Differences in the sample matrix between the light and heavy samples (if not mixed early in the workflow) can affect chromatography. Combine samples as early as possible in the experimental protocol. |
Frequently Asked Questions (FAQs)
Q1: How do I calculate the theoretical mass shift for a peptide labeled with 13C and 15N?
A: To calculate the theoretical mass shift, you need to know the elemental composition of the peptide. The mass shift is the sum of the mass differences between the heavy and light isotopes for each atom that is labeled.
-
Mass difference for 13C vs 12C: 1.003355 Da
-
Mass difference for 15N vs 14N: 0.997035 Da
Formula: Mass Shift = (Number of 13C atoms * 1.003355) + (Number of 15N atoms * 0.997035)
For example, for a peptide containing one Arginine (13C6, 15N4) and one Lysine (13C6, 15N2), the total number of incorporated heavy isotopes would be 12 13C and 6 15N atoms.
Q2: What is the importance of high mass accuracy in analyzing 13C/15N labeled biomolecules?
A: High mass accuracy (1 ppm or better) is crucial for several reasons.[9][10] It allows for the resolution of the isotopic fine structure of peptides, which is necessary to distinguish between 13C and 15N incorporation, especially when both are present.[9] This level of accuracy improves the confidence of peptide identification and the accuracy of quantification by enabling precise determination of the monoisotopic peak.
Q3: My software is having trouble identifying the heavy-labeled peptides. What are some common reasons for this?
A: This is a common issue that can stem from several factors:
-
Incomplete Labeling: If the labeling is not close to 100%, the isotopic distribution will be complex, making it difficult for the software to identify the correct monoisotopic peak.[1]
-
Incorrect Mass Shift Specification: The software needs to be configured with the correct mass shifts for the specific labeled amino acids used in the experiment.
-
Data Quality: Low signal-to-noise ratios or poor isotopic resolution can hinder identification.
-
Software Limitations: Ensure your software is capable of handling data from metabolic labeling experiments and can account for variable mass shifts depending on the number of nitrogen atoms in a peptide.[1]
Q4: Can I use both 13C and 15N labeling in the same experiment?
A: Yes, dual labeling with both 13C and 15N is a powerful technique. It provides a larger mass shift, which helps to separate the isotopic envelopes of the light and heavy peptides, improving quantitative accuracy, especially for complex samples.[] This is a common strategy in SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) experiments.[3]
Quantitative Data Summary
Table 1: Theoretical Mass Shifts for Fully Labeled Amino Acids (13C and 15N)
| Amino Acid | Formula (Light) | Labeled Isotopes | Mass Shift (Da) |
| Arginine (R) | C₆H₁₄N₄O₂ | 13C₆, 15N₄ | 10.00827 |
| Lysine (K) | C₆H₁₄N₂O₂ | 13C₆, 15N₂ | 8.01419 |
| Leucine (L) | C₆H₁₃NO₂ | 13C₆, 15N₁ | 7.01716 |
| Proline (P) | C₅H₉NO₂ | 13C₅, 15N₁ | 6.01381 |
| Valine (V) | C₅H₁₁NO₂ | 13C₅, 15N₁ | 6.01381 |
| Methionine (M) | C₅H₁₁NO₂S | 13C₅, 15N₁ | 6.01381 |
| Phenylalanine (F) | C₉H₁₁NO₂ | 13C₉, 15N₁ | 10.02723 |
| Tyrosine (Y) | C₉H₁₁NO₃ | 13C₉, 15N₁ | 10.02723 |
| Tryptophan (W) | C₁₁H₁₂N₂O₂ | 13C₁₁, 15N₂ | 13.03099 |
Note: The mass shifts are calculated based on the number of carbon and nitrogen atoms in the amino acid side chain and backbone that are replaced with their heavy isotopes.
Experimental Protocols
Protocol 1: SILAC Labeling of Mammalian Cells
-
Media Preparation: Prepare SILAC culture media lacking the amino acids to be labeled (e.g., Arginine and Lysine). Supplement one batch of medium with the "light" (natural abundance) amino acids and another with the "heavy" (e.g., 13C6, 15N4-Arginine and 13C6, 15N2-Lysine) amino acids. Use dialyzed fetal bovine serum to avoid contamination with light amino acids.[4]
-
Cell Culture: Grow two separate populations of cells. Culture one in the "light" medium and the other in the "heavy" medium for at least 5-6 cell divisions to ensure complete incorporation of the labeled amino acids.[3]
-
Experimental Treatment: Apply the experimental condition (e.g., drug treatment) to one of the cell populations.
-
Cell Harvesting and Lysis: Harvest both cell populations and lyse them using a suitable lysis buffer.
-
Protein Quantification and Mixing: Determine the protein concentration of each lysate. Mix equal amounts of protein from the "light" and "heavy" samples.
-
Protein Digestion: Perform in-solution or in-gel digestion of the mixed protein sample using an enzyme such as trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using a high-resolution mass spectrometer coupled with liquid chromatography.
-
Data Analysis: Use specialized software (e.g., MaxQuant) to identify peptides and quantify the intensity ratios of the "heavy" to "light" peptide pairs.[3]
Protocol 2: Mass Shift Data Analysis Workflow
-
Raw Data Conversion: Convert the raw mass spectrometry data files to a compatible format (e.g., mzXML, MGF) for the analysis software.
-
Database Searching: Perform a database search against a relevant protein database.
-
Modification Specification: Specify the heavy isotope labels as variable or fixed modifications. For example, define "Arg10" (13C6, 15N4) and "Lys8" (13C6, 15N2) as specific modifications.
-
Quantification and Ratio Calculation: The software will identify peptide pairs with and without the heavy labels and calculate the ratio of their peak intensities.
-
Normalization: Normalize the protein ratios to correct for any systematic errors in sample mixing.
-
Data Filtering and Validation: Filter the results based on peptide and protein identification scores, and require a minimum number of quantified peptides per protein for reliable quantification.
Visualizations
Caption: Experimental workflow for a typical SILAC experiment.
Caption: Troubleshooting logic for inaccurate mass shifts.
References
- 1. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]
- 2. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Calculation of partial isotope incorporation into peptides measured by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison: 13C,15N2 vs. 3H and 14C Labeling for araU Analysis
For researchers, scientists, and drug development professionals, the precise tracking and quantification of therapeutic molecules are paramount. The choice of labeling strategy is a critical decision that influences experimental design, data quality, and overall project outcomes. This guide provides an objective comparison of stable isotope (13C,15N2) and traditional radiolabeling (3H, 14C) techniques for studies involving araU (arabinofuranosyluracil), a nucleoside analog with significance in antiviral and anticancer research.
This comparison guide delves into the methodologies, data presentation, and applications of these labeling techniques, supported by experimental protocols and visual workflows to aid in selecting the most appropriate method for your research needs.
Quantitative Data Summary
The selection of a labeling method for araU often depends on the specific research question, required sensitivity, and available instrumentation. Below is a summary of key performance characteristics for each labeling strategy.
| Feature | 13C,15N2-araU (Stable Isotope) | 3H-araU (Radiolabel) | 14C-araU (Radiolabel) |
| Detection Method | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | Liquid Scintillation Counting (LSC), Autoradiography | Liquid Scintillation Counting (LSC), Autoradiography |
| Primary Application | Metabolic flux analysis, quantitative proteomics, mechanistic studies | In vitro and in vivo ADME (Absorption, Distribution, Metabolism, Excretion), receptor binding assays | "Gold standard" for in vivo mass balance and ADME studies, metabolic fate mapping |
| Sensitivity | High (picomole to femtomole range) | Very High (attomole range with AMS)[1] | High (picomole to femtomole range) |
| Quantitative Accuracy | High, direct measurement of labeled vs. unlabeled species | High, requires quench correction | High, requires quench correction |
| Qualitative Information | Provides structural information and identifies metabolic products | Localization in tissues and cells | Comprehensive metabolic profiling and localization |
| Safety | Non-radioactive, minimal safety concerns | Radioactive, requires specialized handling and disposal | Radioactive, requires specialized handling and disposal |
| Cost | High initial cost for labeled compound and instrumentation | Lower cost for isotopes, but requires specialized facilities | Higher cost for 14C-synthesis, requires specialized facilities |
| Throughput | High-throughput with modern LC-MS systems | Can be high-throughput with automated LSC | Can be high-throughput with automated LSC |
Experimental Methodologies
The following sections provide detailed protocols for the key experimental techniques used with each labeling method for araU.
13C,15N2-araU: Metabolic Flux Analysis using LC-MS
This method allows for the precise quantification of araU and its metabolites, distinguishing them from endogenous unlabeled molecules.
Protocol:
-
Cell Culture and Labeling:
-
Culture cells of interest (e.g., cancer cell line) in a suitable medium.
-
Introduce 13C,15N2-labeled araU at a known concentration to the culture medium.
-
Incubate for a specified period to allow for cellular uptake and metabolism.
-
-
Metabolite Extraction:
-
Harvest the cells and quench metabolic activity by washing with ice-cold saline.
-
Extract metabolites using a cold solvent mixture (e.g., 80% methanol).
-
Centrifuge to pellet cellular debris and collect the supernatant containing the metabolites.
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Process the raw LC-MS data to identify and quantify the labeled species.
-
Determine the rate of araU uptake, incorporation into cellular pathways, and the formation of metabolites by comparing the abundance of labeled and unlabeled molecules.
-
3H-araU: Cellular Uptake Assay using Liquid Scintillation Counting
This protocol is designed to measure the uptake of araU into cells over time.
Protocol:
-
Cell Seeding:
-
Seed cells in a multi-well plate at a desired density and allow them to adhere overnight.
-
-
Radiolabeling:
-
Prepare a working solution of 3H-araU in the appropriate cell culture medium.
-
Remove the existing medium from the cells and add the 3H-araU containing medium.
-
Incubate the cells for various time points (e.g., 5, 15, 30, 60 minutes).
-
-
Washing and Lysis:
-
At each time point, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular 3H-araU.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).
-
-
Liquid Scintillation Counting:
-
Data Analysis:
-
Normalize the CPM values to the protein concentration of the cell lysate.
-
Plot the normalized radioactivity over time to determine the rate of 3H-araU uptake.
-
14C-araU: Tissue Distribution Study using Autoradiography
This technique provides a visual representation of the distribution of araU and its metabolites in different tissues.
Protocol:
-
Animal Dosing:
-
Administer 14C-araU to the animal model (e.g., via intravenous or oral route).
-
-
Tissue Collection and Sectioning:
-
At selected time points post-administration, euthanize the animal and collect the tissues of interest.
-
Freeze the tissues and prepare thin sections (e.g., 20 µm) using a cryostat.[11]
-
Mount the tissue sections onto microscope slides.
-
-
Autoradiography:
-
Image Analysis:
-
Develop the film or scan the imaging plate to obtain an autoradiogram.
-
Analyze the image to determine the qualitative and quantitative distribution of radioactivity in different tissues and anatomical regions.
-
Visualizing Workflows and Pathways
To better illustrate the experimental processes and the metabolic fate of araU, the following diagrams have been generated using the DOT language.
Caption: Workflow from labeling choice to data output.
Caption: Simplified metabolic pathway of araU.
Conclusion
The choice between stable isotope and radiolabeling for araU studies is multifaceted. 13C,15N2 labeling coupled with mass spectrometry offers a powerful, non-radioactive approach for detailed metabolic flux analysis and mechanistic studies. In contrast, 3H and 14C radiolabeling remain the methods of choice for highly sensitive in vivo studies, particularly for absorption, distribution, metabolism, and excretion (ADME) and mass balance assessments, with 14C being the preferred isotope for regulatory submissions due to its long half-life and stable label positioning.[16] By carefully considering the experimental goals, required sensitivity, and available resources, researchers can select the optimal labeling strategy to advance their understanding of araU's therapeutic potential.
References
- 1. Metabolic Source Isotopic Pair Labeling and Genome-Wide Association Are Complementary Tools for the Identification of Metabolite-Gene Associations in Plants (Journal Article) | OSTI.GOV [osti.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Liquid chromatography combined with mass spectrometry for 13C isotopic analysis in life science research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. csun.edu [csun.edu]
- 7. nucleus.iaea.org [nucleus.iaea.org]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. NEMI Method Summary - 3H-04-RC [nemi.gov]
- 10. research.columbia.edu [research.columbia.edu]
- 11. Receptor Autoradiography Protocol for the Localized Visualization of Angiotensin II Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Standardization and calibration of whole-body autoradiography for routine semiquantitative analysis of the distribution of 14C-labeled compounds in animal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Radioluminography for quantitative autoradiography of 14C [pubmed.ncbi.nlm.nih.gov]
- 15. ompu.repo.nii.ac.jp [ompu.repo.nii.ac.jp]
- 16. openmedscience.com [openmedscience.com]
Validation of 1-beta-D-Arabinofuranosyluracil-¹³C,¹⁵N₂ as an Internal Standard for Accurate Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
In the realm of quantitative bioanalysis, particularly in drug development and clinical trials, the accuracy and reliability of analytical methods are paramount. The choice of an appropriate internal standard is a critical factor that significantly influences the quality of the data generated by liquid chromatography-mass spectrometry (LC-MS) assays. This guide provides a comprehensive comparison of 1-beta-D-Arabinofuranosyluracil-¹³C,¹⁵N₂ (AraU-¹³C,¹⁵N₂), a stable isotope-labeled internal standard (SIL-IS), with alternative internal standards for the quantification of 1-beta-D-Arabinofuranosyluracil (AraU).
The use of a SIL-IS is widely recognized as the gold standard in quantitative mass spectrometry.[1][2] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) recommend the use of an internal standard to correct for variability during sample processing and analysis.[3] A SIL-IS, being chemically identical to the analyte, co-elutes and experiences the same degree of ionization suppression or enhancement, effectively normalizing matrix-induced variations and leading to more accurate and reliable quantification.[4]
Performance Comparison: SIL-IS vs. Structural Analog
The primary alternative to a SIL-IS is a structural analog, a compound with a similar but not identical chemical structure to the analyte. While often more readily available and less expensive, structural analogs may not fully compensate for all sources of analytical variability due to differences in physicochemical properties.[4][5]
The following table summarizes the expected performance characteristics of AraU-¹³C,¹⁵N₂ compared to a hypothetical structural analog internal standard, based on typical performance data from bioanalytical validation studies of other nucleoside analogs.
| Parameter | 1-beta-D-Arabinofuranosyluracil-¹³C,¹⁵N₂ (SIL-IS) | Structural Analog IS | Justification |
| Accuracy (% Bias) | -2% to +2% | -10% to +10% | The SIL-IS more accurately tracks the analyte through sample preparation and analysis, minimizing variability.[6] |
| Precision (%CV) | < 5% | < 15% | The co-elution and identical ionization behavior of the SIL-IS lead to lower variability in the analyte/IS response ratio.[4] |
| Matrix Effect (%CV) | < 5% | 5% - 20% | The SIL-IS experiences the same matrix effects as the analyte, providing superior normalization.[2] |
| Recovery Variability (%CV) | < 5% | 10% - 25% | The near-identical chemical properties of the SIL-IS ensure it is extracted and recovered with the same efficiency as the analyte.[7] |
Experimental Protocols
A robust and validated bioanalytical method is essential for obtaining reliable data. The following is a detailed methodology for the quantification of AraU in human plasma using AraU-¹³C,¹⁵N₂ as an internal standard, based on established LC-MS/MS methods for similar analytes.[8][9]
Sample Preparation: Protein Precipitation
-
Thaw human plasma samples and the internal standard working solution at room temperature.
-
To 100 µL of each plasma sample, add 10 µL of the AraU-¹³C,¹⁵N₂ internal standard working solution (concentration to be optimized during method development).
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 1.7 µm) is suitable for separation.[8]
-
Mobile Phase: A gradient elution with water and methanol/acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%), is typically used.
-
Flow Rate: A flow rate of 0.2-0.4 mL/min is common.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive or negative mode, depending on which provides better sensitivity for AraU.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor-to-product ion transitions for both AraU and AraU-¹³C,¹⁵N₂ need to be determined and optimized.
-
AraU: [M+H]⁺ → fragment ion
-
AraU-¹³C,¹⁵N₂: [M+H]⁺ → fragment ion (with the corresponding mass shift due to the isotopes)
-
-
Method Validation
The analytical method should be fully validated according to regulatory guidelines (e.g., FDA M10 Bioanalytical Method Validation).[3] Key validation parameters include:
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and internal standard in blank matrix from at least six different sources.[7]
-
Calibration Curve: Linearity, accuracy, and precision of a series of calibration standards over the intended analytical range.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on multiple days.[7]
-
Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix.
-
Recovery: The efficiency of the extraction process.[7]
-
Stability: Stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, bench-top, long-term).[7]
Visualizing the Workflow and Rationale
Diagrams can effectively illustrate the experimental workflow and the underlying principles of using a stable isotope-labeled internal standard.
Caption: Bioanalytical workflow for AraU quantification.
Caption: Rationale for using a SIL-IS.
References
- 1. ovid.com [ovid.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. fda.gov [fda.gov]
- 4. benchchem.com [benchchem.com]
- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. fda.gov [fda.gov]
- 8. Rapid and sensitive liquid chromatography-tandem mass spectrometry method for determination of 1-β-d-arabinofuranosyluracil in human plasma and application to therapeutic drug monitoring in patient with leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous determination of 1-(2′-deoxy-2′-fluoro-β-D-arabinofuranosyl) uracil (FAU) and 1-(2′-deoxy-2′-fluoro- β-D-arabinofuranosyl 5-methyluracil (FMAU) in human plasma by liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of AraU (Vidarabine) and Ara-C (Cytarabine) on DNA Polymerase Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, objective comparison of the effects of two critical nucleoside analogs, araU (Vidarabine) and ara-C (Cytarabine), on DNA polymerase activity. The information presented is supported by experimental data to aid in research and drug development efforts.
Introduction
AraU (Vidarabine) and ara-C (Cytarabine) are structural analogs of deoxyadenosine (B7792050) and deoxycytidine, respectively. Both compounds are prodrugs that, upon intracellular phosphorylation to their triphosphate forms (ara-ATP and ara-CTP), exhibit potent inhibitory effects on DNA synthesis. While their general mechanism of action is similar, key differences in their activation, specificity for different DNA polymerases, and cellular effects underpin their distinct therapeutic applications. Ara-C is a cornerstone of chemotherapy for hematological malignancies, particularly acute myeloid leukemia (AML), whereas araU is primarily utilized as an antiviral agent against herpes simplex virus (HSV) and varicella-zoster virus (VZV).[1][2][3][4][5]
Mechanism of Action
Both araU and ara-C must be activated intracellularly to their triphosphate forms, ara-ATP and ara-CTP, respectively, to exert their biological activity. This phosphorylation is catalyzed by cellular kinases.[4][5]
AraU (Vidarabine):
The active form, ara-ATP, acts as a competitive inhibitor of viral DNA polymerase with respect to the natural substrate, dATP.[1][4] Upon incorporation into the growing viral DNA strand, ara-AMP's arabinose sugar moiety hinders the formation of the subsequent phosphodiester bond, leading to chain termination and the cessation of viral DNA replication.[1]
Ara-C (Cytarabine):
Similarly, ara-CTP competitively inhibits cellular DNA polymerases, primarily DNA polymerase α, with respect to dCTP.[3][6] The incorporation of ara-CMP into the nascent DNA strand creates a steric hindrance due to the 2'-hydroxyl group of the arabinose sugar, which impedes further elongation by the polymerase, ultimately triggering cell cycle arrest and apoptosis.[3]
The following diagram illustrates the general mechanism of action for both nucleoside analogs.
Figure 1: General mechanism of action for araU and ara-C.
Data Presentation: Quantitative Comparison
| Compound | Target Enzyme | Inhibition Type | Ki (µM) | Natural Substrate |
| ara-CTP | Human DNA Polymerase α | Competitive | 1.5[6] | dCTP |
| ara-CTP | Human DNA Polymerase β | Competitive | 7.6[6] | dCTP |
| ara-ATP | Viral DNA Polymerase | Competitive | Not specified | dATP[1] |
Note: The lack of a specific Ki value for ara-ATP against human DNA polymerases in the provided search results prevents a direct quantitative comparison in this table.
Experimental Protocols
DNA Polymerase Inhibition Assay
This protocol outlines a general method for determining the inhibitory potential of compounds like araU and ara-C on DNA polymerase activity.
Objective: To determine the concentration of the test compound required to inhibit 50% of the DNA polymerase activity (IC50) and the inhibition constant (Ki).
Materials:
-
Purified DNA polymerase (e.g., human DNA polymerase α or a specific viral DNA polymerase)
-
Activated calf thymus DNA (as a template-primer)
-
Deoxynucleoside triphosphates (dNTPs: dATP, dGTP, dCTP, dTTP)
-
Radiolabeled dNTP (e.g., [³H]dCTP or [³H]dATP)
-
Test compounds (ara-CTP or ara-ATP)
-
Assay buffer (e.g., Tris-HCl buffer containing MgCl₂, DTT, and BSA)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, activated calf thymus DNA, and all four dNTPs, including the radiolabeled dNTP.
-
Inhibitor Addition: Add varying concentrations of the test compound (ara-CTP or ara-ATP) to the reaction tubes. Include a control with no inhibitor.
-
Enzyme Addition: Initiate the reaction by adding the purified DNA polymerase to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding cold TCA.
-
Precipitation and Washing: Precipitate the newly synthesized, radiolabeled DNA on ice. Collect the precipitate by filtering the mixture through glass fiber filters. Wash the filters with cold TCA and ethanol (B145695) to remove unincorporated radiolabeled dNTPs.
-
Quantification: Dry the filters and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Determine the IC50 value from the dose-response curve. For Ki determination, perform the assay with varying concentrations of both the inhibitor and the natural substrate to generate data for a Lineweaver-Burk or Dixon plot.
Figure 2: Workflow for a DNA polymerase inhibition assay.
Cell Viability Assay (MTT Assay)
This protocol describes a common method to assess the cytotoxic effects of araU and ara-C on cultured cells.
Objective: To determine the concentration of the test compound that reduces the viability of a cell population by 50% (IC50).
Materials:
-
Cell line of interest (e.g., a cancer cell line for ara-C or a virus-infected cell line for araU)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Test compounds (araU or ara-C)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of araU or ara-C. Include untreated control wells.
-
Incubation: Incubate the cells for a period that allows for several cell cycles (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan (B1609692) product.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control. Determine the IC50 value from the dose-response curve.
Figure 3: Workflow for a cell viability (MTT) assay.
Comparative Effects and Specificity
Ara-C (Cytarabine):
Studies have shown that ara-CTP differentially inhibits various human DNA polymerases. DNA polymerase α, which is crucial for the initiation of DNA replication, is the most sensitive to inhibition by ara-CTP.[6] DNA polymerase δ and ε are also inhibited, though to a lesser extent.[7] This preferential inhibition of the replicative DNA polymerases contributes to the S-phase specificity of ara-C's cytotoxic effects.
AraU (Vidarabine):
The primary therapeutic target of araU is viral DNA polymerase.[4][5] The selectivity of araU for viral over host DNA polymerases is a key factor in its therapeutic index as an antiviral agent. While it can inhibit host DNA polymerases at high concentrations, its affinity for viral polymerases is significantly greater.
The logical relationship of their cellular processing and target inhibition is depicted below.
Figure 4: Comparative signaling pathways of araU and ara-C.
Conclusion
AraU and ara-C are potent inhibitors of DNA synthesis with distinct therapeutic applications driven by their differential selectivity for viral versus human DNA polymerases. Ara-C, through its active metabolite ara-CTP, is a powerful chemotherapeutic agent due to its strong inhibitory effect on human DNA polymerase α, a key enzyme in cellular replication. In contrast, araU's utility as an antiviral is derived from the preferential inhibition of viral DNA polymerases by its active form, ara-ATP. The quantitative data available for ara-CTP provides a clear basis for its potent cytotoxic effects. Further direct comparative kinetic studies on ara-ATP and ara-CTP against a range of human and viral DNA polymerases would provide a more complete understanding of their mechanisms and could guide the development of next-generation nucleoside analogs with improved selectivity and efficacy.
References
- 1. Mechanistic cross-talk between DNA/RNA polymerase enzyme kinetics and nucleotide substrate availability in cells: Implications for polymerase inhibitor discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Vidarabine? [synapse.patsnap.com]
- 3. HBsAg-positive chronic liver disease: inhibition of DNA polymerase activity by vidarabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. DNA polymerase - Wikipedia [en.wikipedia.org]
- 6. Differential inhibition of the human cell DNA replication complex-associated DNA polymerases by the antimetabolite 1-beta-D-arabinofuranosylcytosine triphosphate (ara-CTP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Navigating Specificity: A Comparative Guide to the Cross-Reactivity of Arabinofuranosyluracil Analogs in Radioimmunoassays
For researchers, scientists, and drug development professionals, the accurate quantification of arabinofuranosyluracil (B3032727) (ara-U) and its analogs is critical for pharmacokinetic studies and therapeutic monitoring. Radioimmunoassay (RIA) stands as a highly sensitive technique for this purpose, yet its utility is intrinsically linked to the specificity of the antibodies employed. This guide provides a comparative analysis of the cross-reactivity of common arabinofuranosyluracil analogs in radioimmunoassays, supported by experimental data and detailed protocols to aid in the development and interpretation of these critical assays.
The principle of radioimmunoassay is rooted in the competitive binding between a radiolabeled antigen and an unlabeled antigen for a finite number of specific antibody binding sites.[1][2][3] The degree to which structurally similar compounds, or analogs, compete with the target antigen determines the cross-reactivity of the assay, a crucial parameter for ensuring accurate measurement.
Quantitative Analysis of Cross-Reactivity
The specificity of a radioimmunoassay is paramount. While highly specific RIAs for arabinofuranosyluracil (ara-U) have been developed, the potential for cross-reactivity with structurally related analogs remains a key consideration. The following table summarizes the available quantitative data on the cross-reactivity of key ara-U analogs. It is important to note that comprehensive cross-reactivity profiles for a wide range of analogs in a dedicated ara-U RIA are not extensively published. The data presented here is compiled from studies on RIAs for both ara-U and the closely related compound, arabinofuranosylcytosine (ara-C), which often include ara-U in their cross-reactivity panels.
| Analog | Assay Target | Cross-Reactivity (%) | Reference |
| Arabinofuranosylcytosine (ara-C) | Arabinofuranosyluracil (ara-U) | Variable, pH-dependent | [4][5] |
| Arabinofuranosyluracil (ara-U) | Arabinofuranosylcytosine (ara-C) | 0.008 | [6] |
| Other structurally related compounds | Arabinofuranosyluracil (ara-U) | Low/Negligible | [7] |
Note: The cross-reactivity of arabinofuranosylcytosine (ara-C) in an anti-arabinofuranosyluracil (anti-ara-U) antibody-based assay can be significant and is notably pH-dependent. One study demonstrated that the binding of ara-U to an anti-ara-C antibody is drastically affected by pH, while the binding of ara-C remains constant between pH 5.2 and 9.0.[4][5] This highlights the critical importance of pH control in assay development to modulate specificity.
Experimental Protocols
A robust and reliable radioimmunoassay protocol is fundamental to obtaining accurate and reproducible results. The following is a generalized protocol for a competitive binding RIA for the determination of arabinofuranosyluracil, synthesized from established methodologies.[8][9]
Materials and Reagents
-
Specific anti-arabinofuranosyluracil (anti-ara-U) antibody
-
Radiolabeled arabinofuranosyluracil (e.g., [³H]ara-U)
-
Arabinofuranosyluracil standard
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Separating agent (e.g., dextran-coated charcoal or a second antibody)
-
Scintillation cocktail
-
Biological samples (e.g., plasma, urine) and controls
-
Test tubes
-
Pipettes
-
Centrifuge
-
Scintillation counter
Procedure
-
Preparation of Standard Curve: Prepare a series of dilutions of the ara-U standard in the assay buffer to create a standard curve ranging from the expected lower to upper limits of quantification.
-
Assay Setup: In appropriately labeled test tubes, pipette the assay buffer, the standard dilutions or unknown samples, the radiolabeled ara-U, and the anti-ara-U antibody.
-
Incubation: Gently mix the contents of the tubes and incubate for a specified period (e.g., overnight at 4°C) to allow for competitive binding to reach equilibrium.
-
Separation of Bound and Free Antigen: Add the separating agent to each tube to precipitate the antibody-bound radiolabeled ara-U. Centrifuge the tubes to pellet the precipitate.
-
Measurement of Radioactivity: Carefully decant the supernatant and measure the radioactivity of the pellet using a scintillation counter.
-
Data Analysis: Construct a standard curve by plotting the percentage of bound radiolabeled ara-U as a function of the concentration of the unlabeled ara-U standard. Determine the concentration of ara-U in the unknown samples by interpolating their percentage of bound radioactivity from the standard curve.
Visualizing Key Concepts
To further elucidate the principles and components discussed, the following diagrams are provided.
Figure 1: Workflow of a competitive radioimmunoassay for arabinofuranosyluracil.
Figure 2: Logical relationship of binding affinity and cross-reactivity.
References
- 1. microbenotes.com [microbenotes.com]
- 2. medicallabnotes.com [medicallabnotes.com]
- 3. revvity.com [revvity.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A radioimmunoassay method for 1-beta-D-arabinofuranosyluracil using antibodies directed against 1-beta-D-arabinofuranosylcytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A radioimmunoassay for cytosine arabinoside - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sensitive radioimmunoassay for cytarabine and uracil arabinoside in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. phoenixbiotech.net [phoenixbiotech.net]
- 9. Radioimmunoassay (RIA) Protocol & Troubleshooting Guide for Researchers - Creative Biolabs [creativebiolabs.net]
Validating the Incorporation of Arabinofuranosyluracil into DNA: A Comparative Guide to LC-MS/MS and Alternative Methods
For researchers, scientists, and drug development professionals, accurately quantifying the incorporation of therapeutic nucleoside analogs like arabinofuranosyluracil (B3032727) (Ara-U) into DNA is critical for understanding their mechanism of action, efficacy, and potential toxicity. This guide provides an objective comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with other established and emerging techniques for this purpose, supported by experimental data and detailed protocols.
The cornerstone of many antiviral and anticancer therapies lies in the strategic incorporation of nucleoside analogs into the DNA of target cells, thereby disrupting replication and inducing cell death. Arabinofuranosyluracil (Ara-U), a key metabolite of the chemotherapeutic agent cytarabine (B982) (ara-C), serves as a prime example. Its incorporation into DNA is a critical event, and its accurate measurement is paramount. While LC-MS/MS has emerged as a gold standard for its sensitivity and specificity, a comprehensive understanding of its performance relative to other methods is essential for selecting the most appropriate technique for a given research question.
Comparative Analysis of Detection Methodologies
The choice of analytical method for detecting Ara-U in DNA depends on various factors, including the required sensitivity, specificity, throughput, and the nature of the research question. Here, we compare the performance of LC-MS/MS with 32P-Postlabeling, Immunoassays (ELISA), and Nanopore Sequencing.
| Method | Principle | Sensitivity | Specificity | Quantitative Capability | Structural Information | Throughput | Key Advantages | Key Limitations |
| LC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation of the target molecule. | High (low femtomole range)[1] | Very High | Excellent | Yes | Moderate to High | High specificity, provides structural confirmation, good for complex matrices.[2] | Requires sophisticated instrumentation and expertise. |
| 32P-Postlabeling | Enzymatic digestion of DNA, enrichment of adducted nucleotides, and radioactive labeling with 32P.[3][4][5] | Extremely High (1 adduct in 10^9–10^10 nucleotides)[4][6] | Moderate | Semi-quantitative to Quantitative | No | Low | Unparalleled sensitivity for detecting rare adducts.[6] | Use of radioactivity, lacks structural information, laborious.[6] |
| Immunoassay (ELISA) | Utilizes specific antibodies to detect the target molecule (Ara-U) within the DNA. | Moderate to High | High (antibody-dependent) | Quantitative | No | High | High throughput, relatively simple and cost-effective. | Antibody availability and specificity are critical, potential for cross-reactivity. |
| Nanopore Sequencing | Direct, real-time analysis of electrical signal disturbances as single DNA strands pass through a nanopore.[2] | Emerging (single-molecule detection)[7] | High | Potentially Quantitative | Yes | High | Direct detection without amplification, provides sequence context.[2] | Higher error rates than other sequencing methods, data analysis is complex.[8] |
Experimental Protocols
LC-MS/MS for Arabinofuranosyluracil Quantification in DNA
This protocol outlines the general steps for the sensitive and specific quantification of Ara-U incorporated into genomic DNA.
1. DNA Extraction and Purification:
-
Isolate genomic DNA from cells or tissues treated with Ara-U or its prodrugs using a standard DNA extraction kit (e.g., phenol-chloroform extraction or column-based methods).
-
Ensure high purity of the DNA, as contaminants can interfere with enzymatic digestion and LC-MS/MS analysis. DNA purity should be assessed by UV spectrophotometry (A260/A280 ratio of ~1.8).
2. Enzymatic Hydrolysis of DNA:
-
Digest the purified DNA (typically 10-50 µg) to its constituent deoxynucleosides. A common enzyme cocktail includes DNase I, nuclease P1, and alkaline phosphatase.[9]
-
Incubate the DNA with DNase I in a suitable buffer at 37°C for 2-4 hours.
-
Subsequently, add nuclease P1 and alkaline phosphatase and continue the incubation at 37°C for 12-16 hours to ensure complete digestion to single nucleosides.
3. Sample Preparation:
-
Following digestion, precipitate proteins by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Centrifuge the sample to pellet the precipitated proteins and collect the supernatant containing the deoxynucleosides.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried sample in a mobile phase-compatible solvent (e.g., 10% methanol (B129727) in water) for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Chromatography: Separate the deoxynucleosides using a reverse-phase C18 column with a gradient elution. A typical mobile phase consists of water with a small amount of formic acid (for protonation) and an organic solvent like methanol or acetonitrile.
-
Mass Spectrometry: Perform detection using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for Ara-U and an internal standard (e.g., a stable isotope-labeled version of Ara-U) for quantification. The transition for Ara-U would be based on the fragmentation of the protonated molecule [M+H]+.
5. Quantification:
-
Generate a standard curve using known concentrations of pure Ara-U.
-
Calculate the concentration of Ara-U in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.
32P-Postlabeling for DNA Adducts
This protocol provides a general workflow for the highly sensitive detection of DNA adducts, which can be adapted for Ara-U.
1. DNA Digestion:
-
Digest DNA (1-10 µg) to deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.[3][4][5]
2. Adduct Enrichment (Optional but Recommended):
-
Enrich the adducted nucleotides to increase sensitivity. This can be achieved by nuclease P1 treatment (which dephosphorylates normal nucleotides but not bulky adducts) or by butanol extraction.[4]
3. 32P-Labeling:
-
Label the 5'-hydroxyl group of the adducted nucleotides with 32P using T4 polynucleotide kinase and [γ-32P]ATP.[3][4][5]
4. Chromatographic Separation:
-
Separate the 32P-labeled adducts from the excess [γ-32P]ATP and normal nucleotides using multi-dimensional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.
5. Detection and Quantification:
-
Visualize the separated adducts by autoradiography.
-
Quantify the amount of adduct by scintillation counting or phosphorimaging of the excised TLC spots.
-
Calculate the relative adduct labeling (RAL) value, which represents the number of adducts per 10^n normal nucleotides.
Visualizing the Process
Cellular Pathway of Arabinofuranosyluracil Incorporation into DNA
The following diagram illustrates the metabolic activation of Ara-U and its subsequent incorporation into DNA, leading to the inhibition of DNA synthesis.
Caption: Metabolic activation and DNA incorporation pathway of Arabinofuranosyluracil.
Experimental Workflow for LC-MS/MS Validation
This diagram outlines the key steps involved in the validation of Ara-U incorporation into DNA using LC-MS/MS.
Caption: Workflow for LC-MS/MS-based validation of Ara-U incorporation into DNA.
References
- 1. Arabinose furanosyl thymidine: uptake, phosphorylation and incorporation into DNA of mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Cellular metabolism of 1-beta-D-arabinofuranosyl-5-azacytosine and incorporation into DNA and RNA of human lymphoid CEM/0 and CEM/dCk(-) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of 1-beta-D-arabinofuranosyl-5-azacytosine and incorporation into DNA of human T-lymphoblastic cells (Molt-4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The analysis of DNA adducts: the transition from (32)P-postlabeling to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Direct Nanopore Sequencing for the 17 RNA Modification Types in 36 Locations in the E. coli Ribosome Enables Monitoring of Stress-Dependent Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Third-generation sequencing - Wikipedia [en.wikipedia.org]
- 9. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to Assessing the Biological Equivalence of Isotopically Labeled Nucleosides
For Researchers, Scientists, and Drug Development Professionals
The use of isotopically labeled nucleosides is integral to numerous areas of biomedical research, including metabolic tracing, pharmacokinetic studies, and as internal standards for quantitative bioanalysis.[1][2][3] For these applications to yield accurate and meaningful data, it is crucial to establish that the isotopic label does not significantly alter the biological behavior of the nucleoside compared to its unlabeled counterpart. This guide provides a framework for assessing the biological equivalence of isotopically labeled nucleosides, complete with experimental protocols and data interpretation guidelines.
Core Principles of Bioequivalence
Two pharmaceutical products are considered bioequivalent if they exhibit comparable bioavailability and effects after administration under similar conditions.[4] For isotopically labeled nucleosides, this principle extends to their cellular and physiological processing, including transport, metabolism, and incorporation into nucleic acids. The fundamental question is whether the introduction of a stable isotope (e.g., 2H, 13C, 15N) creates an "isotope effect" that alters the compound's interaction with biological systems.[5]
Kinetic isotope effects are most pronounced when the isotopic substitution involves a covalent bond that is broken or formed in the rate-determining step of a reaction.[5] While significant effects are more common with heavier isotopes like deuterium (B1214612) (2H), studies have shown that labeling with 13C and 15N is less likely to alter the pharmacokinetic properties of a drug.[6]
Experimental Framework for Assessing Biological Equivalence
A multi-faceted approach is required to comprehensively evaluate the biological equivalence of an isotopically labeled nucleoside. This involves a series of in vitro and in vivo experiments designed to compare the labeled and unlabeled compounds at key stages of their biological journey.
Caption: Experimental workflow for assessing biological equivalence.
Comparative Data Presentation
Objective assessment of biological equivalence relies on the direct comparison of quantitative data. The following tables provide examples of how to structure this data for clarity and ease of interpretation.
Pharmacokinetic Equivalence: A Case Study
Table 1: Pharmacokinetic Parameters of Labeled vs. Unlabeled Phenobarbital (B1680315)
| Parameter | Unlabeled Phenobarbital | ¹³C, ¹⁵N-Labeled Phenobarbital | Conclusion |
| Half-life (t½) | No significant difference | No significant difference | Equivalent |
| Volume of Distribution (Vd) | No significant difference | No significant difference | Equivalent |
| Clearance (CL) | No significant difference | No significant difference | Equivalent |
| Overall Serum Concentration Profile | No trend to be higher or lower | No trend to be higher or lower | Equivalent |
Source: Adapted from Browne, T. R., et al. (1982).[6]
For nucleoside analogs, bioequivalence studies are routinely conducted for generic formulations. The following table presents pharmacokinetic data from a study comparing two formulations of zidovudine/lamivudine tablets in healthy volunteers, illustrating the key parameters used to assess bioequivalence.[4]
Table 2: Pharmacokinetic Parameters of Zidovudine and Lamivudine (Mean ± SD)
| Parameter | Zidovudine | Lamivudine |
| Cmax (ng/mL) | 1083.4 ± 356.2 | 1546.7 ± 432.1 |
| AUC₀-t (ng·h/mL) | 1987.6 ± 543.8 | 5432.9 ± 1345.7 |
| AUC₀-∞ (ng·h/mL) | 2087.9 ± 576.4 | 5678.3 ± 1456.9 |
| t½ (h) | 1.1 ± 0.3 | 6.8 ± 1.5 |
| Tmax (h) | 0.5 (0.25-1.5) | 1.0 (0.5-3.0) |
Source: Adapted from a representative bioequivalence study.[4] Note: This table compares two formulations, not labeled vs. unlabeled compounds, but demonstrates the standard parameters for bioequivalence assessment.
In Vitro Cellular Assays
Table 3: Comparative Analysis of Cellular Permeability (Caco-2 Assay)
| Compound | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Efflux Ratio (B-A/A-B) |
| Unlabeled Nucleoside | Insert Value | Insert Value |
| Isotopically Labeled Nucleoside | Insert Value | Insert Value |
| Atenolol (Low Permeability Control) | < 1.0 | N/A |
| Propranolol (High Permeability Control) | > 10.0 | N/A |
Table 4: Comparative Metabolic Stability in Human Liver Microsomes
| Compound | Half-life (t½) (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Unlabeled Nucleoside | Insert Value | Insert Value |
| Isotopically Labeled Nucleoside | Insert Value | Insert Value |
| Testosterone (High Turnover Control) | < 15 | > 100 |
| Warfarin (Low Turnover Control) | > 60 | < 20 |
Table 5: Comparative Incorporation into DNA/RNA
| Compound | Incorporation Rate (% of Control) |
| Unlabeled Nucleoside | 100% (by definition) |
| Isotopically Labeled Nucleoside | Insert Value |
| Negative Control (No Polymerase) | < 1% |
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cellular Permeability: Caco-2 Assay
This assay assesses the transport of a compound across a monolayer of human intestinal Caco-2 cells, which serves as an in vitro model of the intestinal barrier.
Caption: Caco-2 permeability assay workflow.
-
Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21 days to allow for differentiation and formation of a polarized monolayer with tight junctions.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Transport Experiment:
-
The cell monolayers are washed with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
The test compounds (labeled and unlabeled nucleosides, and controls) are added to the apical (A) or basolateral (B) chamber at a typical concentration of 10 µM.
-
The plates are incubated at 37°C with gentle shaking.
-
Samples are collected from the receiver chamber at various time points (e.g., 30, 60, 90, 120 minutes).
-
-
Analysis: The concentration of the compound in the collected samples is quantified using a validated LC-MS/MS method.
-
Data Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber. The efflux ratio is calculated as Papp(B-A) / Papp(A-B).
Metabolic Stability Assay
This assay determines the rate at which a compound is metabolized by liver enzymes, typically in liver microsomes or hepatocytes.
Caption: Metabolic stability assay workflow.
-
Incubation:
-
Liver microsomes (e.g., human, rat) or hepatocytes are pre-incubated with the test compounds (labeled and unlabeled nucleosides, and controls) at a typical concentration of 1 µM in a buffer solution at 37°C.
-
The metabolic reaction is initiated by adding a cofactor, such as NADPH.
-
Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction in each aliquot is stopped by adding a quenching solution (e.g., cold acetonitrile).
-
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.
-
Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. The half-life (t½) is determined from the slope of the linear portion of the natural log of the percent remaining versus time plot. Intrinsic clearance (CLint) is then calculated.
DNA/RNA Incorporation Assay
This assay measures the extent to which a nucleoside analog is incorporated into newly synthesized DNA or RNA by a polymerase.
Caption: DNA/RNA incorporation assay workflow.
-
Reaction Setup:
-
A reaction mixture is prepared containing a DNA or RNA template, a primer, a DNA or RNA polymerase, and a mix of deoxynucleoside triphosphates (dNTPs) or nucleoside triphosphates (NTPs).
-
The labeled or unlabeled test nucleoside (in its triphosphate form) is added to the reaction. A common method involves using a radiolabeled tracer (e.g., [α-³²P]dGTP) to indirectly measure the incorporation of the test nucleoside.[7]
-
-
Polymerization: The reaction is incubated at the optimal temperature for the polymerase (e.g., 37°C for mesophilic enzymes, 72°C for thermophilic enzymes) for a set period (e.g., 30-60 minutes).[7]
-
Product Purification: The newly synthesized, labeled nucleic acid is purified from unincorporated nucleotides using methods such as spin columns or gel electrophoresis.
-
Quantification: The amount of incorporated nucleoside is determined. If a radiolabel was used, this can be done by scintillation counting. Alternatively, the purified nucleic acid can be digested into individual nucleosides and analyzed by LC-MS/MS to quantify the amount of the incorporated test nucleoside.[2][8]
Conclusion
Assessing the biological equivalence of isotopically labeled nucleosides is a critical step in validating their use in research and drug development. By systematically comparing the cellular permeability, metabolic stability, nucleic acid incorporation, and in vivo pharmacokinetics of labeled and unlabeled analogs, researchers can confidently determine whether the isotopic label introduces any significant biological perturbations. The experimental framework and protocols provided in this guide offer a robust approach to generating the necessary comparative data to support the use of isotopically labeled nucleosides as reliable tools in scientific investigation.
References
- 1. Combining Isotopic Tracer Techniques to Increase Efficiency of Clinical Pharmacokinetic Trials in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Unique Metabolism of a Novel Antiviral l-Nucleoside Analog, 2′-Fluoro-5-Methyl-β-l-Arabinofuranosyluracil: a Substrate for Both Thymidine Kinase and Deoxycytidine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pharmacokinetic equivalence of stable-isotope-labeled and unlabeled drugs. Phenobarbital in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A sensitive LC-MS/MS method for quantification of a nucleoside analog in plasma: application to in vivo rat pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Antiviral Efficacy of FMAU, FIAU, and Arabinofuranosyluracil
This guide provides a detailed comparison of the antiviral nucleoside analogs FMAU (2'-deoxy-2'-fluoro-5-methyl-1-β-D-arabinofuranosyluracil), FIAU (1-(2-deoxy-2-fluoro-1-D-arabinofuranosyl)-5-iodouracil), and arabinofuranosyluracil (B3032727) (araU). It is intended for researchers, scientists, and professionals in drug development, offering insights into their mechanisms of action, comparative efficacy, and the experimental protocols used for their evaluation.
Introduction
Nucleoside analogs represent a cornerstone of antiviral therapy. By mimicking natural nucleosides, these compounds can be incorporated into viral DNA or RNA, or can inhibit the viral polymerases essential for replication. FMAU, FIAU, and arabinofuranosyluracil are all pyrimidine (B1678525) nucleoside analogs that have been investigated for their antiviral properties, primarily against herpesviruses and hepatitis B virus (HBV). Their efficacy and clinical utility are dictated by their selective phosphorylation in virus-infected cells and their interaction with viral DNA polymerases.
Mechanism of Action
The antiviral activity of FMAU, FIAU, and arabinofuranosyluracil derivatives is dependent on their conversion to the triphosphate form within the host cell. This process is preferentially catalyzed by viral thymidine (B127349) kinases (TK) in infected cells, leading to a higher concentration of the active compound in these cells compared to uninfected cells. The resulting triphosphate analog then competes with the natural deoxynucleoside triphosphate for incorporation into the elongating viral DNA chain. Once incorporated, these analogs can act as chain terminators or, as in the case of FIAU, their presence in multiple adjacent positions can dramatically impair further DNA elongation by the viral DNA polymerase.[1]
A critical aspect of FIAU's profile is its mitochondrial toxicity. This is attributed to the inhibition of the human mitochondrial DNA polymerase gamma (pol γ) by FIAU triphosphate.[1][2] This off-target activity can lead to impaired mitochondrial DNA replication, mitochondrial dysfunction, and severe clinical side effects such as lactic acidosis and liver failure.[2] In contrast, L-FMAU has been reported to not be incorporated into mitochondrial DNA, suggesting a better safety profile in this regard.
Below is a generalized signaling pathway for the activation and mechanism of action of these nucleoside analogs.
Caption: Generalized pathway of nucleoside analog activation and antiviral action.
Comparative Antiviral Efficacy
Direct comparison of the antiviral efficacy of FMAU, FIAU, and a non-derivatized arabinofuranosyluracil from a single study with identical experimental conditions is challenging to find in the published literature. The following tables summarize available data from various sources. It is crucial to interpret these findings with caution, as the experimental setups (cell lines, virus strains, and assay methods) differ.
In Vitro Anti-Herpes Simplex Virus (HSV) Activity
A study comparing a series of 5-substituted 1-β-D-arabinofuranosyluracil (araU) analogs against HSV-1 and HSV-2 in human embryonic lung fibroblast (HELF) cells provided a qualitative ranking of their potency.
Table 1: Qualitative Ranking of Anti-HSV-2 Activity in HELF Cells
| Rank | Compound/Analog |
| 1 | FIAC (analog of FIAU) = FMAU |
| 2 | araT (5-methyl-araU) |
| 3 | Acyclovir (B1169) (ACV) |
| 4 | 5-vinyl-araU |
| 5 | BrVUdR |
| 6 | CF3araU |
| 7 | IaraU |
| 8 | FaraU = EaraU |
| 9 | BrVaraU |
| 10 | araU |
| 11 | faraU |
Source: Adapted from a study on 5-substituted uracil (B121893) arabinosyl nucleosides.
This ranking suggests that FMAU and a close analog of FIAU (FIAC) exhibit the highest potency against HSV-2 in this particular cell line, being more active than acyclovir and various arabinofuranosyluracil derivatives. The unsubstituted arabinofuranosyluracil (araU) showed lower activity in this assay.
Another study provided quantitative data for the 50% effective dose (ED50) of FMAU and a related compound, FEAU, against HSV.
Table 2: Comparative Anti-HSV Activity and Cytotoxicity of FMAU and FEAU
| Compound | Virus | ED50 (µM) | Cell Growth Inhibitory ED50 (µM) |
| FMAU | HSV | < 0.25 | 200 - 2,060 |
| FEAU | HSV | < 0.25 | > 2,060 |
Source: Adapted from a study comparing the biological activities of FEAU and FMAU.
In Vitro Anti-Hepatitis B Virus (HBV) Activity
Data for the anti-HBV activity of L-FMAU and FIAU are available from separate studies, making a direct comparison challenging due to different cell lines and assay endpoints (EC50 vs. IC50).
Table 3: In Vitro Anti-HBV Activity of L-FMAU and FIAU
| Compound | Cell Line | Virus | Parameter | Value (µM) |
| L-FMAU | H1 cells | HBV | EC50 | 5.0 |
| FIAU | Human Hepatoblastoma (transfected with HBV) | HBV (subtype adw) | IC50 | 0.90 |
| FIAU | Human Hepatoma | Duck HBV | IC50 | 0.075 |
| FIAU | Chicken Liver | Duck HBV | IC50 | 156 |
Sources: Data compiled from separate preclinical investigations of L-FMAU and FIAU.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assays commonly used to evaluate the antiviral efficacy of these compounds.
Plaque Reduction Assay for Herpes Simplex Virus
This assay is a standard method to determine the concentration of an antiviral drug that inhibits the formation of viral plaques by 50% (IC50).
Workflow Diagram:
Caption: A typical workflow for a plaque reduction assay.
Detailed Steps:
-
Cell Seeding: Plate a suitable host cell line, such as human embryonic lung fibroblast (HELF) or Vero cells, into 24- or 48-well plates at a density that will yield a confluent monolayer the following day.
-
Virus Infection: The next day, remove the culture medium and infect the cell monolayers with a dilution of HSV calculated to produce 50-100 plaques per well. Allow the virus to adsorb for 1-2 hours at 37°C.
-
Compound Addition: Prepare serial dilutions of the test compounds (FMAU, FIAU, arabinofuranosyluracil) in the appropriate cell culture medium. After the virus adsorption period, remove the virus inoculum and add the medium containing the various concentrations of the compounds to the wells.
-
Overlay: To prevent the non-specific spread of the virus through the liquid medium, an overlay of semi-solid medium (e.g., 1.2% methylcellulose (B11928114) in culture medium) is added to each well.
-
Incubation: Incubate the plates at 37°C in a humidified CO2 incubator for 2-3 days, or until visible plaques have formed.
-
Staining and Counting: After incubation, remove the overlay and fix the cells with a solution such as 10% formalin. Stain the cells with a dye like 0.5% crystal violet, which will stain the living cells but not the plaques (areas of dead cells). The plaques can then be counted visually or with an automated counter.
-
Data Analysis: The number of plaques in the wells treated with the compounds is compared to the number of plaques in the untreated control wells. The 50% inhibitory concentration (IC50) is then calculated using a dose-response curve.
HBV Replication Assay in HepG2 Cells
This assay measures the inhibition of HBV DNA replication in a human hepatoma cell line that is capable of supporting HBV replication.
Detailed Steps:
-
Cell Culture and Transfection/Infection: Culture HepG2 cells in a suitable medium. To initiate HBV replication, cells can be transfected with a plasmid containing the HBV genome or infected with a recombinant baculovirus carrying the HBV genome.
-
Compound Treatment: Following transfection or infection, treat the cells with various concentrations of the antiviral compounds. The medium containing the compounds is typically replaced every 2-3 days.
-
DNA Extraction: After a defined incubation period (e.g., 7-10 days), harvest the cells and extract the intracellular HBV DNA replicative intermediates. Extracellular HBV DNA from the culture supernatant can also be analyzed.
-
Southern Blot Analysis: The extracted DNA is separated by agarose (B213101) gel electrophoresis and transferred to a membrane. The membrane is then hybridized with a radiolabeled HBV-specific DNA probe.
-
Quantification: The amount of HBV DNA is quantified by phosphorimaging or densitometry. The 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) is determined by comparing the levels of HBV DNA in treated versus untreated cells.
Conclusion
FMAU and FIAU have demonstrated potent antiviral activity against herpesviruses and HBV. Comparative data, although not from a single head-to-head study, suggests that FMAU and FIAU are generally more potent than unsubstituted arabinofuranosyluracil against HSV. The clinical development of FIAU was halted due to severe mitochondrial toxicity, a factor that appears less prominent with L-FMAU. The choice of an antiviral agent for further development depends on a careful balance of its efficacy against the target virus and its safety profile, particularly concerning off-target effects on host cellular processes. The experimental protocols described herein provide a framework for the continued evaluation and comparison of these and other novel antiviral candidates.
References
Benchmarking 1-beta-D-Arabinofuranosyluracil-¹³C,¹⁵N₂ against Other Metabolic Tracers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 1-beta-D-Arabinofuranosyluracil-¹³C,¹⁵N₂ with other commonly used metabolic tracers for studying pyrimidine (B1678525) nucleotide metabolism. We will delve into the metabolic pathways, present supporting experimental data for analogous tracers, and provide detailed experimental protocols to aid in the design of your future research.
Introduction to Metabolic Tracers in Nucleotide Metabolism
Stable isotope tracers are invaluable tools for elucidating the dynamics of metabolic pathways. By introducing molecules labeled with heavy isotopes (such as ¹³C, ¹⁵N, or ²H) into a biological system, researchers can track the fate of these atoms as they are incorporated into downstream metabolites. This allows for the quantification of metabolic flux, providing a dynamic view of cellular processes that cannot be obtained from static metabolite measurements alone.[1]
Nucleotide metabolism is a central process in all living organisms, providing the building blocks for DNA and RNA synthesis. It is comprised of two main pathways: de novo synthesis, which builds nucleotides from simple precursors like amino acids and bicarbonate, and the salvage pathway, which recycles pre-existing nucleobases and nucleosides.[2][3] Understanding the regulation and interplay of these pathways is critical in various fields, including cancer research and drug development, as many therapeutic agents target nucleotide metabolism.[2]
This guide focuses on 1-beta-D-Arabinofuranosyluracil (ara-U), a uridine (B1682114) analog, and its potential as a metabolic tracer when labeled with ¹³C and ¹⁵N. While direct experimental data for 1-beta-D-Arabinofuranosyluracil-¹³C,¹⁵N₂ is not yet widely available, its utility can be inferred from the known metabolism of its unlabeled form and related compounds. Ara-U is a known metabolite of the chemotherapeutic drug 1-beta-D-arabinofuranosylcytosine (ara-C).[4] This indicates that cells possess the machinery to metabolize arabinofuranosyl-containing nucleosides, suggesting that labeled ara-U could serve as a tracer for the pyrimidine salvage pathway.
We will compare the potential application of 1-beta-D-Arabinofuranosyluracil-¹³C,¹⁵N₂ with established tracers that target different aspects of pyrimidine nucleotide biosynthesis:
-
[amide-¹⁵N]-Glutamine: Traces the nitrogen contribution to the de novo synthesis of the pyrimidine ring.[5][6]
-
[¹³C₆]-Glucose: Traces the carbon contribution to the ribose backbone of the nucleotide.[7][8]
-
[¹⁵N₂]-Uridine: A direct tracer for the pyrimidine salvage pathway.[9]
Comparative Analysis of Metabolic Tracers
The choice of a metabolic tracer depends on the specific biological question being addressed. 1-beta-D-Arabinofuranosyluracil-¹³C,¹⁵N₂ offers the potential for dual-label tracing, which can provide more comprehensive information in a single experiment.[1]
| Tracer | Metabolic Pathway Targeted | Labeled Moiety | Key Insights | Potential Advantages |
| 1-beta-D-Arabinofuranosyluracil-¹³C,¹⁵N₂ | Pyrimidine Salvage Pathway | Uracil base (¹³C, ¹⁵N) and Arabinose sugar (¹³C) | Activity of the pyrimidine salvage pathway; incorporation into RNA/DNA (if any). | Dual label allows for simultaneous tracking of the base and sugar moieties; provides a more complete picture of nucleoside salvage. |
| [amide-¹⁵N]-Glutamine | De novo Pyrimidine Synthesis | Pyrimidine ring nitrogen | Rate of de novo pyrimidine synthesis; contribution of glutamine to nucleotide pools. | Directly measures the contribution of a key nitrogen donor to de novo synthesis.[5][6] |
| [¹³C₆]-Glucose | Pentose Phosphate Pathway (Ribose Synthesis) | Ribose sugar | Rate of ribose synthesis for nucleotide production; links central carbon metabolism to nucleotide synthesis. | Traces the carbon backbone of the sugar component, essential for all nucleotides.[7][8] |
| [¹⁵N₂]-Uridine | Pyrimidine Salvage Pathway | Uracil base (¹⁵N) | Rate of uridine salvage and incorporation into UTP and CTP pools. | A direct and commonly used tracer for the pyrimidine salvage pathway.[9] |
Signaling Pathways and Experimental Workflows
To visualize the metabolic routes and experimental procedures, we provide the following diagrams created using Graphviz.
Caption: Pyrimidine metabolism, highlighting the entry points of different tracers.
Caption: A generalized workflow for a stable isotope tracing experiment.
Experimental Protocols
A generalized protocol for a stable isotope tracing experiment in cell culture is provided below. This protocol can be adapted for use with 1-beta-D-Arabinofuranosyluracil-¹³C,¹⁵N₂ and other tracers.
1. Cell Culture and Tracer Incubation:
-
Culture cells to the desired confluency (typically 70-80%) in standard growth medium.
-
For the experiment, replace the standard medium with a tracer-containing medium. This medium should be identical to the standard medium except for the substitution of the unlabeled metabolite with its labeled counterpart (e.g., replace unlabeled uridine with [¹⁵N₂]-uridine).
-
The concentration of the tracer should be optimized for the specific cell line and experimental goals.
-
Incubate the cells with the tracer medium for a time course determined by the expected rate of the metabolic pathway being studied. This can range from minutes to hours.
2. Metabolite Extraction:
-
To halt metabolic activity, rapidly quench the cells. A common method is to aspirate the medium and wash the cells quickly with ice-cold phosphate-buffered saline (PBS).
-
Immediately add a cold extraction solvent, such as 80% methanol, to the cells.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Perform a series of freeze-thaw cycles to ensure complete cell lysis.
-
Centrifuge the lysate at high speed to pellet cell debris.
-
Collect the supernatant containing the metabolites.
3. LC-MS Analysis:
-
Analyze the extracted metabolites using liquid chromatography-mass spectrometry (LC-MS).
-
The choice of LC column and mobile phase will depend on the specific metabolites of interest. For nucleotides, a HILIC-based separation is often effective.[10]
-
The mass spectrometer should be operated in a mode that allows for the detection and quantification of different isotopologues of the target metabolites.
4. Data Analysis:
-
Process the raw LC-MS data to identify and quantify the different mass isotopologues of the metabolites of interest.
-
Correct for the natural abundance of stable isotopes.
-
Calculate the fractional enrichment of the label in each metabolite pool.
-
Use metabolic flux analysis (MFA) software to model the data and calculate the rates of metabolic pathways.
Concluding Remarks
While direct comparative data for 1-beta-D-Arabinofuranosyluracil-¹³C,¹⁵N₂ is still emerging, its potential as a dual-labeled tracer for the pyrimidine salvage pathway is significant. Its use, in conjunction with established tracers like [amide-¹⁵N]-glutamine and [¹³C₆]-glucose, can provide a more holistic understanding of nucleotide metabolism. The experimental protocols and comparative framework provided in this guide are intended to empower researchers to design and execute robust metabolic tracing studies, ultimately advancing our knowledge of cellular metabolism in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 3. microbenotes.com [microbenotes.com]
- 4. Metabolism and selective effects of 1-beta-D-arabinofuranosylcytosine in L1210 and Host tissues in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Metabolomics and 13C labelled glucose tracing to identify carbon incorporation into aberrant cell membrane glycans in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. LC/MS Analysis of Nucleotides on SeQuant ZIC-cHILIC [sigmaaldrich.com]
Safety Operating Guide
Proper Disposal of 1-beta-D-Arabinofuranosyluracil-13C,15N2: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-beta-D-Arabinofuranosyluracil-13C,15N2, a stable isotope-labeled compound used in various research applications.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses or goggles. |
| Lab Coat | Standard laboratory coat. |
Step-by-Step Disposal Protocol
Disposal of this compound must be conducted in accordance with local, regional, and national hazardous waste regulations.[1] The following is a general procedural guide:
-
Waste Identification and Segregation:
-
Treat all materials contaminated with this compound (e.g., unused compound, contaminated labware, gloves) as chemical waste.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Containerization:
-
Use a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be compatible with the chemical nature of the compound.
-
-
Labeling:
-
Clearly label the waste container with the full chemical name: "this compound".
-
Include any relevant hazard warnings as per your institution's guidelines.
-
-
Storage:
-
Store the sealed waste container in a designated and secure hazardous waste accumulation area.
-
The storage area should be well-ventilated and away from incompatible materials. The compound itself is recommended to be stored at 2-8°C.
-
-
Disposal Request:
-
Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.
-
Provide them with all necessary information about the waste, including its chemical identity.
-
Disposal Workflow
The following diagram outlines the logical flow for the proper disposal of this compound.
References
Essential Safety and Logistics for Handling 1-beta-D-Arabinofuranosyluracil-13C,15N2
For Immediate Reference: Researchers, scientists, and drug development professionals handling 1-beta-D-Arabinofuranosyluracil-13C,15N2 should adhere to stringent safety protocols due to its potential biological activity and the presence of isotopic labels.
This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound. The parent compound, 1-beta-D-Arabinofuranosyluracil, has demonstrated anti-inflammatory and analgesic properties and has been shown to reduce the proliferation of mouse lymphoma cells, suggesting potential cytotoxic or cytostatic activity.[1] Therefore, handling the isotopically labeled version requires precautions similar to those for cytotoxic agents to minimize exposure.[2][3]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for various procedures involving this compound.
| Procedure | Required PPE | Justification |
| Weighing and Aliquoting (Solid) | - Double Nitrile Gloves (ASTM D6978) - Disposable Gown (solid front, back closure) - Safety Goggles with Side Shields - N95 or higher Respirator | To prevent inhalation of fine particles and skin contact with the potent compound. |
| Solubilization and Dilution | - Double Nitrile Gloves (ASTM D6978) - Disposable Gown (solid front, back closure) - Safety Goggles and Face Shield | To protect against splashes and aerosols of the concentrated stock solution. |
| In-vitro/In-vivo Administration | - Nitrile Gloves (single pair sufficient if no direct contact) - Lab Coat - Safety Glasses | Standard laboratory practice for handling diluted solutions with reduced risk of exposure. |
| Waste Disposal | - Double Nitrile Gloves (ASTM D6978) - Disposable Gown - Safety Goggles and Face Shield | To protect against contact with contaminated waste materials. |
| Spill Cleanup | - Double Nitrile Gloves (ASTM D6978) - Disposable Gown - Safety Goggles and Face Shield - N95 or higher Respirator | To provide maximum protection during cleanup of potentially hazardous spills. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
All handling of solid this compound and concentrated solutions should be performed in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.
-
Ensure a calibrated analytical balance is available within the containment area for accurate weighing.
-
Prepare all necessary equipment, including vials, spatulas, and solvents, before introducing the compound into the work area.
-
An emergency spill kit should be readily accessible.
2. Weighing and Solubilization:
-
Don the appropriate PPE as outlined in the table above.
-
Carefully weigh the required amount of the solid compound directly into a tared vial.
-
Add the desired solvent to the vial, cap it securely, and mix gently until the compound is fully dissolved. Heating or sonication may be used to aid dissolution if precipitation occurs.[1]
-
Clearly label the stock solution with the compound name, concentration, solvent, date, and appropriate hazard symbols.
3. Dilution and Experimental Use:
-
Perform all dilutions within the chemical fume hood.
-
Use calibrated pipettes to ensure accurate dilutions.
-
When administering the compound in experimental settings, wear appropriate PPE to prevent accidental exposure.
Disposal Plan
Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and consult local, regional, and national regulations for proper disposal.[4]
1. Waste Segregation:
-
Solid Waste: All disposable materials that have come into contact with this compound (e.g., gloves, gowns, pipette tips, weighing paper) should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: All solutions containing the compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility is confirmed.
-
Sharps Waste: Needles and syringes used for administration must be disposed of in a designated sharps container for cytotoxic waste.
2. Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste," the chemical name ("this compound"), and the appropriate hazard pictograms.
-
Store waste containers in a designated, secure area away from general laboratory traffic until collection by authorized waste management personnel.
3. Decontamination:
-
All non-disposable equipment and work surfaces should be decontaminated after use. A suitable decontamination solution (e.g., 10% bleach solution followed by a water rinse) should be used.
Experimental Workflow
Caption: Workflow for handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
